molecular formula C6H4BrFO B1273239 3-Bromo-4-Fluorophenol CAS No. 27407-11-0

3-Bromo-4-Fluorophenol

Cat. No.: B1273239
CAS No.: 27407-11-0
M. Wt: 191 g/mol
InChI Key: QWTULQLVGNZMLF-UHFFFAOYSA-N
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Description

3-Bromo-4-Fluorophenol is a useful research compound. Its molecular formula is C6H4BrFO and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTULQLVGNZMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382623
Record name 3-Bromo-4-Fluorophenol
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27407-11-0
Record name 3-Bromo-4-Fluorophenol
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Record name 3-Bromo-4-fluorophenol
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Foundational & Exploratory

3-Bromo-4-Fluorophenol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-4-fluorophenol: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, the utility of a molecule is defined by the precision of its design and the reliability of its synthesis. Halogenated phenols are foundational scaffolds in this endeavor, and among them, this compound (CAS No: 27407-11-0) emerges as a pivotal intermediate. Its unique substitution pattern—a hydroxyl group for derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a bromine atom poised for cross-coupling reactions—makes it a versatile tool for molecular architects.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining not just what to do, but why specific choices are made in a laboratory setting. We will delve into the causality of its synthesis, the logic of its application in modern coupling chemistries, and the critical data required for its unambiguous identification. The protocols herein are designed as self-validating systems, incorporating checkpoints and characterization steps to ensure the integrity of the experimental workflow.

Part 1: Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a substituted aromatic compound whose identity and behavior are dictated by its molecular structure and resulting physical characteristics.

1.1: Chemical Identity
  • IUPAC Name : this compound[1]

  • CAS Number : 27407-11-0[1][2][3]

  • Molecular Formula : C₆H₄BrFO[1][2][3]

  • Canonical SMILES : C1=CC(=C(C=C1O)Br)F[1]

  • InChIKey : QWTULQLVGNZMLF-UHFFFAOYSA-N[1]

1.2: Quantitative Physicochemical Data

The molecular weight and other physical constants are critical for stoichiometric calculations in synthesis and for predicting the compound's behavior during purification and handling.

PropertyValueSource(s)
Molecular Weight 191.00 g/mol [1][3]
Monoisotopic Mass 189.94296 Da[1]
Appearance Yellow oil or Light orange to Yellow/Green powder/crystal[2][3]
Boiling Point 78 °C at 0.5 mmHg[3]
Density ~1.8 g/cm³[2]
Flash Point ~99 °C[2]
Purity (Typical) ≥98%[2]

Part 2: Synthesis & Mechanistic Insight

The synthesis of this compound is not achievable through the direct bromination of 4-fluorophenol. The strong ortho, para-directing nature of both the hydroxyl and fluoro substituents would lead to bromination at the 2-position. Therefore, a more strategic approach is required, typically involving the construction of the molecule from a precursor where the substitution pattern is already established.

A robust and common laboratory-scale synthesis involves the hydrolysis of a protected phenol, such as (3-bromo-4-fluorophenyl) acetate. This precursor is readily synthesized from 3-bromo-4-fluoroaniline via a Sandmeyer-type reaction sequence.

2.1: Recommended Synthetic Workflow: Hydrolysis of Acetate Precursor

This protocol details the final deprotection step to yield the target phenol. It is a reliable method that proceeds with high yield and simplifies purification.

G cluster_0 Precursor Synthesis cluster_1 Final Deprotection Aniline 3-Bromo-4-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, H₂SO₄ 2. H₂O, Δ Acetate (3-Bromo-4-fluorophenyl) acetate Diazonium->Acetate Acetic Anhydride Workup Acid/Base Workup & Extraction Acetate->Workup NaOH, EtOH/H₂O, 20h Purify Column Chromatography (if needed) Workup->Purify Crude Product Product This compound Purify->Product Pure Product

Caption: Synthetic workflow for this compound.

2.2: Detailed Experimental Protocol (Hydrolysis)

This protocol is adapted from established procedures for base-catalyzed acetate hydrolysis.

  • Objective : To deprotect (3-bromo-4-fluorophenyl) acetate to yield this compound.

  • Materials :

    • (3-bromo-4-fluorophenyl) acetate (1 equivalent)

    • Ethanol (EtOH)

    • 1M Sodium Hydroxide (NaOH) solution (2 equivalents)

    • 1M Hydrochloric Acid (HCl) solution

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure :

    • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add (3-bromo-4-fluorophenyl) acetate (e.g., 2.05 g, 8.8 mmol). Dissolve the starting material in ethanol (e.g., 20 mL).

    • Hydrolysis : Add 1M NaOH solution (e.g., 17.5 mL, 17.5 mmol). Allow the mixture to stir at room temperature for 20 hours.

      • Experimental Insight : The reaction is typically run at room temperature to prevent potential side reactions. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar phenol product spot.

    • Neutralization & Workup : After 20 hours, carefully neutralize the reaction mixture by slowly adding 1M HCl until the pH is approximately 7.

    • Solvent Removal : Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Extraction : Partition the remaining aqueous residue between an organic solvent like CH₂Cl₂ and water. Extract the aqueous layer two more times with the organic solvent.

      • Self-Validation Check : The phenol product is more soluble in the organic layer. A complete extraction ensures a high recovery yield.

    • Washing : Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenol, often as a yellow oil.

    • Purification : If necessary, the crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Part 3: Key Reactions & Applications

The synthetic value of this compound lies in its ability to participate in reactions that build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

3.1: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] For this compound, this allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the 3-position.

3.2: Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

G cluster_reactants Cycle {Pd(0)L₂ | Active Catalyst} OA Oxidative Addition Ar-Pd(II)(Br)L₂ C Cycle->OA TM Transmetalation Ar-Pd(II)(R)L₂ D OA->TM B RE Reductive Elimination Product Formation TM->RE C RE->Cycle Catalyst Regeneration Product 3-R-4-fluorophenol RE->Product Reactant1 This compound (Ar-Br) Reactant1->OA A Reactant2 Boronic Acid (R-B(OH)₂) Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-fluorophenol (CAS No. 27407-11-0), a key halogenated intermediate in organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. This document delves into its core chemical and physical properties, reactivity, synthesis, and safety considerations, providing field-proven insights for its effective application in research and development.

Core Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with a molecular formula of C₆H₄BrFO.[1] Its structure, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, imparts a distinct combination of reactivity and stability.

Structure:

Caption: Chemical structure of this compound.

While some sources describe it as a yellow oil, it is more commonly available as a solid, appearing as a light orange to yellow-to-green powder or as yellow-green needle-shaped crystals.[2][3] This discrepancy may be due to the presence of impurities or different crystalline forms. For optimal results in sensitive applications, it is crucial to ascertain the physical state and purity of the material upon receipt.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27407-11-0[1][4]
Molecular Formula C₆H₄BrFO[1][4]
Molecular Weight 191.00 g/mol [4]
Appearance Light orange to yellow to green powder or crystal; yellow-green needle-shaped solid[2][3]
Boiling Point 240.5 ± 20.0 °C at 760 mmHg; 78 °C at 0.5 mmHg[1][5][6][7]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 99.2 ± 21.8 °C[1]
Solubility Soluble in methanol. A broader solubility profile in common organic solvents is not extensively documented and should be determined experimentally.[3]

Spectroscopic Data

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups: the phenolic hydroxyl group, the bromine atom, and the activated aromatic ring.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate in Williamson ether synthesis, allowing for the introduction of various alkyl or aryl ether moieties.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Phenol This compound Phenoxide 3-Bromo-4-fluorophenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH, K₂CO₃) Phenoxide_2 3-Bromo-4-fluorophenoxide Alkyl_Halide Alkyl Halide (R-X) Ether 3-Bromo-4-fluorophenyl Ether Phenoxide_2->Ether + R-X Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Heck Heck Coupling (+ Alkene) Start->Heck Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Product_Suzuki Biaryl Phenol Suzuki->Product_Suzuki Product_Heck Styrenyl Phenol Heck->Product_Heck Product_Sonogashira Alkynyl Phenol Sonogashira->Product_Sonogashira Product_Buchwald N-Aryl Aniline Buchwald->Product_Buchwald

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-Fluorophenol (CAS No. 27407-11-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The inherent challenge in this synthesis lies in achieving the correct regiochemistry on a phenol ring activated by competing directing groups. This document details the most viable and scientifically sound synthetic strategies, moving beyond simple protocols to explain the underlying chemical principles and rationale for experimental design. We present two primary pathways: the robust and regiochemically-controlled synthesis from 3-Bromo-4-fluoroaniline, and an alternative route involving the protection and subsequent bromination of 4-Fluorophenol. Each section includes detailed, step-by-step protocols, mechanistic insights, safety considerations, and methods for purification and characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound whose structural features—a nucleophilic hydroxyl group, a versatile bromine atom, and an electron-withdrawing fluorine atom—make it a valuable building block in organic synthesis.[2] The bromine atom serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions, such as Suzuki or Heck couplings, while the fluorine atom can enhance the metabolic stability and binding affinity of target bioactive molecules.[2] Typically appearing as a yellow oil or low-melting solid, this compound is a crucial precursor for more complex molecules in various industrial applications.[1][2]

The primary challenge in its synthesis is overcoming the powerful ortho-, para-directing influence of the phenolic hydroxyl group. Direct electrophilic bromination of the readily available starting material, 4-fluorophenol, would overwhelmingly favor substitution at the positions ortho to the hydroxyl group (C2 and C6), rather than the desired C3 position (meta to the hydroxyl). This guide explores effective strategies to circumvent this regiochemical hurdle.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound demands a strategy that precisely controls the position of the incoming bromine electrophile. A direct approach is disfavored due to electronic effects. Therefore, indirect methods are necessary.

  • Pathway I: Diazotization of 3-Bromo-4-fluoroaniline. This is the most reliable and common industrial approach. It begins with a starting material where the bromine and fluorine atoms are already in the correct positions relative to each other. The amino group is then converted into a hydroxyl group via a Sandmeyer-type reaction, which involves the formation and subsequent hydrolysis of a diazonium salt. This pathway offers excellent regiochemical control.

  • Pathway II: Protection-Bromination-Deprotection of 4-Fluorophenol. This strategy temporarily masks the powerful activating nature of the hydroxyl group by converting it into a less activating group, such as an acetate ester. This modification alters the electronic landscape of the aromatic ring, potentially allowing for bromination at the desired C3 position. The final step involves hydrolyzing the protecting group to reveal the phenol. While conceptually sound, this route can be complicated by the formation of isomeric byproducts during the bromination step.

The following sections will provide an in-depth analysis and experimental protocols for these two primary pathways.

Pathway I: Synthesis from 3-Bromo-4-fluoroaniline

This pathway is the preferred method for synthesizing this compound due to its high regioselectivity and predictable outcome. The starting material, 3-Bromo-4-fluoroaniline, is commercially available and ensures the Br and F substituents are correctly placed from the outset.[3][4] The core of this synthesis is the conversion of the amino group to a hydroxyl group.

Mechanistic Principle

The transformation occurs in two key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). This functional group is an excellent leaving group.

  • Hydrolysis: The diazonium salt solution is then heated. The diazonium group is replaced by a hydroxyl group from the water solvent, releasing nitrogen gas and a proton.

The low temperature of the diazotization step is critical to prevent the premature and potentially explosive decomposition of the diazonium salt intermediate.

Visualizing the Pathway

Pathway_I A 3-Bromo-4-fluoroaniline B Diazonium Salt Intermediate A->B  1. NaNO₂, H₂SO₄  2. H₂O, 0-5 °C C This compound B->C  H₂O, Δ (Heat)  (-N₂, -H⁺)

Caption: Synthesis of this compound from 3-Bromo-4-fluoroaniline.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-fluoroaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Deionized Water

  • Ice

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Acid Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (approx. 2.0 eq) to deionized water (approx. 4 parts by volume relative to the acid) with external cooling in an ice bath.

  • Amine Dissolution: To the cooled acid solution, slowly add 3-Bromo-4-fluoroaniline (1.0 eq). Stir until a clear solution or a fine slurry of the amine salt is formed.

  • Diazotization: Cool the mixture to 0–5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this nitrite solution dropwise from the dropping funnel, ensuring the tip of the funnel is below the surface of the liquid. Maintain the reaction temperature strictly below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed at the end of the addition using starch-iodide paper (turns blue).

  • Hydrolysis: Once the diazotization is complete, remove the ice bath. Attach a condenser to the flask. Slowly and carefully heat the reaction mixture to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Continue heating gently until the gas evolution ceases.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Pathway II: Synthesis from 4-Fluorophenol via Acetate Protection

This pathway is a viable alternative, though it presents more significant challenges in controlling regioselectivity during the bromination step. The strategy hinges on modifying the directing effect of the hydroxyl group by converting it to an acetate ester.

Mechanistic Principle
  • Protection: 4-Fluorophenol is acetylated using acetic anhydride or acetyl chloride to form 4-fluorophenyl acetate. The acetyl group (-OAc) is still an ortho-, para-director and activating, but less so than the hydroxyl group.

  • Bromination: The 4-fluorophenyl acetate is subjected to electrophilic bromination. While the para-position is blocked by fluorine, the directing groups still favor the ortho-positions (C2, C6). However, the altered electronics may allow for some substitution at the C3 position. This step is likely to produce a mixture of isomers (2-bromo- and 3-bromo-4-fluorophenyl acetate), which will require careful purification.

  • Deprotection: The resulting bromo-fluorophenyl acetate isomer is hydrolyzed under basic or acidic conditions to remove the acetyl group and regenerate the phenol.[5]

Visualizing the Pathway

Pathway_II A 4-Fluorophenol B 4-Fluorophenyl Acetate A->B  Acetic Anhydride  Pyridine or H⁺ C 3-Bromo-4-fluorophenyl Acetate (+ Isomers) B->C  Br₂, Acetic Acid  (Regioselectivity Challenge) D This compound C->D  NaOH, EtOH/H₂O  then H⁺ workup

Caption: Synthesis of this compound from 4-Fluorophenol.

Detailed Experimental Protocol

Part A: Acetylation of 4-Fluorophenol

  • In a flask, dissolve 4-Fluorophenol (1.0 eq) in pyridine or add a catalytic amount of sulfuric acid.

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice water and extract the product with an organic solvent. Wash, dry, and concentrate to obtain 4-fluorophenyl acetate.

Part B: Bromination of 4-Fluorophenyl Acetate

  • Dissolve 4-fluorophenyl acetate (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of molecular bromine (Br₂) (1.0 eq) in acetic acid dropwise at room temperature.

  • Stir the reaction for several hours. The reaction progress should be monitored carefully by GC or TLC to assess the isomer distribution.

  • Upon completion, quench the excess bromine with a solution of sodium bisulfite.

  • Extract the product into an organic solvent, wash, dry, and concentrate. This will yield a crude mixture of bromo-isomers.

Part C: Hydrolysis of 3-Bromo-4-fluorophenyl Acetate [5]

  • Isolate the desired 3-Bromo-4-fluorophenyl acetate from the isomeric mixture using careful column chromatography or fractional distillation.

  • Dissolve the purified acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) solution (approx. 2.0 eq) and stir the mixture, potentially with heating, for several hours until the hydrolysis is complete.[5]

  • Cool the mixture, neutralize with hydrochloric acid (HCl), and concentrate to remove the ethanol.[5]

  • Extract the final product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield this compound.[5]

Comparative Analysis of Synthetic Pathways

FeaturePathway I: From 3-Bromo-4-fluoroanilinePathway II: From 4-Fluorophenol
Starting Material 3-Bromo-4-fluoroaniline4-Fluorophenol, Acetic Anhydride, Bromine
Number of Steps 1 (Core transformation)3 (Protection, Bromination, Deprotection)
Regioselectivity Excellent; controlled by starting material.Poor to Moderate; bromination yields isomeric mixtures.
Purification Standard purification of the final product.Requires challenging separation of isomers post-bromination.
Yield Generally good and reliable.Overall yield is reduced by losses during isomer separation.
Scalability Highly scalable and used in industry.Difficult to scale due to purification challenges.
Key Advantage Unambiguous regiochemical outcome.Uses a more common and cheaper starting material (4-fluorophenol).
Key Disadvantage Requires handling of diazonium salts.Poor control over regioselectivity.

Purification and Characterization

Purification

The final product, regardless of the synthetic route, typically requires purification.

  • Flash Column Chromatography: This is the most effective method for achieving high purity, especially for removing isomers generated in Pathway II. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Vacuum Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an effective method for purification on a larger scale.

Characterization

Table of Predicted Spectroscopic Data:

TechniqueData TypePredicted Values and Rationale
¹H NMR Chemical Shift (δ) & Multiplicity~7.2 ppm (dd, H-2): Doublet of doublets, ortho coupling to H-6 and meta coupling to F. ~7.0 ppm (t, H-5): Appears as a triplet due to similar ortho H-H and H-F coupling constants. ~6.8 ppm (ddd, H-6): Doublet of doublets of doublets, ortho coupling to H-5, meta coupling to H-2, and meta coupling to F. ~5.0-6.0 ppm (s, broad, -OH): A broad singlet for the phenolic proton; its position is variable.
¹³C NMR Chemical Shift (δ) & C-F Coupling~155 ppm (d, ¹JCF): Carbon bearing the fluorine (C-4) will be a doublet with a large one-bond C-F coupling constant (~240-250 Hz). ~150 ppm (d, ⁴JCF): Carbon bearing the hydroxyl group (C-1). ~135 ppm (d, ³JCF): Aromatic CH (C-2). ~125 ppm (d, ²JCF): Aromatic CH (C-5). ~118 ppm (d, ²JCF): Aromatic CH (C-6). ~110 ppm (d, ³JCF): Carbon bearing the bromine (C-3).
IR Key Stretches (cm⁻¹)~3200-3500 (broad): O-H stretch. ~1500-1600: C=C aromatic ring stretches. ~1200-1300: C-O stretch. ~1000-1100: C-F stretch.
Mass Spec Molecular Ion (M⁺)Isotopic pattern characteristic of one bromine atom: two peaks of nearly equal intensity at m/z 190 and 192.

Safety Considerations

The synthesis of this compound involves several hazardous materials and procedures that require strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated acids like sulfuric acid and reagents like molecular bromine are highly corrosive and toxic. Always handle them in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts (Pathway I): Aromatic diazonium salts are thermally unstable and can decompose explosively, especially when dry. NEVER isolate the diazonium salt intermediate. Always keep the reaction mixture cold (0–5 °C) during its formation and use it immediately in situ.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

  • Solvent Hazards: Organic solvents used for extraction and chromatography are flammable. Ensure all heating is done using heating mantles or steam baths, and avoid open flames.

Conclusion

The synthesis of this compound is a prime example of strategic planning in organic chemistry, where direct functionalization is unfeasible due to regiochemical constraints. The most robust and reliable method is the diazotization of 3-Bromo-4-fluoroaniline followed by hydrolysis, which provides excellent control over the final product's structure. While the route starting from 4-fluorophenol is mechanistically plausible, it is hampered by the formation of isomers that necessitate difficult purification steps, rendering it less practical for large-scale synthesis. For researchers requiring high-purity this compound, Pathway I is the recommended and field-proven approach. Proper characterization and strict adherence to safety protocols are paramount for the successful and safe execution of these synthetic procedures.

References

Spectroscopic Data of 3-Bromo-4-Fluorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3-bromo-4-fluorophenol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for both prediction and empirical verification.

Introduction

This compound (CAS No: 27407-11-0) is a substituted aromatic compound with a molecular formula of C₆H₄BrFO. Its utility in the synthesis of pharmaceuticals and other high-value chemical entities necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as NMR and IR are indispensable tools for the structural elucidation and quality control of this compound. This guide presents a detailed, predicted spectroscopic profile of this compound, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous compounds.

Molecular Structure and Spectroscopic Overview

The arrangement of the hydroxyl, bromine, and fluorine substituents on the phenol ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The interplay of inductive and resonance effects of these substituents is key to interpreting the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed in detail below. These predictions are based on established substituent effects on the chemical shifts of benzene derivatives.[1][2][3][4][5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region for the ring protons and one signal for the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents.

Predicted ¹H NMR Data (in CDCl₃, at 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~ 7.25Doublet of doublets (dd)J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 4.5 Hz
H-5~ 6.90Doublet of doublets (dd)J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz
H-6~ 7.10Triplet of doublets (td) or Multiplet (m)J(H6-H5) ≈ 8.5 Hz, J(H6-H2) ≈ 2.5 Hz, J(H6-F) ≈ 8.5 Hz
-OH~ 5.0 - 6.0Broad singlet-

Rationale for ¹H NMR Predictions:

  • H-2: This proton is ortho to the bromine atom and meta to the hydroxyl group. The deshielding effect of the bromine and the weak shielding from the hydroxyl group place its chemical shift downfield. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling) and the fluorine atom.

  • H-5: This proton is ortho to the fluorine atom and meta to the bromine. The strong shielding from the fluorine and weaker deshielding from the bromine will shift this proton upfield. It will be split into a doublet of doublets by coupling to H-6 (ortho coupling) and the fluorine atom.

  • H-6: This proton is ortho to the hydroxyl group and para to the bromine. The shielding from the hydroxyl group will move this signal upfield relative to benzene. It will exhibit complex splitting due to coupling with H-2 (meta coupling), H-5 (ortho coupling), and the fluorine atom.

  • -OH: The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet.[8]

Visualization of ¹H NMR Couplings

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals for the aromatic carbons, as there are no elements of symmetry in the molecule. The chemical shifts are significantly affected by the electronegativity and resonance effects of the substituents.[9][10][11]

Predicted ¹³C NMR Data (in CDCl₃, at 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-OH)~ 152
C-2~ 125
C-3 (-Br)~ 110
C-4 (-F)~ 158 (d, J(C-F) ≈ 245 Hz)
C-5~ 118 (d, J(C-F) ≈ 20 Hz)
C-6~ 116 (d, J(C-F) ≈ 5 Hz)

Rationale for ¹³C NMR Predictions:

  • C-1 (-OH): The carbon attached to the hydroxyl group is deshielded and will appear at a lower field.

  • C-2: This carbon is adjacent to the bromine- and hydroxyl-bearing carbons.

  • C-3 (-Br): The carbon directly bonded to bromine is shielded due to the "heavy atom effect".

  • C-4 (-F): The carbon bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant.

  • C-5: This carbon is ortho to the fluorine, resulting in a downfield shift and a significant two-bond carbon-fluorine coupling.

  • C-6: This carbon is meta to the fluorine, showing a smaller three-bond carbon-fluorine coupling.

Visualization of Substituent Effects on ¹³C Chemical Shifts

13C_NMR_Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_shifts Predicted ¹³C Chemical Shifts OH -OH Resonance Resonance OH->Resonance +R (Donating) Br -Br HeavyAtom Heavy Atom Effect Br->HeavyAtom Shielding F -F Inductive Inductive F->Inductive -I (Withdrawing) C1 C-1 (~152 ppm) Resonance->C1 Deshielding C4 C-4 (~158 ppm) Inductive->C4 Strong Deshielding C3 C-3 (~110 ppm) HeavyAtom->C3 Shielding

Caption: Influence of substituent electronic effects on key ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[8][12][13][14][15]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3550 - 3200O-H stretch (hydrogen-bonded)Strong, Broad
3100 - 3000Aromatic C-H stretchMedium
1600 - 1450Aromatic C=C stretchMedium to Strong
~ 1250C-O stretch (phenol)Strong
~ 1220C-F stretchStrong
~ 680C-Br stretchMedium to Weak

Interpretation of Key IR Bands:

  • O-H Stretch: A broad and strong absorption in the region of 3550-3200 cm⁻¹ is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[14][15]

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.

  • Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretch: The stretching vibration of the C-O bond in phenols typically appears as a strong band around 1250 cm⁻¹.

  • C-F and C-Br Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers, with the C-F stretch being at a higher frequency than the C-Br stretch due to the greater bond strength and lower mass of fluorine.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz spectrometer):

  • ¹H NMR:

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration

    • Proton decoupling should be applied to simplify the spectrum.

A detailed guide on acquiring NMR spectra can be found in various standard laboratory manuals and publications.[16][17][18][19]

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR accessory.

  • Place a small amount of solid this compound or a drop of a concentrated solution onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16-32

For alternative sampling methods such as KBr pellets or Nujol mulls, standard laboratory procedures should be followed.[20][21][22][23][24]

Workflow for Spectroscopic Analysis

Caption: A streamlined workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound based on established principles and comparative data. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra, along with the underlying rationale, serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocols offer a standardized approach to obtaining high-quality empirical data for this important chemical intermediate.

References

A Senior Application Scientist's Technical Guide to 3-Bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4-fluorophenol is a halogenated phenol derivative that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a phenolic hydroxyl group, offers a triad of reactive sites that can be selectively functionalized. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, key synthetic applications, and commercial sourcing. Particular emphasis is placed on its role as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, driven by the bromine atom's utility in cross-coupling reactions and the fluorine atom's ability to enhance metabolic stability and binding affinity in target molecules. This document serves as a practical resource for laboratory professionals, offering detailed protocols, safety guidelines, and a comparative overview of commercial suppliers to facilitate its effective integration into research and development pipelines.

Introduction: The Strategic Value of a Halogenated Phenol

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the target molecule. This compound (CAS No. 27407-11-0) has emerged as a compound of significant interest.[1] It is not merely a chemical intermediate but an enabler of molecular innovation.

The molecule's value is rooted in its trifunctional nature:

  • The Phenolic Hydroxyl Group: This group can be readily alkylated or acylated and influences the electronic properties of the aromatic ring.

  • The Bromine Atom: Positioned at the 3-position, it is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the precise construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of more complex molecular architectures.

  • The Fluorine Atom: Located at the 4-position, the highly electronegative fluorine atom modulates the acidity of the phenol and the overall electronic landscape of the ring. In drug development, the incorporation of fluorine is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity by altering lipophilicity and pKa.

This guide will deconstruct the technical attributes of this compound, providing the necessary insights for its proficient use in a laboratory setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be unequivocally confirmed before its use in synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for reaction setup, safety considerations, and purification procedures.

PropertyValueSource
CAS Number 27407-11-0[1][2][3]
Molecular Formula C₆H₄BrFO[1][2][3]
Molecular Weight 191.00 g/mol [2][3]
Appearance Light orange to yellow to green powder or crystal
Boiling Point 240.5 ± 20.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 99.2 ± 21.8 °C[1]
Purity (Typical) >98.0% (often >99.0% by GC)[1]
Storage Conditions Refrigerated (0-10°C), under inert gas, protected from moisture
Spectroscopic Data Analysis

Spectroscopic analysis provides a definitive fingerprint for the molecule. While specific shifts may vary slightly based on the solvent and instrument, the following represents a typical profile for structural confirmation.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is used to confirm the substitution pattern on the aromatic ring. The protons will appear as complex multiplets due to coupling with each other and with the fluorine atom. The integration of these signals should correspond to the three aromatic protons.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will have characteristic chemical shifts (C-F and C-Br).

  • IR (Infrared) Spectroscopy: The IR spectrum is key for identifying the functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic group. Strong absorptions in the aromatic region (approx. 1400-1600 cm⁻¹) and a C-F stretching band (approx. 1200-1250 cm⁻¹) are also characteristic.

  • MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity at m/z 190 and 192.[4]

Applications in Organic Synthesis & Drug Discovery

The primary utility of this compound is as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][5]

Core Synthetic Strategies

The molecule's reactivity can be channeled through several key pathways, often used in sequence to build molecular complexity.

Caption: Key synthetic transformations of this compound.

The bromine atom is primarily exploited for palladium-catalyzed cross-coupling reactions to form new C-C bonds.[1] This is fundamental for creating bi-aryl structures common in many drug scaffolds. Simultaneously, the phenolic hydroxyl group can be easily functionalized via Williamson ether synthesis or esterification to introduce side chains that can fine-tune solubility, modulate biological activity, or serve as another point of attachment.[5]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for C-C bond formation, and this compound is an excellent substrate. The following protocol provides a representative, self-validating workflow.

Objective: To synthesize 3-Aryl-4-fluorophenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

    • Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.

  • Solvent Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene and Water). Degas the mixture thoroughly for 15-30 minutes by bubbling argon or nitrogen through the solution or by using several freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen from the solvent is paramount for catalyst stability and reaction efficiency.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

    • Causality: The catalyst is sensitive and should be exposed to the atmosphere for the shortest time possible.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., Ethyl Acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Causality: This procedure separates the desired organic product from the inorganic salts (base, boronic acid byproducts) and the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

    • Causality: This final step removes residual impurities and unreacted starting materials to yield the pure coupled product.

Commercial Suppliers and Procurement

Sourcing high-purity this compound is essential for successful and reproducible research. Several reputable chemical suppliers offer this compound in various grades and quantities, from R&D scale to bulk manufacturing. China has emerged as a significant hub for the production of this intermediate.[1]

Caption: Workflow for sourcing and qualifying this compound.

Comparative Supplier Overview
SupplierProduct Number (Example)Purity SpecificationTypical AppearanceAvailable Quantities
TCI (Tokyo Chemical Industry) B4491>99.0% (GC)Light orange to Yellow to Green powder to crystal5g, 25g
Thermo Scientific Chemicals (Alfa Aesar legacy)98%-5g
Apollo Scientific PC0957--5g, 25g, 100g
NINGBO INNO PHARMCHEM CO.,LTD -≥98.0%Yellow oilBulk (e.g., 200 kg drums)
Splendid Lab Pvt. Ltd. CSL-30705--Custom Synthesis

Note: Availability, packaging, and product numbers are subject to change. Always consult the supplier's official website for the most current information.[6][7][8]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Information: [2]

  • Pictogram: Warning

  • Hazard Statements:

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling & Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE including safety glasses, a lab coat, and chemical-resistant gloves is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is noted as being hygroscopic and should be stored under an inert atmosphere.

Conclusion

This compound is a cornerstone intermediate that provides chemists with a reliable and versatile platform for molecular construction. Its value lies in the predictable and distinct reactivity of its three functional sites, which can be manipulated to build the complex scaffolds required for next-generation pharmaceuticals and agrochemicals. By understanding its properties, mastering its key reactions, and sourcing it from reputable suppliers, research and development professionals can effectively leverage this powerful building block to accelerate innovation in chemical science.

References

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 3-Bromo-4-fluorophenol (CAS: 27407-11-0). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic factors governing the molecule's behavior and outlines its practical applications in modern synthetic chemistry, with a focus on transition-metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of this compound

This compound is a key substituted aromatic intermediate widely employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique interplay of its three substituents—a hydroxyl group, a fluorine atom, and a bromine atom—on a benzene ring. The bromine atom, in particular, serves as a versatile synthetic handle, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through a variety of well-established chemical transformations.[2] This guide focuses specifically on the reactivity of the C-Br bond, exploring how the electronic and steric environment created by the adjacent hydroxyl and fluorine groups dictates its participation in pivotal synthetic reactions.

The Electronic Landscape: Understanding Substituent Effects

The reactivity of the bromine atom in this compound is not an isolated property but is profoundly influenced by the electronic contributions of the hydroxyl (-OH) and fluorine (-F) groups. A clear understanding of their inductive and resonance effects is critical to predicting and controlling reaction outcomes.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by sharing its lone pair of electrons with the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions. Simultaneously, it has a weaker, electron-withdrawing inductive effect (-I) due to oxygen's high electronegativity. Overall, the +R effect dominates, making the ring more nucleophilic and activating it towards electrophilic attack.[3]

  • Fluorine (-F) and Bromine (-Br) Atoms: Halogens exhibit dual electronic behavior. They are strongly electronegative, leading to a potent electron-withdrawing inductive effect (-I). They also possess lone pairs that can be donated to the ring via a weaker resonance effect (+R). For both fluorine and bromine, the inductive effect outweighs the resonance effect, making them deactivating groups overall.[4] However, they still direct incoming electrophiles to the ortho and para positions.

The combined influence of these groups makes the C3-Br bond susceptible to oxidative addition by transition metal catalysts, which is the crucial first step in most cross-coupling reactions. The electron-withdrawing nature of the halogens polarizes the C-Br bond, making the carbon atom electrophilic and a prime target for these catalysts.

Diagram: Analysis of substituent electronic effects.

Core Reactivity: Transition-Metal-Catalyzed Cross-Coupling

The most significant and widely utilized reactions involving the bromine atom of this compound are palladium- and copper-catalyzed cross-coupling reactions. These methods provide powerful and modular approaches to constructing complex molecular architectures.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[6] For this compound, this reaction is highly efficient for creating biaryl structures or introducing alkyl and alkenyl fragments. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex ox_add Oxidative Addition amido_complex Ar-Pd(II)L_n-NR₂ pd2_complex->amido_complex amine_coord Amine Coordination & Deprotonation amine R₂NH + Base amine->pd2_complex amido_complex->pd0 product Ar-NR₂ amido_complex->product red_elim Reductive Elimination aryl_halide This compound aryl_halide->pd0

References

An In-depth Technical Guide to the Acidity of the Phenolic Hydroxyl Group in 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the acidity of the phenolic hydroxyl group in 3-Bromo-4-Fluorophenol, a molecule of interest in pharmaceutical and agrochemical research. We will delve into the electronic effects of the halogen substituents, provide a comparative analysis with related phenol derivatives, and outline detailed protocols for the experimental determination of its dissociation constant (pKa). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of substituted phenols.

Introduction: The Acidity of Phenols

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. They are weakly acidic, with the acidity stemming from the ability of the aromatic ring to stabilize the negative charge of the conjugate base, the phenoxide ion, through resonance.[1][2] The pKa of phenol itself is approximately 9.98, making it significantly more acidic than aliphatic alcohols (pKa ≈ 16-18) but less acidic than carboxylic acids (pKa ≈ 4-5).[3][4][5]

The acidity of a substituted phenol is profoundly influenced by the nature and position of the substituents on the aromatic ring.[6][7] Electron-withdrawing groups (EWGs) generally increase acidity by further delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) tend to decrease acidity by destabilizing the phenoxide ion.[8][9]

Electronic Effects of Bromine and Fluorine on Phenol Acidity

In this compound, the acidity of the phenolic proton is modulated by the combined electronic effects of the bromine and fluorine substituents. These halogens exert both inductive and resonance effects.

  • Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine are strongly electron-withdrawing through the sigma bonds of the benzene ring. This inductive effect pulls electron density away from the ring and from the oxygen atom of the hydroxyl group, which in turn weakens the O-H bond and stabilizes the resulting phenoxide ion. This effect increases the acidity of the phenol.

  • Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density into the ring is a resonance effect. For halogens, this is a deactivating resonance effect, meaning it opposes the inductive effect. However, the extent of this resonance donation differs significantly between fluorine and bromine.

In the case of this compound, the fluorine atom is at the para position, and the bromine atom is at the meta position relative to the hydroxyl group.

  • The fluorine atom at the para-position can exert both a strong inductive effect and a moderate resonance effect.

  • The bromine atom at the meta-position primarily exerts a strong inductive effect, as the resonance effect is not transmitted to the phenoxide oxygen from the meta position.[8]

The interplay of these effects determines the overall acidity of this compound. The strong inductive effects of both halogens are expected to significantly increase its acidity compared to phenol.

electronic_effects cluster_phenol This compound cluster_effects Electronic Effects cluster_substituents Substituents cluster_outcome Outcome P Phenolic -OH Stability Phenoxide Ion Stability P->Stability Deprotonation to Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->Stability Increases Resonance Resonance Effect (+R) (Electron Donating) Resonance->Stability Decreases Br Bromine (meta) Br->Inductive Strong F Fluorine (para) F->Inductive Strong F->Resonance Moderate Acidity Acidity (pKa) Stability->Acidity Increases (Lowers pKa)

Caption: Interplay of electronic effects on the acidity of this compound.

Comparative pKa Analysis

To contextualize the acidity of this compound, it is instructive to compare its pKa with that of related compounds. The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants, including acid dissociation.[10][11] The Hammett constants (σ) for meta- and para-substituents reflect their electronic influence. For bromine, σm is +0.39 and σp is +0.23, while for fluorine, σm is +0.34 and σp is +0.06.[12] These values indicate that both are electron-withdrawing, with the inductive effect being dominant.

CompoundpKaReference(s)
Phenol9.98[3][5]
3-Bromophenol9.03[13][14][15][16]
4-Fluorophenol9.89[17][18][19][20]
This compound 9.01 (Predicted) [21]

The predicted pKa of this compound (9.01) is very close to that of 3-Bromophenol (9.03), suggesting that the strong inductive effect of the meta-bromine is the primary determinant of the increased acidity compared to phenol. The para-fluorine appears to have a minimal net effect, likely due to the partial cancellation of its strong inductive withdrawal by its opposing resonance donation.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using several well-established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometric titration.[22][23]

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[24][25] It involves monitoring the pH of a solution of the compound as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[26]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare standard buffer solutions (pH 4, 7, and 10) for pH meter calibration.

  • Instrumentation:

    • Calibrated pH meter with a glass electrode.

    • Magnetic stirrer and stir bar.

    • Burette for precise delivery of the titrant.

  • Procedure:

    • Calibrate the pH meter using the standard buffers.

    • Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pH at half the equivalence point volume is equal to the pKa of the compound.

potentiometric_titration A Prepare Solutions (Analyte, Titrant) C Titrate Analyte with Titrant A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[27][28] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[29]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with a range of pH values spanning the expected pKa (e.g., from pH 8 to pH 10).

  • Instrumentation:

    • UV-Vis spectrophotometer.

    • Calibrated pH meter.

    • Quartz cuvettes.

  • Procedure:

    • Determine the absorption spectra of this compound in a strongly acidic solution (e.g., pH 2, where it exists fully protonated) and a strongly basic solution (e.g., pH 12, where it exists fully deprotonated).

    • Identify the wavelengths of maximum absorbance for both the protonated (λ_acid) and deprotonated (λ_base) forms.

    • Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at both λ_acid and λ_base.

  • Data Analysis:

    • The pKa can be determined graphically by plotting log([A - A_acid]/[A_base - A]) versus pH, where A is the absorbance at an intermediate pH, A_acid is the absorbance in the acidic solution, and A_base is the absorbance in the basic solution.[30] The pKa is the pH at which the log term is zero.

    • Alternatively, plotting absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[23]

Conclusion

The acidity of this compound is primarily governed by the strong electron-withdrawing inductive effects of the bromine and fluorine substituents. The predicted pKa of approximately 9.01 indicates a significantly more acidic compound than phenol, with the meta-positioned bromine playing a dominant role in stabilizing the phenoxide conjugate base. This in-depth understanding of its acidic properties is crucial for applications in drug design and development, where ionization state affects solubility, membrane permeability, and receptor binding. The experimental protocols provided herein offer robust and reliable means for the precise determination of this critical physicochemical parameter.

References

3-Bromo-4-Fluorophenol: A Strategic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Bromo-4-fluorophenol, a uniquely functionalized aromatic compound that has become an indispensable tool in the synthesis of complex organic molecules. Its strategic placement of hydroxyl, bromo, and fluoro substituents offers a trifecta of reactivity, allowing for sequential and orthogonal chemical transformations. We will delve into the core reactivity of this building block, providing not just protocols, but the underlying scientific rationale that governs its application in key synthetic reactions pivotal to the pharmaceutical and agrochemical industries.

Core Attributes of this compound

This compound (CAS No. 27407-11-0) is more than a simple halogenated phenol; it is a carefully designed scaffold. The interplay between its three functional groups dictates its utility:

  • Phenolic Hydroxyl (-OH): This group is a versatile handle for nucleophilic reactions. It is weakly acidic and can be readily deprotonated to form a potent phenoxide nucleophile, making it ideal for etherification and esterification reactions.

  • Bromo (-Br) Group: Positioned meta to the hydroxyl group, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in the skeletons of most drug molecules.

  • Fluoro (-F) Group: The fluorine atom, located para to the hydroxyl group, imparts unique properties. Its strong electron-withdrawing nature influences the acidity of the phenol and the reactivity of the aromatic ring. Crucially, the incorporation of fluorine into pharmaceutical candidates can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby positively modulating pharmacokinetic properties.[1]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is critical for experimental design, ensuring appropriate handling, storage, and reaction setup.

PropertyValueReference(s)
CAS Number 27407-11-0[2][3]
Molecular Formula C₆H₄BrFO[2][3]
Molecular Weight ~191.00 g/mol [3][4]
Appearance Yellow oil or yellow-green needle-shaped solid[2][5]
Boiling Point 240.5±20.0 °C at 760 mmHg; 78°C at 0.5 mmHg[2][6]
Density 1.8±0.1 g/cm³[2]
Purity Typically ≥98.0%[2]

Key Synthetic Transformations: Mechanisms and Protocols

The true power of this compound is realized in its application. Below, we dissect the most critical reactions, offering both mechanistic insights and validated experimental protocols.

A. O-Alkylation: The Williamson Ether Synthesis

The formation of an ether linkage via the phenolic hydroxyl is a fundamental transformation. The Williamson ether synthesis, an S_N2 reaction, is the most reliable method for this purpose.[7] The reaction proceeds by converting the weakly nucleophilic phenol into its highly nucleophilic conjugate base, the phenoxide, which then displaces a leaving group on an alkyl electrophile.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol (pKa ~9-10). Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. Stronger bases like sodium hydride (NaH) can also be employed, offering an irreversible deprotonation that can drive the reaction to completion.[8]

  • Alkylating Agent: The reaction is most efficient with primary alkyl halides (or sulfonates).[9] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[7]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide Intermediate (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., NaOH, K₂CO₃) base->phenoxide product Aryl Ether Product phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product salt Salt Byproduct (NaX)

Caption: Workflow for the Williamson Ether Synthesis.

Self-Validating Experimental Protocol: Synthesis of 1-Bromo-2-fluoro-4-ethoxybenzene

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.91 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent and Reagent Addition: Add 30 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature. Add ethyl iodide (1.72 g, 1.1 mL, 11 mmol) via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Product: Purify the crude oil by flash column chromatography on silica gel to yield the pure aryl ether product.

B. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the bromo-substituted carbon of our building block and an organoboron reagent.[10] This reaction is exceptionally tolerant of various functional groups, making it a favored strategy in complex molecule synthesis.[11]

Mechanistic Pillars & Experimental Choices: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand accelerates this process.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[13]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L₂-Br ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L₂-R transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-R red_elim->product arbr Ar-Br (3-B-4-FP) arbr->ox_add boronic R-B(OH)₂ + Base boronic->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol: Synthesis of 2-Fluoro-5-hydroxy-biphenyl

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine this compound (191 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%, 16 mg). Evacuate the flask and backfill with argon or nitrogen gas (repeat this cycle three times). Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the biphenyl product.

C. C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of an aryl-amine bond is one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for this, coupling an aryl halide with a primary or secondary amine.[14][15]

Mechanistic Pillars & Experimental Choices: The catalytic cycle is analogous to the Suzuki coupling but with critical differences.[16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases can be used but often result in slower reactions.

  • Ligand Choice: This is paramount for a successful reaction. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art.[16] They promote the crucial, often difficult, reductive elimination step that forms the C-N bond and prevents catalyst decomposition.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L-Br ox_add->pd_complex1 amine_assoc Amine Coordination pd_complex1->amine_assoc pd_complex2 [Ar-Pd(II)L(HNR₂)]⁺Br⁻ amine_assoc->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation amido_complex Ar-Pd(II)L(NR₂) deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product arbr Ar-Br (3-B-4-FP) arbr->ox_add amine R₂NH amine->amine_assoc base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Experimental Protocol: Synthesis of 3-(Morpholino)-4-fluorophenol

  • Inert Atmosphere Setup: In a glovebox, charge an oven-dried vial with a stir bar, a palladium precatalyst (e.g., G3-XPhos, 1 mol%), a biarylphosphine ligand (e.g., XPhos, 1.5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add this compound (191 mg, 1.0 mmol) to the vial. Remove the vial from the glovebox, add anhydrous toluene (3 mL), followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 100-110°C for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous ammonium chloride solution. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired N-aryl product.

Strategic Application in Drug Discovery

The true value of this compound is as a strategic starting point for generating libraries of diverse molecules for biological screening. Its orthogonal reactivity allows for a modular approach to building complexity. Derivatives of bromophenols have shown significant potential as antibacterial agents, enzyme inhibitors, and in the development of novel therapeutics for a range of diseases.[17][18][19]

Drug_Discovery_Workflow start This compound (Core Scaffold) reaction1 Reaction Type 1 (e.g., Suzuki Coupling) start->reaction1 reaction2 Reaction Type 2 (e.g., Etherification) start->reaction2 library1 Library A (C-C Bond Diversity) reaction1->library1 library2 Library B (O-Alkyl Diversity) reaction2->library2 screening High-Throughput Biological Screening library1->screening library2->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt

Caption: Modular synthesis workflow for drug discovery.

Conclusion

This compound is a premier building block for modern synthetic chemistry. Its well-defined and predictable reactivity at three distinct points on the molecule provides chemists with a reliable and powerful platform for constructing complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for its effective use, enabling researchers and drug development professionals to leverage its full potential in creating the next generation of pharmaceuticals and advanced materials.

References

The Strategic Intermediate: A Deep Dive into 3-Bromo-4-fluorophenol and Its Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Phenol

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. 3-Bromo-4-fluorophenol (CAS No. 27407-11-0), a seemingly simple halogenated phenol, has emerged as a pivotal building block in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a phenol ring substituted with both a bromine and a fluorine atom, offers a unique combination of reactive sites that medicinal and process chemists can exploit to forge intricate target molecules. The interplay between the nucleophilic hydroxyl group, the versatile bromine atom prime for cross-coupling reactions, and the modulating electronic effects of the fluorine atom makes this compound a cornerstone for innovation in drug discovery and crop protection.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its diverse reactivity and the applications of its derivatives. We will explore the causality behind experimental choices in its utilization, present detailed protocols for its key transformations, and delve into the specific roles its derivatives play in creating high-value commercial products.

Core Characteristics: Physicochemical Properties of this compound

A thorough understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis, ensuring safety, scalability, and reproducibility. This compound is typically a yellow oil or a yellow-green needle-shaped solid at room temperature.[1][2] Below is a summary of its key physicochemical properties.

PropertyValueReference(s)
CAS Number 27407-11-0[1][3]
Molecular Formula C₆H₄BrFO[3]
Molecular Weight 191.00 g/mol [3]
Appearance Yellow oil or yellow-green needle-shaped solid[1][2]
Boiling Point 240.5 ± 20.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 99.2 ± 21.8 °C[1]
Refractive Index 1.576[1]

Synthesis of this compound: Strategic Pathways to a Key Intermediate

The preparation of this compound often involves the deprotection of a more stable precursor. This approach is common in organic synthesis to mask reactive functional groups, like the phenolic hydroxyl, during other transformations on the aromatic ring. Two common methods involve the deprotection of silyl or acetyl-protected phenols.[2]

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound via Deprotection cluster_silyl Silyl Deprotection cluster_acetyl Acetyl Deprotection SilylProtected Silyl-protected This compound TBAF Tetrabutylammonium fluoride (TBAF) in THF, 0 °C SilylProtected->TBAF Deprotection Product This compound TBAF->Product Workup & Purification AcetylProtected O-acetyl This compound Base Diisopropylethylamine in Methanol, rt AcetylProtected->Base Hydrolysis Base->Product Concentration caption Synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Experimental Protocol: Deprotection of a Silyl-Protected Precursor

This protocol, adapted from the literature, describes the removal of a dimethyl tert-butylsilyl protecting group to yield this compound.[2] The choice of tetrabutylammonium fluoride (TBAF) is strategic due to the high affinity of fluoride ions for silicon, which drives the cleavage of the silicon-oxygen bond.

Materials:

  • This compound protected with a dimethyl tert-butylsilyl group

  • Tetrabutylammonium fluoride (TBAF) solution in Tetrahydrofuran (THF)

  • THF, anhydrous

  • Ethyl acetate

  • n-Hexane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve the silyl-protected this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice-water bath.

  • To the cooled solution, add a solution of TBAF in THF (1.0 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the residue with a 1:1 mixture of ethyl acetate/n-hexane.

  • Wash the organic layer sequentially with water (3x) and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0 to 50%) to afford the pure this compound.[2]

Reactivity and Key Transformations: A Chemist's Toolkit

The synthetic utility of this compound stems from its three distinct reactive sites: the phenolic hydroxyl group, the carbon-bromine bond, and the aromatic ring itself. This trifecta of functionality allows for a wide array of chemical transformations.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide. This nucleophilic oxygen is a key player in Williamson ether synthesis , allowing for the introduction of various alkyl or aryl ether moieties.[2]

  • Carbon-Bromine Bond: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).[1]

  • Aromatic Ring: The electron-donating hydroxyl group activates the ring towards electrophilic aromatic substitution, while the halogens act as deactivating but ortho-, para-directing groups. This allows for further functionalization of the aromatic core if required.

Key Reactions Workflow

Reactions_Workflow Key Transformations of this compound cluster_suzuki Suzuki Coupling cluster_ether Williamson Ether Synthesis Start This compound Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Ether_Reagents R'-X, Base Start->Ether_Reagents Suzuki_Product Biaryl Derivative Suzuki_Reagents->Suzuki_Product Ether_Product Ether Derivative (Phenoxy ether) Ether_Reagents->Ether_Product caption Major reaction pathways for this compound.

Caption: Major reaction pathways for this compound.

Derivatives and Their Applications: From Bench to Market

The true value of this compound is realized in the synthesis of its derivatives, which are key components of numerous commercial products.

Pharmaceutical Applications

This intermediate is a crucial starting material for a variety of Active Pharmaceutical Ingredients (APIs). Its derivatives have been investigated for use as novel anti-inflammatory agents, analgesics, and antiviral compounds. For instance, the related compound 2-bromo-4-fluorophenol is a precursor in the synthesis of 3-amino-4-fluorophenol, an intermediate for tyrosine kinase inhibitors like Gefitinib and Afatinib, which are used in cancer therapy.[4] The strategic placement of the bromo and fluoro substituents allows for the precise construction of molecules that can interact with biological targets.[5]

Agrochemical Applications

In the agrochemical sector, derivatives of halogenated phenols are vital for creating modern pesticides and herbicides.[1][6] this compound serves as a building block for fungicides and preservatives.[2] The incorporation of fluorine, in particular, can enhance the efficacy and metabolic stability of the final agrochemical product, leading to better crop protection.[6] For example, 2-bromo-4-fluoro-6-nitrophenol, synthesized from a bromofluorophenol precursor, has shown broad-spectrum agricultural bactericidal activity and inhibitory effects on weeds.[7]

Spectroscopic Characterization

Structural elucidation and purity assessment are critical in chemical synthesis. While comprehensive spectral data for this compound is not always readily available in public databases, some data has been reported.

  • Infrared (IR) Spectroscopy: An FTIR spectrum of this compound has been recorded, which would show characteristic peaks for the O-H stretch of the phenol, C-O stretch, and aromatic C-H and C=C vibrations, as well as C-Br and C-F stretches.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons, with coupling patterns (doublets, doublet of doublets) influenced by the neighboring protons and the fluorine atom. The phenolic proton would appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling would also be observed for carbons in proximity to the fluorine atom.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound exemplifies the ideal chemical intermediate: a stable, yet highly versatile molecule with multiple, orthogonally reactive sites. Its strategic importance in the pharmaceutical and agrochemical industries is undeniable, providing a reliable starting point for the synthesis of complex and high-value molecules.[1] The ability to selectively functionalize the hydroxyl group or the bromine-substituted carbon allows for a modular approach to building molecular diversity. As the demand for novel therapeutics and more effective crop protection agents continues to grow, the role of well-designed intermediates like this compound will only become more critical, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

Methodological & Application

The Strategic Derivatization of 3-Bromo-4-Fluorophenol: A Guide to Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Halogenated Phenol

3-Bromo-4-fluorophenol, a seemingly simple aromatic compound, is a cornerstone intermediate in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its strategic trifecta of functional groups—a nucleophilic hydroxyl group, a bromine atom amenable to a host of cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—renders it a highly versatile scaffold for synthetic chemists.[1] The presence of both bromine and fluorine enhances its reactivity, allowing for the selective introduction of diverse functionalities.[1] This guide provides an in-depth exploration of the key synthetic pathways emanating from this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

I. O-Alkylation: The Williamson Ether Synthesis

The phenolic hydroxyl group of this compound offers a prime site for O-alkylation, most commonly achieved through the venerable Williamson ether synthesis. This SN2 reaction provides a straightforward route to a diverse range of aryl ethers.

Mechanistic Rationale

The Williamson ether synthesis proceeds in two fundamental steps. First, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This is a crucial step as the neutral phenol is a relatively weak nucleophile. Subsequently, the resulting phenoxide anion attacks an alkyl halide (or other suitable electrophile with a good leaving group) in a classic SN2 fashion to yield the corresponding ether. The choice of a primary alkyl halide is paramount to maximize the yield of the desired ether and minimize the competing E2 elimination, which becomes significant with secondary and is the major pathway for tertiary alkyl halides.

WilliamsonEtherSynthesis Phenol This compound Phenoxide 3-Bromo-4-Fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) Ether 3-Bromo-4-fluorophenyl Ether AlkylHalide->Ether Phenoxide->Ether SN2 Attack Salt Salt (KX)

Caption: General workflow of the Williamson ether synthesis.

Detailed Protocol: Synthesis of 1-Bromo-2-fluoro-4-methoxybenzene

This protocol details the methylation of this compound using methyl iodide.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound191.005.0 g26.17 mmol
Potassium Carbonate (K₂CO₃)138.215.42 g39.26 mmol
Methyl Iodide (CH₃I)141.942.0 mL32.11 mmol
Acetone-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 26.17 mmol) and anhydrous potassium carbonate (5.42 g, 39.26 mmol).

  • Add 50 mL of acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (2.0 mL, 32.11 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-bromo-2-fluoro-4-methoxybenzene as a colorless oil.

Expected Yield: 85-95%

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis.[2]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3]

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

SuzukiCoupling ArylHalide This compound OxidativeAddition Oxidative Addition Complex ArylHalide->OxidativeAddition Oxidative Addition BoronicAcid Arylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation Complex BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Transmetalation OxidativeAddition->Transmetalation Transmetalation Transmetalation->Pd0 Regeneration Biaryl Biaryl Product Transmetalation->Biaryl Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4'-Fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the coupling of this compound with 4-cyanophenylboronic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound191.001.0 g5.23 mmol
4-Cyanophenylboronic acid146.940.92 g6.28 mmol
Pd(PPh₃)₄1155.560.30 g0.26 mmol
Potassium Carbonate (K₂CO₃)138.211.45 g10.47 mmol
Toluene-20 mL-
Ethanol-5 mL-
Water-5 mL-

Procedure:

  • In a Schlenk flask, combine this compound (1.0 g, 5.23 mmol), 4-cyanophenylboronic acid (0.92 g, 6.28 mmol), and potassium carbonate (1.45 g, 10.47 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (20 mL toluene, 5 mL ethanol, 5 mL water) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Expected Yield: 70-85%

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Mechanistic Overview:

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:

  • Oxidative Addition: A Pd(0) species reacts with the aryl bromide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[5]

BuchwaldHartwig ArylHalide This compound OxidativeAddition Oxidative Addition Complex ArylHalide->OxidativeAddition Oxidative Addition Amine Amine (R₂NH) AmidoComplex Palladium-Amido Complex Amine->AmidoComplex Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base (e.g., NaOtBu) Base->AmidoComplex OxidativeAddition->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd0 Regeneration Arylamine Arylamine Product AmidoComplex->Arylamine Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(3-bromo-4-fluorophenyl)aniline

This protocol details the coupling of this compound with aniline. Note: For this reaction, the phenolic proton must be considered. A stronger base or protection of the hydroxyl group may be necessary. The following protocol assumes the use of a base strong enough to deprotonate both the phenol and the amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound191.001.0 g5.23 mmol
Aniline93.130.58 mL6.28 mmol
Pd₂(dba)₃915.720.048 g0.052 mmol
XPhos476.620.075 g0.157 mmol
Sodium tert-butoxide (NaOtBu)96.101.21 g12.55 mmol
Toluene-25 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.048 g, 0.052 mmol), XPhos (0.075 g, 0.157 mmol), and sodium tert-butoxide (1.21 g, 12.55 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 g, 5.23 mmol) to the tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene (25 mL) followed by aniline (0.58 mL, 6.28 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired N-arylated product.

Expected Yield: 65-80%

III. Esterification: Accessing Aryl Esters

The phenolic hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or anhydride.

Mechanistic Considerations

When using an acyl chloride, the reaction is a nucleophilic acyl substitution. The lone pair on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically done in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Esterification Phenol This compound Ester 3-Bromo-4-fluorophenyl Ester Phenol->Ester Nucleophilic Acyl Substitution AcylChloride Acyl Chloride (RCOCl) AcylChloride->Ester Base Base (e.g., Pyridine) Base->Ester HCl Scavenger

Caption: General scheme for the esterification of a phenol with an acyl chloride.

Detailed Protocol: Synthesis of 3-Bromo-4-fluorophenyl Acetate

This protocol describes the acetylation of this compound using acetyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound191.005.0 g26.17 mmol
Acetyl Chloride78.502.0 mL28.14 mmol
Pyridine79.104.2 mL52.34 mmol
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve this compound (5.0 g, 26.17 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (4.2 mL, 52.34 mmol) to the solution.

  • Add acetyl chloride (2.0 mL, 28.14 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification by distillation under reduced pressure or column chromatography will yield the pure 3-bromo-4-fluorophenyl acetate.

Expected Yield: >90%

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The strategic manipulation of its three key functional groups through well-established reactions such as the Williamson ether synthesis, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and esterification opens the door to a vast chemical space. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, agrochemistry, and materials science to harness the full synthetic potential of this important intermediate.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Biaryl Phenols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl structures.[2] The focus of this guide is the Suzuki-Miyaura coupling of 3-Bromo-4-Fluorophenol, a versatile building block for creating complex molecular architectures. The strategic placement of the bromine, fluorine, and hydroxyl groups on this substrate allows for selective functionalization, yielding fluorinated biaryl phenols. These products are of significant interest in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the phenolic hydroxyl group provides a handle for further derivatization or can participate in crucial hydrogen-bonding interactions with biological targets.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions to achieve high yields and purity.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[2] For this compound, the carbon-bromine bond is the site of oxidative addition.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (Ln) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Biaryl Ar'-B(OH)2 Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Fluorinated Biaryl Phenol (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for the Coupling of this compound

The presence of the fluorine and hydroxyl groups on the this compound substrate introduces specific considerations for optimizing the Suzuki-Miyaura coupling.

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the aryl bromide. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.[6]

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base. Therefore, the stoichiometry of the base may need to be adjusted. The hydroxyl group can also potentially coordinate with the palladium catalyst, influencing its reactivity and the selectivity of the reaction.[7] In some cases, protection of the hydroxyl group may be considered, although many Suzuki-Miyaura reactions are tolerant of free hydroxyl groups.[2]

  • Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical. For aryl bromides, a variety of palladium catalysts can be effective. Commonly used palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5] The choice of ligand can significantly impact the reaction's efficiency by modulating the steric and electronic properties of the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often effective for challenging couplings.[5]

  • Base Selection: The base plays a crucial role in the transmetalation step.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[8] The choice of base can depend on the solvent system and the specific substrates. For substrates with sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, THF, and DMF, often in combination with water to facilitate the dissolution of the inorganic base.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Pd(PPh₃)₄ Catalyst

This protocol is a robust starting point for the coupling of this compound with a range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add a degassed solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (1 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorinated biaryl phenol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), PPh₃ (0.02 mmol, 4 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Add a degassed solvent mixture of 1,4-Dioxane (3 mL) and Water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of substrates similar to this compound, providing a basis for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromophenolPhenylboronic acidPd/C (5)-K₂CO₃ (2)Water150 (MW)0.2598[9]
2-BromophenolFuran-2-boronic acidPd/C (5)-K₂CO₃ (2)Water150 (MW)0.2585[10]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)H₂O/EtOH7048~95[3]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1.5)PPh₃ (3)K₂CO₃ (2)Toluene/H₂O80295[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently degassed solvent- Incorrect base or solvent- Use a fresh batch of catalyst and reagents.- Ensure thorough degassing of the solvent.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[12]
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) precatalyst not fully reduced- Rigorously degas the reaction mixture.- Use a Pd(0) source like Pd(PPh₃)₄ directly.[4]
Dehalogenation of Aryl Halide - Presence of water and base can lead to hydrodehalogenation- Use anhydrous conditions if possible.- Employ milder bases.
Protodeborylation of Boronic Acid - Harsh reaction conditions (high temperature, strong base)- Use milder conditions (lower temperature, weaker base).- Consider using a more stable boronic ester (e.g., pinacol ester).[4]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure, such as those in sealed microwave vials, should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Some Suzuki-Miyaura reactions can be exothermic, especially on a larger scale. It is crucial to monitor the reaction temperature and have adequate cooling available.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl phenols. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Aryl-3-amino-4-fluorophenols

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-Bromo-4-Fluorophenol, a valuable building block in drug discovery. The resulting N-aryl-3-amino-4-fluorophenol scaffold is of significant interest due to the combined electronic properties of the fluorine and hydroxyl substituents, which can influence molecular interactions and metabolic stability. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental design, and provide detailed protocols for the coupling of this compound with both primary and secondary amines.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl bond, which forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can occur is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[2]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination amine R¹R²NH amine->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR¹R²)L_n]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation base Base base->deprotonation pd_amido_complex Ar-Pd(II)(NR¹R²)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product N-Aryl-3-amino-4-fluorophenol reductive_elimination->product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Experimental Considerations: A Scientist's Perspective

The success of the Buchwald-Hartwig amination of this compound hinges on several critical parameters. The presence of the free phenolic hydroxyl group introduces a layer of complexity that must be addressed for optimal results.

The Phenol Predicament: To Protect or Not to Protect?

The acidic proton of the phenol group (pKa ≈ 10) can interfere with the strong bases typically employed in Buchwald-Hartwig reactions. This can lead to deactivation of the base and potential side reactions. Two main strategies can be employed:

  • Protecting Group-Free Approach: This is the more atom-economical approach. Success often relies on the careful selection of a weaker base that will not deprotonate the phenol, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). However, weaker bases may necessitate higher reaction temperatures and longer reaction times.[5]

  • Phenol Protection: Protecting the hydroxyl group as an ether (e.g., benzyl or methyl ether) or a silyl ether can circumvent the issue of the acidic proton, allowing for the use of stronger bases and milder reaction conditions. A subsequent deprotection step is required.

For initial investigations, a protecting group-free strategy with a carefully selected base is recommended. If yields are low or side products are observed, protection of the phenol should be considered.

Choosing the Right Tools: Ligands and Catalysts

The choice of phosphine ligand is paramount to the success of the reaction. For electron-rich and potentially challenging substrates like this compound, bulky, electron-rich biarylphosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps.

Ligand FamilyExamplesKey Features
Biarylphosphines XPhos, RuPhos, BrettPhosHigh activity for a broad range of substrates, including aryl chlorides.[4]
Ferrocenylphosphines dppfGood for a variety of cross-coupling reactions.[2]
Carbene Ligands IPr, SImesOffer high stability and activity.

Commonly used palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-formed palladium-ligand complexes (precatalysts) are also commercially available and can offer improved reactivity and reproducibility.

The Role of the Base and Solvent

The base not only facilitates the deprotonation of the amine but also influences the overall reaction rate and substrate compatibility.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with sensitive functional groups.[3]

  • Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives, particularly for substrates with acidic protons.[5]

Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used solvents for this reaction.[6]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Anhydrous/Degassed) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from a procedure for the coupling of the isomeric 2-Bromo-4-fluorophenol and serves as an excellent starting point.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound190.00190 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.01
XPhos476.6514.3 mg0.030.03
Sodium tert-butoxide96.10135 mg1.41.4
Anhydrous Toluene-5 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (190 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Primary Amine (e.g., Aniline or Benzylamine) - A Representative Procedure

This protocol provides a general framework for the coupling with primary amines. The choice of base is critical, and a weaker base like cesium carbonate is suggested to minimize interaction with the phenolic proton.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound190.00190 mg1.01.0
Primary Amine-1.2 mmol1.21.2
Pd(OAc)₂224.494.5 mg0.020.02
RuPhos469.6123.5 mg0.050.05
Cesium Carbonate325.82652 mg2.02.0
Anhydrous 1,4-Dioxane-5 mL--

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry reaction vial with this compound (190 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (23.5 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Add the primary amine (1.2 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Product Purification and Characterization

Purification of the N-aryl-3-amino-4-fluorophenol products is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.

The final products should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (for solid compounds): As an indicator of purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use a fresh batch of palladium precursor and ligand.
Inappropriate baseIf using a weak base, consider increasing the reaction temperature. If using a strong base, ensure it is not being consumed by the phenolic proton. Consider protecting the phenol.
Poor ligand choiceScreen a variety of bulky, electron-rich phosphine ligands.
Formation of Side Products HydrodehalogenationThis can be a result of β-hydride elimination. A different ligand may be required to favor reductive elimination.
O-ArylationThe phenol can also act as a nucleophile. Using a weaker base or protecting the phenol can mitigate this.

Conclusion

The Buchwald-Hartwig amination of this compound provides a direct and efficient route to a valuable class of compounds for pharmaceutical and materials science research. Careful consideration of the reaction parameters, particularly the choice of base and the management of the free phenolic hydroxyl group, is crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Note: A Multi-Step Protocol for the Regioselective Synthesis of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 3-Bromo-4-Fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] Direct electrophilic bromination of 4-fluorophenol is regioselectively unfavorable for obtaining the 3-bromo isomer due to the strong ortho, para-directing influence of the hydroxyl group. This guide, therefore, details a robust and reliable multi-step synthetic route commencing from the readily available precursor, 3-bromo-4-fluoroaniline. The core of this protocol involves a diazotization reaction followed by a carefully controlled hydrolysis of the resulting diazonium salt to yield the target phenol. This document is intended for an audience of researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles and critical safety considerations.

Introduction: The Challenge of Regioselectivity

The synthesis of substituted aromatic compounds often requires careful strategic planning to ensure the correct placement of functional groups. In the case of this compound, a direct bromination of 4-fluorophenol is not a viable synthetic route. The hydroxyl group of a phenol is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[3] With the para position occupied by a fluorine atom, electrophilic attack, such as bromination, would overwhelmingly occur at the ortho position (C2 or C6) relative to the hydroxyl group.

To achieve the desired 3-bromo substitution pattern, a multi-step approach is necessary, leveraging reactions that allow for precise control over regiochemistry. The Sandmeyer reaction and related diazotization processes are powerful tools in this context, enabling the conversion of an amino group into a wide range of functionalities, including halides and hydroxyl groups, at a specific position on an aromatic ring.[4][5] This protocol, therefore, focuses on the diazotization of 3-bromo-4-fluoroaniline as the key strategic step to install the hydroxyl group at the desired location, yielding this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplierNotes
3-Bromo-4-fluoroanilineC₆H₅BrFN190.01≥98%Thermo Fisher ScientificStarting material.[6]
Sulfuric Acid (conc.)H₂SO₄98.0898%Sigma-AldrichUsed for diazotization.
Sodium NitriteNaNO₂69.00≥99%Sigma-AldrichDiazotizing agent.
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68≥98%Sigma-AldrichCatalyst for hydrolysis.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-AldrichExtraction solvent.
Sodium BicarbonateNaHCO₃84.01Saturated solutionJ.T. BakerFor neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-AldrichDrying agent.
Deionized WaterH₂O18.02--For solutions and washing.

Experimental Workflow Diagram

G cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up and Purification A Dissolve 3-bromo-4-fluoroaniline in aqueous H₂SO₄ B Cool to 0-5 °C (ice bath) A->B C Slowly add aqueous NaNO₂ solution B->C D Stir for 30 min at 0-5 °C C->D G Add diazonium salt solution to boiling CuSO₄ solution D->G E Prepare aqueous CuSO₄ solution F Heat CuSO₄ solution to boiling E->F H Reflux for 1 hour G->H I Cool reaction mixture H->I J Extract with diethyl ether I->J K Wash organic layer with saturated NaHCO₃ J->K L Dry over anhydrous MgSO₄ K->L M Filter and concentrate in vacuo L->M N Purify by column chromatography M->N

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Bromo-4-fluoroaniline
  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of deionized water and slowly add 10 mL of concentrated sulfuric acid while cooling in an ice-water bath.

  • To the cooled acidic solution, add 9.5 g (0.05 mol) of 3-bromo-4-fluoroaniline.[7] Stir the mixture until the aniline salt is fully dissolved or a fine suspension is formed.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.

  • Slowly add the sodium nitrite solution dropwise to the aniline salt suspension over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[8][9]

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be kept cold for the next step.

Step 2: Hydrolysis of the Diazonium Salt
  • In a 500 mL flask equipped with a reflux condenser, prepare a solution of 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate in 100 mL of deionized water.

  • Heat the copper(II) sulfate solution to boiling.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling copper(II) sulfate solution. Vigorous evolution of nitrogen gas will occur.[10]

  • Once the addition is complete, continue to reflux the mixture for 1 hour to ensure complete decomposition of the diazonium salt.

  • Allow the reaction mixture to cool to room temperature.

Step 3: Work-up and Purification
  • Transfer the cooled reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any residual acid, followed by a wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.[1]

Reaction Mechanism

The synthesis proceeds through two key mechanistic stages: the formation of an aryl diazonium salt (diazotization) and its subsequent conversion to a phenol (hydrolysis).

Diazotization: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HONO), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[8] The primary aromatic amine, 3-bromo-4-fluoroaniline, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Hydrolysis: The aryl diazonium salt is a superb leaving group due to the high stability of the departing dinitrogen molecule (N₂). In the presence of water at elevated temperatures, the diazonium salt undergoes nucleophilic aromatic substitution. Water attacks the carbon atom bearing the diazonium group, leading to the expulsion of N₂ gas and the formation of a protonated phenol, which is then deprotonated to yield the final this compound. The copper(II) sulfate acts as a catalyst in this hydrolysis step.

G cluster_mechanism Reaction Mechanism N-Nitrosamine intermediate N-Nitrosamine intermediate Aryl Diazonium Ion Aryl Diazonium Ion N-Nitrosamine intermediate->Aryl Diazonium Ion - H₂O Phenolic intermediate Phenolic intermediate This compound This compound Phenolic intermediate->this compound - H⁺

Caption: Simplified mechanism for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance Yellow-green needle-shaped solid or pale yellow oil.[1]
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol [11]
¹H NMR Spectral data should be consistent with the structure.
¹³C NMR Spectral data should be consistent with the structure.
Mass Spectrometry M/z = 189.94 (M⁺), 191.94 (M+2⁺) corresponding to bromine isotopes.
Purity (GC/HPLC) ≥98%

Safety Precautions

Warning: This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.

  • Aryl Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt. Use it in solution immediately after preparation and keep it cold.

  • Brominated Aromatic Compounds: 3-bromo-4-fluoroaniline and the product this compound are toxic and irritants. Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Wear appropriate PPE at all times. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

Using 3-Bromo-4-Fluorophenol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Strategic Utilization of 3-Bromo-4-fluorophenol in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The intricate design of these small molecules requires synthetic building blocks that offer both versatility and precision. This compound (CAS: 27407-11-0) has emerged as a pivotal intermediate in this field, valued for its unique trifecta of reactive sites that medicinal chemists can strategically exploit.[1]

The power of this molecule lies in its distinct functional handles:

  • The Phenolic Hydroxyl (-OH): A potent nucleophile and a site for introducing key ether linkages, crucial for connecting to other fragments of the target inhibitor. Its acidity is modulated by the adjacent fluorine atom.[1]

  • The Bromo (-Br) Group: An exceptional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which form the backbone of many complex inhibitors.[2][3]

  • The Fluoro (-F) Group: More than just a substituent, the fluorine atom significantly influences the molecule's electronic properties. Its strong electron-withdrawing nature impacts the reactivity of the aromatic ring and can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API) by forming favorable interactions within the kinase active site.[4][5]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound and offers detailed, field-proven protocols for its application in the synthesis of kinase inhibitor scaffolds.

Core Synthetic Strategies: A Chemist's Guide to Unlocking Molecular Complexity

The strategic arrangement of the hydroxyl, bromo, and fluoro groups on the phenol ring allows for a logical and sequential series of reactions. A chemist can choose which functional group to react first, based on the overall synthetic plan for the target kinase inhibitor.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Core Scaffolds for Kinase Inhibitors A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B -Br site C Buchwald-Hartwig Amination (C-N Bond Formation) A->C -Br site D Williamson Ether Synthesis (C-O Bond Formation) A->D -OH site P1 Biaryl Phenol Derivative B->P1 P2 Arylamine Phenol Derivative C->P2 P3 Bromo-fluoroaryl Ether Intermediate D->P3 P3->B Suzuki P3->C Buchwald

Caption: Key synthetic pathways originating from this compound.
C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl scaffolds.[6] Using the bromine atom on this compound as the electrophilic partner, a C(sp²)-C(sp²) bond can be formed with a wide variety of aryl or heteroaryl boronic acids or esters.

Causality Behind the Choice: This reaction is favored for its remarkable functional group tolerance, allowing for the coupling of complex fragments without the need for extensive protecting group chemistry. The resulting biaryl structures are common motifs in Type I and Type II kinase inhibitors, often forming critical van der Waals interactions in the ATP-binding pocket.

C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of an arylamine bond is another critical transformation in the synthesis of numerous kinase inhibitors, including those targeting EGFR and Bcr-Abl.[7][8] The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine.[9]

Causality Behind the Choice: This method overcomes the limitations of classical methods like nucleophilic aromatic substitution, which would be ineffective on such an electron-rich ring. The choice of phosphine ligand is critical and must be tailored to the specific amine coupling partner to achieve high yields and avoid side reactions.[10][11] The resulting C-N linkage often serves as a key hydrogen bond donor or acceptor, or as a flexible linker to position other pharmacophoric elements correctly.

C-O Bond Formation: Williamson Ether Synthesis

The phenolic hydroxyl is an excellent nucleophile, especially after deprotonation with a mild base. This allows for straightforward etherification via an Sₙ2 reaction with an appropriate alkyl halide or sulfonate. This is frequently one of the first steps in a synthetic sequence, attaching the phenol core to a larger, often heterocyclic, part of the target molecule.

Causality Behind the Choice: This reaction is robust, high-yielding, and uses readily available reagents. By converting the phenol to an ether, the synthetic chemist protects the hydroxyl group from interfering with subsequent cross-coupling reactions at the bromine site, demonstrating a logical and efficient synthetic strategy.

Case Study: Synthesis of a Core Moiety for Lapatinib Analogues

Lapatinib is a dual tyrosine kinase inhibitor targeting the EGFR and HER2 pathways.[12] Its structure contains a substituted quinazoline core linked via an ether to a 3-haloaniline fragment. While the commercial synthesis may vary, this compound serves as an excellent starting point for creating structurally related analogues for new drug discovery programs. The following protocol outlines the synthesis of a key intermediate.

G A This compound B Intermediate 1 (Bromo-fluoroaryl Ether) A->B Step 1: Williamson Ether Synthesis (e.g., with 3-fluorobenzyl bromide) C Intermediate 2 (Aniline Derivative) B->C Step 2: Buchwald-Hartwig Amination (e.g., with benzophenone imine) D Final Core Structure (Lapatinib Analogue Moiety) C->D Step 3: Imine Hydrolosis

Caption: Workflow for synthesizing a key aniline intermediate.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the C-C bond formation at the bromine position.

Objective: To synthesize 3-Aryl-4-fluorophenol derivatives.

Reagent/ComponentMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.03Palladium(0) Catalyst
K₂CO₃ (anhydrous)2.5Base
1,4-Dioxane / H₂O (4:1)-Solvent System

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 191 mg) and the desired arylboronic acid (1.2 mmol).

  • Reagent Addition: Add potassium carbonate (2.5 mmol, 345 mg) and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent system typically hexane/ethyl acetate) to yield the pure biaryl product.[3][6][13]

Protocol 2: Two-Step Synthesis of a 3-Amino-4-fluoroaryl Ether Intermediate

This protocol demonstrates the sequential functionalization of the hydroxyl and bromo groups.

Objective: To synthesize N-protected 5-((3-fluorobenzyl)oxy)-2-fluoroaniline as a versatile intermediate for kinase inhibitors.

Step A: Williamson Ether Synthesis

Reagent/ComponentMolar Eq.Purpose
This compound1.0Starting Material
3-Fluorobenzyl bromide1.1Electrophile
K₂CO₃ (anhydrous)2.0Base
Acetonitrile (anhydrous)-Solvent

Methodology (Step A):

  • To a solution of this compound (10.0 mmol, 1.91 g) in anhydrous acetonitrile (50 mL), add anhydrous potassium carbonate (20.0 mmol, 2.76 g).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 3-fluorobenzyl bromide (11.0 mmol, 1.37 mL) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 6-8 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Cool the reaction, filter off the solids, and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with 1M NaOH (2 x 20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate to yield 1-bromo-5-((3-fluorobenzyl)oxy)-2-fluorobenzene, which is often pure enough for the next step.

Step B: Buchwald-Hartwig Amination

Reagent/ComponentMolar Eq.Purpose
Bromo-fluoroaryl Ether (from Step A)1.0Substrate
Benzophenone Imine1.2Ammonia Equivalent
Pd₂(dba)₃0.01Palladium(0) Precatalyst
XPhos0.03Phosphine Ligand
Sodium tert-butoxide1.4Base
Toluene (anhydrous)-Solvent

Methodology (Step B):

  • Vessel Preparation: In a glovebox or under a strong flow of argon, charge an oven-dried flask with the bromo-fluoroaryl ether from Step A (5.0 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.03 mmol, 14.3 mg).

  • Reagent Addition: Add sodium tert-butoxide (7.0 mmol, 673 mg).

  • Solvent and Amine Source: Remove the flask from the glovebox (if used) and add anhydrous toluene (25 mL) followed by benzophenone imine (6.0 mmol, 1.0 mL) under an argon atmosphere.

  • Reaction: Heat the mixture to 100 °C for 12-24 hours. The solution typically becomes dark and thick. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add ethyl acetate (30 mL) and carefully quench with saturated aqueous NH₄Cl (20 mL). Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Hydrolysis & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and concentrate the organic phase. Dissolve the residue in THF (20 mL), add 2M HCl (10 mL), and stir at room temperature for 2 hours to hydrolyze the imine. Neutralize with saturated NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the target aniline intermediate.[7][11]

Conclusion

This compound is a testament to the power of strategic molecular design in synthetic intermediates. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for constructing the complex architectures of modern kinase inhibitors. By understanding the causality behind the choice of key reactions—Suzuki-Miyaura for C-C bonds, Buchwald-Hartwig for C-N bonds, and etherification for C-O linkages—researchers can significantly streamline the synthesis of novel drug candidates, accelerating the path from chemical design to clinical evaluation.

References

The Synthetic Chemist's Guide to 3-Bromo-4-Fluorophenol: Advanced Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. 3-Bromo-4-fluorophenol (CAS No: 27407-11-0) has emerged as a highly valuable and versatile intermediate.[1][2] Its structure, featuring a phenol ring substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position, offers a unique convergence of reactivity.[3] The phenolic hydroxyl group serves as a handle for O-alkylation and other modifications, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom further influences the electronic properties of the aromatic ring, impacting its reactivity and the characteristics of its derivatives.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setups for key reactions involving this compound. Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is the foundation for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₄BrFO[4]
Molecular Weight 191.00 g/mol [4]
Appearance Yellow oil or yellow-green needle-shaped solid[1]
Boiling Point 78°C at 0.5 mmHg[5]
CAS Number 27407-11-0[1]

Safety Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[6][7]

Core Reactivity and Strategic Applications

The reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the bromine atom, and the fluorinated aromatic ring. This unique combination allows for a diverse range of chemical transformations.

cluster_substrate This compound cluster_reactions Key Reaction Classes C6H4BrFO This compound Suzuki Suzuki-Miyaura Coupling C6H4BrFO->Suzuki C(sp²)-C(sp²) bond formation (at Bromine site) Buchwald Buchwald-Hartwig Amination C6H4BrFO->Buchwald C(sp²)-N bond formation (at Bromine site) Etherification O-Alkylation (Etherification) C6H4BrFO->Etherification C-O bond formation (at Hydroxyl group) EAS Electrophilic Aromatic Substitution C6H4BrFO->EAS Substitution on the aromatic ring

Caption: Reactivity map of this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9] For this compound, this reaction allows for the introduction of a wide array of aryl and vinyl substituents at the bromine position, generating complex biaryl structures.[1][10]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving specific phosphine ligands can be employed for challenging substrates.[11][12]

  • Base: A base is crucial for the transmetalation step of the catalytic cycle.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used in aqueous solvent mixtures.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[11] Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 3-Aryl-4-fluorophenol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-fluorophenol.

Start Combine Reactants: This compound, Arylboronic acid, K₂CO₃ Inert Inert Atmosphere: Evacuate & backfill with N₂/Ar Start->Inert Catalyst Add Catalyst & Ligand: Pd(OAc)₂, PPh₃ Inert->Catalyst Solvent Add Degassed Solvent: 1,4-Dioxane/Water (4:1) Catalyst->Solvent Heat Heat & Stir: 90-100 °C, 4-12 h Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up: Cool, add H₂O, extract with EtOAc Monitor->Workup Purify Purify: Column Chromatography Workup->Purify End Product: 3-Aryl-4-fluorophenol Purify->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This reaction allows for the synthesis of a wide range of aryl amines from this compound, which are prevalent motifs in pharmaceuticals.[16]

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XantPhos or those from the Buchwald ligand family, are often required to facilitate the reductive elimination step and prevent side reactions.[16][17] Pre-catalysts like "(NHC)Pd(R-allyl)Cl" can also be highly effective.[18]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) is a common choice.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.[17]

Detailed Experimental Protocol: Synthesis of N-Aryl-3-amino-4-fluorophenol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XantPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv), XantPhos (0.03 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 equiv) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Start Combine Catalyst, Ligand, & Base in Schlenk Tube Inert Inert Atmosphere (Ar) Start->Inert Reactants Add this compound & Amine Solvent Add Anhydrous Toluene Reactants->Solvent Inert->Reactants Heat Heat & Stir: 80-110 °C, 12-24 h Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up: Quench with NH₄Cl, extract with Ether Monitor->Workup Purify Purify: Column Chromatography Workup->Purify End Product: N-Aryl-3-amino-4-fluorophenol Purify->End

Caption: Workflow for Buchwald-Hartwig Amination.

Application Protocol 3: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers.[19][20] In the context of this compound, this reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile attacking an alkyl halide.[20]

Causality of Experimental Choices:

  • Base: A suitable base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a mild and effective base for this purpose.[5]

  • Alkylating Agent: Primary alkyl halides are ideal electrophiles to maximize the yield of the ether product and avoid competing elimination reactions.[20]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction.[21]

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-fluoroalkoxybenzene

This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., ethyl iodide) (1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile, anhydrous

  • Water

  • Diethyl ether

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous acetonitrile.

  • Add the alkyl halide (1.5 equiv) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-18 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or distillation to obtain the desired 3-bromo-4-fluoroalkoxybenzene.

Start Suspend Phenol & K₂CO₃ in Acetonitrile AlkylHalide Add Alkyl Halide Start->AlkylHalide Reflux Heat to Reflux: ~82 °C, 6-18 h AlkylHalide->Reflux Monitor Monitor Progress (TLC) Reflux->Monitor Workup Work-up: Cool, filter, concentrate Monitor->Workup Extract Extract with Ether, Wash with H₂O & Brine Workup->Extract Purify Purify: Column Chromatography/Distillation Extract->Purify End Product: 3-Bromo-4-fluoroalkoxybenzene Purify->End

Caption: Workflow for O-Alkylation (Williamson Ether Synthesis).

Application Protocol 4: Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group.[22] The existing substituents will direct incoming electrophiles to specific positions on the ring.

Causality of Experimental Choices:

  • Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine is a weakly deactivating, ortho-, para-directing group, and the bromine is also a deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho to it (C2 and C6).

  • Nitration: A mixture of nitric acid and sulfuric acid is typically used to generate the highly electrophilic nitronium ion (NO₂⁺).[9][23] The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.[9]

Detailed Experimental Protocol: Nitration of this compound

This protocol describes the regioselective nitration of this compound.

Materials:

  • This compound (1.0 equiv)

  • Sulfuric acid (H₂SO₄), concentrated

  • Nitric acid (HNO₃), concentrated

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of glacial acetic acid or dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-substituted this compound.

Start Dissolve Phenol in Solvent Cool Cool to 0-5 °C Start->Cool Addition Add Nitrating Mix Dropwise (Keep Temp < 10 °C) Cool->Addition NitratingMix Prepare Nitrating Mixture: HNO₃ + H₂SO₄ NitratingMix->Addition Stir Stir at 0-5 °C for 1-2 h Addition->Stir Monitor Monitor Progress (TLC) Stir->Monitor Quench Quench: Pour onto Crushed Ice Monitor->Quench Isolate Isolate & Wash Product Quench->Isolate Purify Purify: Recrystallization Isolate->Purify End Product: Nitro-3-bromo-4-fluorophenol Purify->End

Caption: Workflow for Electrophilic Nitration.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. A comprehensive understanding of its reactivity, coupled with robust and well-rationalized experimental protocols, is essential for its effective utilization. The detailed application notes provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, O-alkylation, and electrophilic aromatic substitution are designed to empower researchers to confidently and successfully incorporate this valuable intermediate into their synthetic strategies, accelerating innovation in drug discovery and materials science.

References

Application Note: A Practical Guide to Monitoring 3-Bromo-4-Fluorophenol Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the rapid, qualitative monitoring of organic reactions.[1][2] This application note provides a comprehensive, experience-driven guide for researchers, chemists, and drug development professionals on effectively utilizing TLC to monitor reactions involving 3-Bromo-4-fluorophenol. This key intermediate is prevalent in the synthesis of pharmaceuticals and agrochemicals, making robust reaction tracking critical for optimizing yield, minimizing impurity formation, and ensuring process control.[3][4] We will delve into the principles of TLC, provide detailed protocols for mobile phase selection, sample preparation, plate development, and visualization, and offer expert insights into the interpretation of results and troubleshooting.

Introduction: The Rationale for TLC in Process Chemistry

In the fast-paced environment of pharmaceutical and chemical research, the ability to make quick, informed decisions is paramount. Before committing to more time-consuming and expensive analytical methods like HPLC or GC-MS, TLC offers a simple, cost-effective, and high-sensitivity snapshot of a reaction's progress.[5][6] For a starting material like this compound, which serves as a versatile building block, monitoring its conversion is crucial.[4][7] Whether it is undergoing an etherification, a Suzuki coupling, or another substitution, TLC allows the chemist to visually track the consumption of the starting material and the formation of the product(s), providing real-time data to determine reaction completion, identify the presence of intermediates, or detect the formation of byproducts.[6][8]

Physicochemical Properties of this compound

Understanding the starting material is the foundation of any analytical method development. This compound is a moderately polar compound due to its phenolic hydroxyl group. Its aromatic nature makes it UV-active, a key property we will leverage for visualization.

PropertyValueSource
CAS Number 27407-11-0[3][9]
Molecular Formula C₆H₄BrFO[3][9]
Molecular Weight 191.00 g/mol [9]
Appearance Off-white to light yellow crystalline solid or yellow oil[3][10][11]
Boiling Point ~240.5 °C at 760 mmHg; 78 °C at 0.5 mmHg[3][12]
pKa ~9.01 (Predicted)[11]
Key Feature Acidic hydroxyl group, aromatic ring, halogen substituents[10]

The polarity of this molecule is dominated by the hydroxyl group. In a typical reaction, this -OH group is functionalized (e.g., converted to an ether or ester), which almost always results in a significant decrease in polarity. This predictable change in polarity is the cornerstone of a successful TLC separation.

The Principle of Separation: Polarity in Action

TLC separates compounds based on the principle of adsorption chromatography.[13] The process involves a stationary phase (typically polar silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture of a certain polarity).[1][5]

  • Spotting: The reaction mixture is spotted onto the baseline of the TLC plate.

  • Development: The plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate via capillary action.[1][14]

  • Separation: As the mobile phase passes over the initial spot, a competition ensues. Compounds in the mixture will either adsorb to the polar stationary phase or dissolve in the mobile phase and travel up the plate.

    • More Polar Compounds (like this compound) have a stronger affinity for the polar silica gel. They spend more time adsorbed and travel shorter distances.

    • Less Polar Compounds (like the ether product of a Williamson synthesis) have a weaker affinity for the silica gel and are more soluble in the less-polar mobile phase. They travel further up the plate.

This differential movement results in the separation of the starting material from the product.

The TLC Monitoring Workflow: A Visual Guide

The following diagram outlines the logical flow of the entire TLC monitoring process, from initial setup to final analysis.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Prepare TLC Chamber (Solvent + Filter Paper) P2 Prepare TLC Plate (Draw Baseline in Pencil) P1->P2 P3 Prepare Samples (SM, RXN, Co-spot) P2->P3 E1 Spot Samples on Baseline P3->E1 E2 Develop Plate in Chamber E1->E2 E3 Mark Solvent Front E2->E3 E4 Dry the Plate E3->E4 A1 Visualize Plate (UV Light First) E4->A1 A2 Stain Plate (if needed) A1->A2 If spots are not visible A3 Circle Spots A1->A3 A2->A3 A4 Calculate Rf Values A3->A4 A5 Interpret Results A4->A5 Decision Decision A5->Decision Action1 Proceed to Work-up Decision->Action1 Reaction Complete Action2 Continue Reaction (Take another TLC later) Decision->Action2 Incomplete Action3 Optimize Conditions Decision->Action3 Impure

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system through the use of reference standards and a co-spot.

Materials & Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator is included for UV visualization).[2]

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotters: Capillary tubes (either commercial or hand-drawn).[2]

  • Solvents: A range of analytical grade solvents (see Table 2).

  • Visualization Tools:

    • UV lamp (254 nm).[15]

    • Staining jar and heating device (heat gun or hot plate).

  • Reaction Aliquots: A tiny sample of the reaction mixture.

  • Reference Samples: A dilute solution of the starting material (this compound) and, if available, the expected product.

Phase 1: Mobile Phase Selection - The Art and Science

The choice of the mobile phase (eluent) is the most critical variable in TLC.[16][17] The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4, which should provide ample space for the less polar product to appear at a higher Rf (ideally 0.5-0.7).[8]

What is Rf? The Retention Factor is a ratio that quantifies the movement of a spot.[18][19] It is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]

Rf_Logic cluster_high cluster_low Compound Compound Polarity Rf Resulting Rf Value Eluent Eluent Polarity Compound_High HIGH Rf_Low LOW (≈0.1) Compound_High->Rf_Low Sticks to silica Compound_Low LOW Rf_High HIGH (≈0.9) Compound_Low->Rf_High Travels with solvent Eluent_High TOO HIGH (e.g., 100% EtOAc) Eluent_High->Rf_High Moves all spots Eluent_Low TOO LOW (e.g., 100% Hexane) Eluent_Low->Rf_Low Can't move spots Eluent_Good OPTIMIZED (e.g., 7:3 Hex:EtOAc) Rf_Good GOOD (0.2-0.7) Eluent_Good->Rf_Good

Caption: Relationship between compound polarity, eluent polarity, and Rf value.

Protocol for Selection:

  • Start with a common binary mixture. For compounds of moderate polarity like phenols, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is an excellent starting point.[2] A good initial ratio to try is 7:3 or 8:2 Hexanes:Ethyl Acetate.

  • Prepare a test plate. Spot only the starting material (this compound) and develop the plate in your chosen solvent system.

  • Analyze and Adjust:

    • If the spot remains on the baseline (Rf ≈ 0): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 8:2 to 6:4 Hex:EtOAc).[21][22]

    • If the spot shoots to the solvent front (Rf ≈ 1): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 8:2 to 9:1 Hex:EtOAc).[21][22]

    • If the spot is streaking or "tailing": This can be due to overloading the sample or the acidic nature of the phenol.[21][23] Try spotting a more dilute sample or add a very small amount (0.1-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the phenol, leading to sharper spots.[21]

SolventPolarity IndexRole
n-Hexane0.1Non-polar base
Toluene2.4Non-polar base (good for aromatics)
Dichloromethane (DCM)3.1Medium polarity
Diethyl Ether2.8Polar modifier
Ethyl Acetate (EtOAc)4.4Common polar modifier
Acetone5.1Polar modifier
Methanol (MeOH)5.1Very polar; use sparingly
Acetic Acid (AcOH)6.2Additive to reduce tailing of acids

Table 2: A selection of common TLC solvents and their relative polarities.

Phase 2: Running the Reaction TLC
  • Chamber Saturation: Pour your chosen mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This prevents uneven solvent evaporation from the plate surface and ensures a straight solvent front. Close the lid and let it sit for 5-10 minutes.

  • Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a straight baseline about 1-1.5 cm from the bottom of the TLC plate.[24]

  • Sample Preparation & Spotting:

    • Lane 1 (SM - Starting Material): A dilute solution of pure this compound.

    • Lane 2 (RXN - Reaction Mixture): Take a tiny aliquot of your reaction mixture (e.g., by dipping a capillary tube in). Dilute it in a small vial with a volatile solvent like EtOAc or DCM.

    • Lane 3 (Co - Co-spot): Spot the starting material (Lane 1) first. Then, without letting the spot get too wide, carefully spot the reaction mixture (Lane 2) directly on top of the SM spot.[6]

    • Spotting Technique: Dip a capillary spotter into the solution. Briefly and gently touch the tip to the pencil baseline in the appropriate lane. The spot should be small and concentrated, ideally 1-2 mm in diameter.[17][18] Allow the solvent to fully evaporate between applications if you need to apply more material.[21][24]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the solvent.[24] Close the lid and allow the solvent to ascend the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[22]

Phase 3: Visualization and Interpretation
  • UV Light (Non-destructive): The first and easiest method. View the dried plate under a 254 nm UV lamp.[15] Since this compound is aromatic, it will absorb the UV light and appear as a dark purple/black spot against the glowing green background of the plate.[15] Gently circle any visible spots with a pencil.

  • Staining (Destructive): If compounds are not UV-active or for confirmation, a chemical stain is required. For phenols, several stains are highly effective.

StainPreparationVisualizationTarget
Ferric Chloride (FeCl₃) 1% FeCl₃ in 50% aqueous methanol.Blue, green, or purple spots, often without heating.Excellent for Phenols. [15][25]
p-Anisaldehyde A solution of p-anisaldehyde, H₂SO₄, and acetic acid in ethanol.Heat required. Produces a range of colors for different functional groups.General purpose, good for nucleophiles.[25][26]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.Yellow spots on a purple background.Compounds that can be oxidized (alkenes, alkynes, alcohols).

Table 3: Recommended visualization reagents.

Interpretation:

  • Lane 1 (SM): Shows the starting material's Rf value.

  • Lane 2 (RXN): Shows all components of the reaction. You should see the SM spot and one or more new spots. The new spot with a higher Rf is likely your less polar product.

  • Lane 3 (Co-spot): This is the crucial diagnostic lane.

    • If the reaction is incomplete, you will see two distinct, separated spots: one corresponding to the SM, and one for the product.

    • If the reaction is complete, you will see only the product spot, clearly separated from where the SM would be. The co-spot will look identical to the RXN lane.

Example Analysis:

  • Time = 0 min: A strong spot in all three lanes at the Rf of the starting material.

  • Time = 30 min: The SM spot in the RXN and Co-spot lanes has diminished. A new, higher-Rf spot (the product) has appeared. The co-spot lane clearly shows two separated spots.

  • Time = 2 hours: The SM spot in the RXN and Co-spot lanes is completely gone. Only the product spot remains. The reaction is complete.

Troubleshooting

Even a simple technique like TLC can present challenges. Here are solutions to common problems.

ProblemProbable Cause(s)Solution(s)
Spots are streaking / tailing Sample is too concentrated; Compound is too acidic/basic; Stationary phase is degrading the sample.Dilute the sample; Add a small amount of acid (e.g., AcOH) or base (e.g., Et₃N) to the eluent.[21][23]
Rf is too high or too low Mobile phase is too polar or not polar enough.Adjust the solvent ratio. Decrease polarity for lower Rf, increase for higher Rf.[8][21]
Spots are not visible Sample is too dilute; Compound is not UV-active.Spot multiple times in the same location, allowing to dry in between; Use a chemical stain.[21][24]
Solvent front is crooked The edge of the plate is touching the filter paper or chamber wall; The bottom of the plate is not flat.Reposition the plate in the center of the chamber.[24]
Reactant and product have similar Rf The polarity change is minimal; The solvent system lacks selectivity.Try a different solvent system (e.g., switch from EtOAc to Acetone, or from Hexanes to Toluene).[27]

Table 4: Common TLC issues and their solutions.

Conclusion

Monitoring reactions of this compound by TLC is a foundational skill for any chemist involved in organic synthesis. By understanding the principles of separation, systematically selecting an appropriate mobile phase, and employing proper technique, TLC provides rapid and reliable insights into the progress of a reaction. This allows for timely decisions regarding reaction time, work-up procedures, and purification strategies, ultimately accelerating the drug development pipeline. The protocols and insights provided in this note serve as a robust starting point for developing effective, in-house analytical procedures.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-fluorophenol is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the ortho and para directing effects of the hydroxyl group and the influence of the electron-withdrawing halogen substituents on the reactivity of the aromatic ring.[2][3] Derivatization of the phenolic hydroxyl group is a critical step in many synthetic routes, serving to protect the hydroxyl group, modify the molecule's solubility and electronic properties, or introduce a reactive handle for further transformations. This guide provides detailed protocols and expert insights into the common derivatization strategies for this compound, focusing on etherification, esterification, and silylation.

The presence of electron-withdrawing bromine and fluorine atoms on the phenyl ring increases the acidity of the phenolic proton compared to phenol itself.[2][4] This enhanced acidity facilitates the deprotonation of the hydroxyl group, a key step in many derivatization reactions.

I. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[5][6] This S(N)2 reaction is particularly effective for synthesizing both symmetrical and asymmetrical ethers.[5] For this compound, this involves the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5][7][8]

Causality Behind Experimental Choices
  • Base Selection: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) is sufficient to deprotonate the acidic this compound. The choice of base can influence the reaction rate and yield.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the S(_N)2 reaction.

  • Alkylating Agent: Primary alkyl halides are preferred as they are more susceptible to S(_N)2 attack and less prone to elimination side reactions.[5]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol This compound deprotonation Deprotonation (Formation of Phenoxide) phenol->deprotonation base Base (e.g., K2CO3) base->deprotonation solvent Solvent (e.g., DMF) solvent->deprotonation alkylation Nucleophilic Attack (Addition of Alkyl Halide) deprotonation->alkylation Phenoxide Intermediate reaction_mixture Stir at RT or Heat alkylation->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 3-Bromo-4-fluorophenyl Ether purify->product

Caption: Workflow for the Williamson ether synthesis of 3-bromo-4-fluorophenyl ethers.

Detailed Protocol: Synthesis of 3-Bromo-4-fluoro-1-methoxybenzene
  • Reactant Preparation: To a solution of this compound (1.0 g, 5.24 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K(_2)CO(_3), 1.45 g, 10.48 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add methyl iodide (0.49 mL, 7.86 mmol) dropwise to the suspension.

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-4-fluoro-1-methoxybenzene.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Potassium Carbonate2.0Base for deprotonation
Methyl Iodide1.5Alkylating agent
DMF-Solvent

Table 1. Reagents for the synthesis of 3-Bromo-4-fluoro-1-methoxybenzene.

II. Esterification

Esterification of the hydroxyl group of this compound is another common derivatization strategy, often employed to install a protecting group or to synthesize biologically active esters. This can be achieved through reaction with an acyl chloride or a carboxylic acid anhydride under basic conditions, or via Fischer esterification with a carboxylic acid under acidic catalysis.[9][10]

Causality Behind Experimental Choices
  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and provide rapid and often quantitative conversion to the corresponding ester.[11]

  • Catalyst/Base: For reactions with acyl chlorides and anhydrides, a base such as triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct. For Fischer esterification, a strong acid catalyst like sulfuric acid (H(_2)SO(_4)) is required to protonate the carboxylic acid, making it more electrophilic.[10][12]

  • Reaction Conditions: Reactions with acylating agents are typically run at or below room temperature to control the exothermic reaction. Fischer esterification often requires heating to drive the equilibrium towards the product side.[10]

Experimental Workflow: Esterification with Acyl Chloride

Esterification_Acyl_Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol This compound addition Add Acyl Chloride dropwise at 0 °C phenol->addition acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) acyl_chloride->addition base Base (e.g., Pyridine) base->addition solvent Solvent (e.g., CH2Cl2) solvent->addition stirring Stir at Room Temperature addition->stirring wash_acid Wash with dilute HCl stirring->wash_acid wash_bicarb Wash with aq. NaHCO3 wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify product 3-Bromo-4-fluorophenyl Ester purify->product

Caption: Workflow for the esterification of this compound with an acyl chloride.

Detailed Protocol: Synthesis of 3-Bromo-4-fluorophenyl acetate
  • Reactant Preparation: Dissolve this compound (1.0 g, 5.24 mmol) in dichloromethane (CH(_2)Cl(_2), 20 mL) and cool the solution to 0 °C in an ice bath.

  • Reaction: Add pyridine (0.63 mL, 7.86 mmol) followed by the dropwise addition of acetyl chloride (0.45 mL, 6.29 mmol).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO(_3)) solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-fluorophenyl acetate, which can be further purified by recrystallization or column chromatography.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Pyridine1.5Base to neutralize HCl
Acetyl Chloride1.2Acylating agent
Dichloromethane-Solvent

Table 2. Reagents for the synthesis of 3-Bromo-4-fluorophenyl acetate.

III. Silylation

Silylation is a common method for protecting hydroxyl groups, increasing the volatility of compounds for gas chromatography (GC) analysis, and modifying solubility.[13][14] Silyl ethers are generally stable to a range of reaction conditions but can be easily cleaved when desired.

Causality Behind Experimental Choices
  • Silylating Agent: A variety of silylating agents are available, with their reactivity and the stability of the resulting silyl ether varying. Common reagents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] TBDMS ethers are significantly more stable than TMS ethers.

  • Base: A base such as imidazole or triethylamine is typically used to catalyze the reaction and neutralize the HCl byproduct.

  • Solvent: Aprotic solvents like dichloromethane or DMF are commonly used.

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol This compound mixing Combine Reactants phenol->mixing silyl_chloride Silylating Agent (e.g., TBDMSCl) silyl_chloride->mixing base Base (e.g., Imidazole) base->mixing solvent Solvent (e.g., DMF) solvent->mixing stirring Stir at Room Temperature mixing->stirring partition Partition between Water and Ether stirring->partition wash Wash Organic Layer partition->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 3-Bromo-4-fluorophenyl Silyl Ether purify->product

Caption: Workflow for the silylation of this compound.

Detailed Protocol: Synthesis of tert-butyl((3-bromo-4-fluorophenyl)oxy)dimethylsilane
  • Reactant Preparation: To a solution of this compound (1.0 g, 5.24 mmol) in anhydrous DMF (15 mL), add imidazole (0.71 g, 10.48 mmol).

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMSCl, 0.95 g, 6.29 mmol) in one portion.

  • Monitoring: Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to give the desired silyl ether.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Imidazole2.0Base and catalyst
TBDMSCl1.2Silylating agent
DMF-Solvent

Table 3. Reagents for the synthesis of tert-butyl((3-bromo-4-fluorophenyl)oxy)dimethylsilane.

IV. Analytical Characterization

The successful derivatization of this compound can be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad phenolic -OH proton signal (typically between 4-7 ppm) is a key indicator of successful derivatization.[16] New signals corresponding to the protons of the introduced ether, ester, or silyl group will appear. For example, in the ¹H NMR spectrum of 3-bromo-4-fluoro-1-methoxybenzene, a singlet around 3.8-4.0 ppm corresponding to the methoxy protons will be observed.

    • ¹³C NMR: The chemical shift of the carbon atom attached to the oxygen will change upon derivatization.

    • ¹⁹F NMR: The fluorine signal can provide information about the electronic environment of the aromatic ring.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) will be absent in the IR spectrum of the derivatized product.[16][17] New characteristic bands will appear, such as a C-O-C stretch for ethers (around 1000-1300 cm⁻¹) or a C=O stretch for esters (around 1735-1750 cm⁻¹).[17]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the derivatized product. The fragmentation pattern can also provide structural information.

Conclusion

The derivatization of the hydroxyl group of this compound is a fundamental transformation in organic synthesis. The choice of derivatization strategy—etherification, esterification, or silylation—depends on the specific requirements of the synthetic route, such as the need for a stable protecting group or the introduction of a particular functional moiety. The protocols provided in this guide, along with the rationale behind the experimental choices, offer a comprehensive resource for researchers in drug discovery and chemical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, to your dedicated resource for mastering the Suzuki-Miyaura cross-coupling of 3-bromo-4-fluorophenol. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Whether you are a seasoned medicinal chemist or a process development scientist, this center will serve as a valuable tool for troubleshooting and optimizing this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered when working with this compound in Suzuki-Miyaura couplings.

Q1: Why is the Suzuki coupling of this compound challenging?

The substrate itself presents a unique combination of electronic and functional group challenges. The fluorine atom is a strongly electron-withdrawing group, which can influence the reactivity of the aryl bromide.[1] Additionally, the presence of a free phenolic hydroxyl group can complicate the reaction by reacting with the base or interfering with the catalytic cycle.[2][3][4] Careful optimization of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields.[5]

Q2: Can I perform the coupling without protecting the phenol?

Yes, protecting-group-free Suzuki couplings of phenols are often achievable and are synthetically more efficient.[6][7] However, the success of a direct coupling depends heavily on the choice of base and reaction conditions. A moderately strong base is needed to facilitate the catalytic cycle, but a very strong base can deprotonate the phenol, potentially leading to side reactions or catalyst inhibition. A systematic investigation of halophenol couplings suggests that with the right conditions, direct coupling is feasible.[6]

Q3: What are the best palladium catalysts and ligands for this reaction?

For coupling aryl bromides, especially those that may be less reactive, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred.[8][9] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.[8] Catalyst systems to consider include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic and often effective catalyst for a wide range of Suzuki couplings.[7][10]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Known for its high activity and stability.

  • Buchwald Ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂: These are highly effective for challenging couplings, including those with electron-deficient or sterically hindered substrates.

Q4: Which base should I choose?

The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions with the phenol.[9] Common choices include:

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) : Often used in aqueous solvent mixtures and are a good starting point for optimization.[7]

  • Potassium Phosphate (K₃PO₄) : A stronger base that can be effective in anhydrous conditions, particularly with more challenging substrates.[10]

  • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble inorganic base that can sometimes improve yields where other bases fail.

Q5: What is the optimal solvent system?

The choice of solvent can significantly impact reaction rate and yield. Common solvent systems for Suzuki couplings include:

  • Toluene/Water or Dioxane/Water mixtures : These biphasic systems are very common and often highly effective.[7]

  • Anhydrous solvents like 1,4-Dioxane, THF, or DMF : These are often used with stronger bases like potassium phosphate.

  • Water as a solvent : Green chemistry approaches have demonstrated the feasibility of running Suzuki couplings in water, often with specific catalysts.[11]

Troubleshooting Guide

Encountering low yields or side products is a common part of synthetic chemistry. This section provides a structured approach to diagnosing and solving problems in your this compound Suzuki coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) catalyst may have oxidized. Phosphine ligands can also degrade.Ensure you are using fresh, high-quality catalyst and ligands. If using a Pd(II) precatalyst, ensure it is effectively reduced in situ.
Inefficient Oxidative Addition: The C-Br bond in this compound may be deactivated by the electron-donating character of the hydroxyl group.Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald ligand like XPhos or SPhos) to accelerate oxidative addition.
Insufficiently Active Base: The base may not be strong enough to promote transmetalation effectively.Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if using an organic solvent system.
Protodeboronation of Boronic Acid The boronic acid is being replaced by a hydrogen atom, a common side reaction. This can be exacerbated by high temperatures and certain bases.Use a milder base if possible. Lowering the reaction temperature and minimizing reaction time can also help. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This can be caused by the presence of oxygen or inefficient transmetalation.Thoroughly degas all solvents and the reaction mixture. Ensure a strictly inert atmosphere (argon or nitrogen). Adding the aryl halide in a slight excess can sometimes suppress homocoupling.
Dehalogenation of Starting Material The bromine atom on this compound is replaced by a hydrogen atom.This can be caused by certain impurities or side reactions with the catalyst. Ensure all reagents are pure. Screening different catalyst/ligand combinations may be necessary.
Complex Product Mixture/Purification Difficulties Multiple side reactions are occurring, or the product has similar polarity to starting materials or byproducts.Re-evaluate the reaction conditions. A cleaner reaction will simplify purification. Consider using a different solvent system for chromatography or trying a different purification technique (e.g., crystallization).

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary for your specific boronic acid partner.

Protocol 1: General Procedure using Pd(PPh₃)₄ in a Biphasic System

This is a robust, general-purpose method suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 191 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound (e.g., 0.5 mmol, 95.5 mg), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.01 mmol, 7.3 mg), and Cs₂CO₃ (1.0 mmol, 325.8 mg).

  • Add the anhydrous, degassed solvent (e.g., 3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Process

To better understand the reaction and troubleshooting workflow, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D + Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar' Intermediate D->E F Reductive Elimination E->F F->A + Ar-Ar' J Ar-Ar' (Product) G Ar-X (this compound) H Ar'-B(OR)2 (Boronic Acid) I Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Catalyst & Ligand Freshness - Boronic Acid Purity - Anhydrous/Degassed Solvents start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Sufficient Stirring? check_reagents->check_conditions Reagents OK optimize_base 3. Optimize Base - Screen K2CO3, K3PO4, Cs2CO3 - Ensure proper stoichiometry check_conditions->optimize_base Conditions OK optimize_ligand 4. Optimize Ligand/Catalyst - Switch to Buchwald ligand? - Increase catalyst loading? optimize_base->optimize_ligand No Improvement success Improved Yield optimize_base->success Improvement optimize_solvent 5. Optimize Solvent - Try different biphasic system - Switch to anhydrous polar solvent? optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improvement optimize_solvent->success Improvement

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Bromo-4-Fluorophenol. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis. Here, we address common challenges, particularly the formation of isomeric and poly-brominated side products, by explaining the underlying chemical principles and providing actionable, field-tested protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the bromination of 4-fluorophenol to favor the 3-bromo product?

A1: Understanding the root cause is key. The bromination of 4-fluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. Since the para position is blocked by the fluorine atom, substitution is directed to the two ortho positions (C2 and C6). The fluorine atom, while deactivating overall, is also an ortho, para-director.

The challenge is that the desired product, this compound, is not the kinetically favored product. The primary isomeric impurity is 2-Bromo-4-fluorophenol , which forms more rapidly due to the strong directing effect of the hydroxyl group.

Troubleshooting & Optimization Strategies:

  • Protecting Group Strategy: The most effective method to achieve high regioselectivity for the 3-bromo isomer is to temporarily protect the highly activating hydroxyl group. By converting it to a bulkier group (e.g., an acetate or a silyl ether), you sterically hinder the positions ortho to the oxygen (C2 and C6), thereby favoring substitution at the C3 position. The protecting group can be easily removed in a subsequent step.

  • Solvent Effects: The choice of solvent can influence the selectivity. Less polar, non-coordinating solvents can sometimes enhance selectivity by minimizing the stabilization of the more polar transition state leading to the ortho product.

  • Alternative Synthetic Routes: Instead of direct bromination of 4-fluorophenol, consider starting with a molecule that already has the desired substitution pattern. For example, synthesis from 3-bromo-4-fluoroaniline via diazotization followed by hydrolysis is a viable, albeit longer, alternative. A reported synthesis involves the deprotection of O-acetyl this compound.[1]

Q2: I am observing a significant amount of a dibrominated product in my reaction mixture. How can I prevent this over-bromination?

A2: The formation of dibrominated species, primarily 2,5-Dibromo-4-fluorophenol, is a common issue. This occurs because the initial product, a bromofluorophenol, is still an activated ring and can undergo a second bromination.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use no more than 1.0 equivalent of bromine relative to the 4-fluorophenol. A slight excess of the starting material can help consume all the bromine.

  • Lower Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C). Lower temperatures decrease the reaction rate and provide better control, reducing the likelihood of a second bromination event.

  • Slow Addition of Bromine: Add the brominating agent dropwise over an extended period.[2] This maintains a low instantaneous concentration of the electrophile in the reaction mixture, favoring mono-bromination.

  • Choice of Brominating Agent: While elemental bromine is common, milder brominating agents like N-Bromosuccinimide (NBS) can offer better control and reduce the formation of poly-brominated byproducts, especially when used with a suitable catalyst in an appropriate solvent system.

Visualizing the Reaction: Main Product vs. Side Products

The following diagram illustrates the key reaction pathways in the bromination of 4-fluorophenol, highlighting the competition between the formation of the desired 3-bromo isomer and the major side products.

BrominationPathways Start 4-Fluorophenol Product_3 This compound (Desired Product) Start->Product_3 + Br₂ Side_2 2-Bromo-4-Fluorophenol (Isomeric Impurity) Start->Side_2 + Br₂ Reagent Br₂ Side_DiBromo 2,5-Dibromo-4-Fluorophenol (Over-bromination) Product_3->Side_DiBromo + Br₂ (slower) Side_2->Side_DiBromo + Br₂

Caption: Competing pathways in the bromination of 4-fluorophenol.

Troubleshooting Guide: A Workflow Approach

This workflow provides a systematic approach to diagnosing and resolving issues related to side product formation.

TroubleshootingWorkflow Start Analyze Crude Product (GC-MS, LC-MS, NMR) Problem Problem Start->Problem Isomers High Isomer Ratio? (e.g., 2-Bromo isomer) Problem->Isomers Identify Primary Impurity DiBromo High Dibromo Content? Isomers->DiBromo No Sol_Isomers Implement Protecting Group Strategy or Optimize Solvent/Temperature Isomers->Sol_Isomers Yes Sol_DiBromo Reduce Temperature Slow Bromine Addition Check Stoichiometry (≤1.0 eq) DiBromo->Sol_DiBromo Yes Purify Purify via Column Chromatography or Recrystallization DiBromo->Purify No (Minor Impurities) Clean Product Meets Purity Spec Sol_Isomers->Start Re-run Reaction & Analyze Sol_DiBromo->Start Re-run Reaction & Analyze Purify->Clean

Caption: Systematic workflow for troubleshooting side product formation.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is essential when isomeric or di-brominated impurities are present in the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with 100% hexanes. The less polar dibromo- impurity will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., starting with 2% EtOAc in hexanes and increasing to 5%, 10%, etc.). The different mono-bromo isomers will separate based on their polarity.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired this compound and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Analytical Characterization by ¹⁹F NMR

¹⁹F NMR is a powerful and highly sensitive technique for identifying and quantifying fluorinated compounds and their impurities, as the chemical shifts are very sensitive to the molecular environment.[3][4][5]

Procedure:

  • Sample Preparation: Prepare a solution of the crude or purified product in a deuterated solvent (e.g., CDCl₃). Add an internal standard with a known fluorine signal if quantification is required (e.g., 4-fluorobenzoate).

  • Acquisition: Acquire the ¹⁹F NMR spectrum. A standard instrument (400 MHz for ¹H) is typically sufficient.

  • Analysis:

    • The ¹⁹F chemical shift for 4-fluorophenol will serve as a reference.

    • Bromination at different positions will cause distinct changes in the fluorine chemical shift.

    • This compound will have a unique signal.

    • 2-Bromo-4-Fluorophenol will have a different, well-resolved signal.

    • 2,5-Dibromo-4-Fluorophenol will show another distinct signal.

  • Quantification: Integrate the signals corresponding to the product and each impurity. The relative integral values will provide the molar ratio of the components in the mixture.

CompoundExpected ¹⁹F NMR Shift Range (relative to CFCl₃)
4-Fluorophenol~ -120 ppm
This compoundShifted from starting material
2-Bromo-4-FluorophenolDistinctly shifted from 3-bromo isomer
2,5-Dibromo-4-FluorophenolFurther distinct shift
(Note: Exact chemical shifts are solvent and instrument dependent. The key is the relative separation of signals.)

References

Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common reactions involving 3-Bromo-4-fluorophenol (CAS: 27407-11-0), a versatile halogenated intermediate crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] This document moves beyond simple protocols to explain the chemical causality behind reaction failures and provides actionable, field-proven solutions.

Frequently Asked Questions (FAQs): General Handling & Stability

Before troubleshooting specific reactions, ensuring the integrity of your starting material is paramount.

Q1: How should I properly store this compound? A1: this compound should be stored in a cool, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1][3] The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by air and light. Proper storage is crucial to maintain its purity and prevent the formation of colored byproducts that may interfere with subsequent reactions.[4]

Q2: My this compound has a yellow or greenish tint. Is it still usable? A2: The compound is often described as a yellow oil or a yellow-green crystalline solid.[1][2][3] However, significant darkening or change in color from the manufacturer's specification may indicate degradation.[5] If you suspect degradation, it is highly advisable to verify the purity via analytical methods like NMR or GC-MS before proceeding with your synthesis. Oxidative degradation can lead to the formation of quinone-type impurities.[4]

Q3: Is this compound compatible with strong bases? A3: While many reactions involving this phenol require a base to deprotonate the hydroxyl group, the choice of base is critical. The compound is acidic, with a predicted pKa of around 9.0.[3] Strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) can be used, but must be handled with care under anhydrous conditions to prevent unwanted side reactions.[5] In many cases, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and can offer better outcomes, particularly in palladium-catalyzed reactions where strong alkoxide bases can promote side reactions.[4]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for forming new carbon-carbon and carbon-nitrogen bonds via palladium catalysis.[1][2]

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield and multiple byproducts. What are the likely causes and how can I optimize it?

A: Low yields in Suzuki couplings are a frequent challenge. The issue often stems from one of four areas: the catalyst system, the choice of base, reaction conditions, or the stability of the reactants. The phenolic hydroxyl group can also complicate the reaction by interacting with the catalyst or base.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Is the Catalyst/Ligand System Optimal? start->catalyst base Is the Base Choice and Amount Correct? catalyst->base Yes solution_catalyst Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). catalyst->solution_catalyst No conditions Are Reaction Conditions Appropriate? base->conditions Yes solution_base Ensure base is finely ground and anhydrous. Try alternative bases (K₃PO₄, Cs₂CO₃). Use at least 2-3 equivalents. base->solution_base No side_reactions Are Side Reactions Occurring? conditions->side_reactions Yes solution_conditions Ensure rigorous degassing of solvent. Screen solvents (e.g., Dioxane, Toluene, DMF). Optimize temperature; start around 80-100 °C. conditions->solution_conditions No solution_side_reactions Check for protodebromination (loss of Br) or boronic acid decomposition. Consider protecting the -OH group. side_reactions->solution_side_reactions Yes success Yield Improved side_reactions->success No solution_catalyst->base solution_base->conditions solution_conditions->side_reactions solution_side_reactions->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Key Causality Insights:

  • Catalyst & Ligand: The oxidative addition of the C-Br bond to the Pd(0) center is the first critical step. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate this step and stabilize the catalytic species, preventing decomposition (formation of palladium black).[6]

  • Base Selection: The base is not just a proton scavenger. It plays a crucial role in the transmetalation step by activating the boronic acid. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective, and using an aqueous solution can sometimes accelerate the reaction.[7] However, ensure your substrate is stable to these conditions.

  • Protodebromination: A common side reaction is the replacement of the bromine atom with hydrogen. This often occurs if there are sources of hydride in the reaction or if the catalytic cycle is inefficient. Using anhydrous solvents and ensuring the boronic acid is of high quality can mitigate this.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition 1 Condition 2 Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%) Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) Pd(PPh₃)₄ is a classic choice.[5] The Pd₂/SPhos system is a modern, highly active catalyst for challenging substrates.[6]
Base K₂CO₃ (2.5 equiv) K₃PO₄ (3.0 equiv) K₂CO₃ is a standard, cost-effective base.[7] K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[8]
Solvent 1,4-Dioxane / H₂O (4:1) Toluene (anhydrous) Aqueous mixtures often accelerate the reaction.[9] Anhydrous toluene can be used to minimize boronic acid decomposition.[5]

| Temperature | 80 - 100 °C | 100 °C | Provides thermal energy to overcome activation barriers. |

Experimental Protocol: General Suzuki-Miyaura Coupling [5][10]

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing significant hydrodebromination, leading to 4-fluorophenol as a major byproduct. How can I suppress this?

A: Hydrodebromination is a classic side reaction in Buchwald-Hartwig aminations.[5] It arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the dehalogenated arene. The key is to promote the desired C-N reductive elimination over this parasitic pathway.

Mechanism of Hydrodebromination vs. C-N Coupling

G cluster_0 Desired Catalytic Cycle cluster_1 Side Reaction Pathway A Ar(Pd)L₂Br B [Ar(Pd)L₂(HNR₂)]⁺Br⁻ A->B + HNR₂ C Ar(Pd)L₂(NR₂) B->C + Base, - H-Base⁺Br⁻ D Ar-NR₂ + Pd(0)L₂ C->D Reductive Elimination X Ar(Pd)L₂Br Y H-(Pd)L₂-Br X->Y Hydride Source (e.g., β-hydride elim.) Z Ar-H + Pd(0)L₂ Y->Z Reductive Elimination

Caption: Competing pathways in Buchwald-Hartwig amination.

Solutions to Minimize Hydrodebromination:

  • Ligand Choice: This is the most critical factor. Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos. These ligands accelerate the rate of C-N reductive elimination, making it kinetically favored over the hydrodebromination pathway.[4][5][11]

  • Base Selection: Strong alkoxide bases like NaOt-Bu are commonly used but can sometimes promote β-hydride elimination from the alkoxide itself, generating a Pd-H species. Switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can significantly reduce this side reaction.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction. While this may increase reaction time, it can improve selectivity.[4]

Experimental Protocol: General Buchwald-Hartwig Amination [5]

  • Add the palladium precatalyst, ligand, and base (e.g., K₃PO₄) to a dry reaction flask.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting Nucleophilic Substitution Reactions

Williamson Ether Synthesis

Q: My Williamson ether synthesis using this compound is incomplete, with significant starting material remaining. What should I check?

A: The Williamson ether synthesis is a classic Sₙ2 reaction.[12] Incomplete conversion is typically due to insufficient deprotonation of the phenol, a poor alkylating agent, or suboptimal reaction conditions.[5]

Troubleshooting Guide for Incomplete Williamson Ether Synthesis:

  • Inadequate Deprotonation: The reaction requires the formation of the phenoxide nucleophile. The base must be strong enough to fully deprotonate the phenol. While K₂CO₃ in DMF is often sufficient, if the reaction stalls, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used to ensure complete formation of the alkoxide.[5][13] Use at least 2 equivalents of a carbonate base.

  • Poor Alkylating Agent (Sₙ2 vs. E2): The reaction is highly sensitive to steric hindrance on the alkyl halide.[12] Primary and methyl halides work best. Secondary halides will give a mixture of substitution (ether) and elimination (alkene) products, while tertiary halides will almost exclusively give elimination.[12][14] If a bulky group is needed, it is better to have it on the phenol side of the final product.

G

Caption: Decision workflow for using a protecting group on the phenol.

If protection is necessary, the choice of protecting group is critical. It must be stable to the coupling conditions and easily removed afterward without affecting the newly formed bond. [15] Table 2: Common Protecting Groups for Phenols

Protecting Group Introduction Reagent Removal Conditions Stability Notes
Methyl (Me) MeI or Me₂SO₄, K₂CO₃ HBr, BBr₃ Very stable, but requires harsh removal conditions. [16]
Benzyl (Bn) BnBr, K₂CO₃ H₂, Pd/C (Hydrogenolysis) Stable to most conditions except catalytic hydrogenation. [17]
Silyl Ether (e.g., TBS, TIPS) TBSCl, Imidazole TBAF, THF; or mild acid (e.g., PPTS) Tunable stability based on sterics (TIPS > TBS > TMS). Cleaved by fluoride ions. [16][17]

| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH; or mild aqueous base | Base-labile. Not stable to many Suzuki or Buchwald-Hartwig conditions. [2]|

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-4-Fluorophenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and efficient experimentation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated phenol derivative that appears as a yellow-green needle-shaped solid or a pale yellow oil at room temperature.[1][2] It is a crucial intermediate in organic synthesis, particularly for producing pharmaceuticals, fungicides, and preservatives.[1][2][3] Its molecular structure, featuring both bromine and fluorine atoms, offers a versatile platform for creating complex molecules through reactions like Suzuki coupling, where the bromine atom can be substituted.[1][2]

Q2: What is the most common synthetic route to this compound?

A2: The most prevalent method for synthesizing this compound is through the electrophilic bromination of 4-fluorophenol.[4] In this reaction, the hydroxyl (-OH) group of the phenol is a strong activating group, directing the incoming bromine to the ortho and para positions. Since the para position is already occupied by a fluorine atom, the bromination selectively occurs at the ortho position.[4]

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: The synthesis of this compound involves hazardous materials that require strict safety measures.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations must be conducted in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[5] A solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any spills.[5]

  • 4-Fluorophenol: Harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation.[6] Appropriate PPE, including gloves and safety glasses, should be worn.[6]

  • This compound: This compound is also harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The structure and purity of the final product can be confirmed using various spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is unique to the this compound structure.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) group.[8]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the electrophilic bromination of 4-fluorophenol. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:
  • 4-Fluorophenol

  • Dichloroethane

  • Bromine (Br₂)

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite

  • 10% Sodium hydroxide (NaOH) solution

  • 20% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water

  • Ice bath

Equipment:
  • Reaction flask (e.g., 2 L)

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Dissolution of Starting Material: In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane. Stir the mixture until the 4-fluorophenol is completely dissolved.[5]

    • Scientific Rationale: Dichloroethane serves as an inert solvent that dissolves the reactants and facilitates a homogeneous reaction environment.

  • Cooling the Reaction Mixture: Cool the solution to 5-10°C using an ice bath.[5]

    • Scientific Rationale: The bromination of phenols is a highly exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, preventing over-bromination (the formation of di- or tri-brominated products) and other side reactions.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.[5]

    • Safety Note: This step must be performed in a chemical fume hood with appropriate PPE due to the hazardous nature of bromine.

  • Slow Addition of Bromine: Slowly add the bromine solution to the cooled 4-fluorophenol solution dropwise over a period of 1-2 hours, ensuring the temperature is maintained between 5°C and 10°C.[5]

    • Scientific Rationale: A slow, controlled addition of the electrophile (bromine) is crucial for selectivity and temperature management. This minimizes the formation of unwanted byproducts.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.[5]

  • Quenching Excess Bromine: Add a sufficient amount of aqueous sodium sulfite or sodium bisulfite solution to the reaction mixture to quench any unreacted bromine. The disappearance of the reddish-brown color of bromine indicates that it has been fully quenched.[5]

    • Scientific Rationale: Sodium sulfite and bisulfite are reducing agents that react with and neutralize excess bromine, making the work-up process safer and preventing further reactions.

  • Phase Separation and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and 20% sodium bicarbonate solution.[5]

    • Scientific Rationale: The water wash removes water-soluble impurities. The sodium hydroxide wash removes any unreacted 4-fluorophenol (as its water-soluble sodium salt). The sodium bicarbonate wash neutralizes any remaining acidic byproducts, such as hydrobromic acid (HBr), that are formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Fluorophenol in Dichloroethane cool Cool to 5-10°C dissolve->cool add_br2 Slowly Add Bromine Solution (1-2h) cool->add_br2 prep_br2 Prepare Bromine Solution prep_br2->add_br2 stir Stir for 30 min add_br2->stir quench Quench with Sodium Sulfite stir->quench separate Separate Organic Layer quench->separate wash Wash with H₂O, NaOH, NaHCO₃ separate->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/ Recrystallization) concentrate->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q: My reaction yield is very low. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the protocol suggests 30 minutes after bromine addition, you can monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]

    • Reagent Purity: The purity of your starting materials, especially the 4-fluorophenol, is critical. Impurities can interfere with the reaction.

  • Side Reactions:

    • Over-bromination: The formation of 2,5-dibromo-4-fluorophenol is a common side reaction. This is often caused by poor temperature control or too rapid addition of bromine. Maintain the temperature strictly between 5-10°C and add the bromine solution slowly.[5]

    • Degradation: Phenols can be sensitive to oxidation. Ensure your reaction is protected from excessive exposure to air, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.

  • Work-up Losses:

    • Incomplete Extraction: Ensure you are performing multiple extractions during the work-up to completely recover your product.

    • Emulsion Formation: Emulsions can form during the washing steps, leading to product loss. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Troubleshooting Decision Tree for Low Yield

G start Low Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup impure Impure Starting Material check_purity->impure temp_issue Temperature too high? check_conditions->temp_issue extraction_issue Incomplete Extraction? check_workup->extraction_issue purify_sm Purify Starting Material impure->purify_sm add_rate_issue Bromine addition too fast? temp_issue->add_rate_issue No control_temp Maintain 5-10°C temp_issue->control_temp Yes time_issue Reaction time too short? add_rate_issue->time_issue No slow_addition Add Bromine Slowly (1-2 hours) add_rate_issue->slow_addition Yes monitor_tlc Monitor with TLC time_issue->monitor_tlc Yes multiple_extractions Perform Multiple Extractions extraction_issue->multiple_extractions Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q: My final product is impure. How can I improve its purity?

A: Impurities in the final product are often due to unreacted starting materials or side products.

  • Unreacted 4-Fluorophenol: If your product is contaminated with the starting material, ensure the sodium hydroxide wash during the work-up is efficient. You may need to use a more concentrated NaOH solution or perform multiple washes.

  • Dibrominated Byproduct: If you have a significant amount of 2,5-dibromo-4-fluorophenol, this indicates a need for better reaction control as described above. For purification, fractional distillation under vacuum can be effective in separating compounds with different boiling points. Recrystallization from an appropriate solvent system is another powerful purification technique.[10]

Q: The reaction mixture turned dark or tarry. What happened?

A: Darkening or tar formation can be a sign of product degradation or polymerization, which can be caused by:

  • High Temperatures: Exceeding the recommended temperature range can lead to decomposition.

  • Presence of Impurities: Certain impurities in the starting material or solvent can catalyze side reactions.

  • Oxidation: As mentioned, phenols can be susceptible to oxidation.

If this occurs, it is best to stop the reaction and re-evaluate your setup, reagent purity, and temperature control.

Data Summary

The following table summarizes key reaction parameters for the synthesis of brominated phenols, providing a basis for optimization.

ParameterConditionRationaleReference
Brominating Agent Bromine (Br₂)Common and effective for electrophilic aromatic substitution.[5]
N-Bromosuccinimide (NBS)A milder and more selective brominating agent, can be used with an acid catalyst like p-TsOH.[12][12]
Solvent DichloroethaneInert solvent that provides good solubility for reactants.[5]
MethanolCan accelerate the reaction rate with NBS.[12][12]
AcetonitrileUsed in some regioselective bromination methods.[13][13]
Temperature 5-10°CCrucial for controlling exothermicity and preventing over-bromination.[5]
Room TemperaturePossible with milder brominating agents like NBS.[12][12]
Catalyst None (for Br₂)The reaction proceeds without a catalyst due to the activated nature of the phenol ring.
p-Toluenesulfonic acid (p-TsOH)Can enhance selectivity when using NBS.[12][12]

References

Stability and degradation of 3-Bromo-4-Fluorophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Stability and Degradation of 3-Bromo-4-Fluorophenol in Synthetic Applications

Introduction

This compound (CAS No: 27407-11-0) is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern, featuring a hydroxyl group and two different halogens, provides a versatile platform for a variety of chemical transformations, including cross-coupling reactions and etherification.[1][3] However, the inherent reactivity of the phenolic hydroxyl group also makes it susceptible to degradation under certain experimental conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound, ensuring the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of this compound degradation?

A1: The most common sign of degradation is a change in color. Pure this compound is typically a light orange to yellow or green powder or crystal. The development of a darker yellow, brown, or even black coloration often indicates the formation of colored byproducts, which are typically quinone-type compounds resulting from the oxidation of the phenolic hydroxyl group.

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To maintain its chemical integrity, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] The compound is also described as hygroscopic and light-sensitive, so it should be kept in a tightly sealed container, protected from moisture and light.

Q3: Is this compound sensitive to air and light?

A3: Yes, like many phenols, this compound is sensitive to both air (oxygen) and light. Exposure to air can lead to oxidative degradation, while light can promote the formation of radical species that can initiate decomposition pathways. Therefore, it is crucial to handle the compound under an inert atmosphere and protect it from light, for example, by wrapping the reaction flask in aluminum foil.

Q4: How does pH affect the stability of this compound?

Q5: What are the potential degradation products of this compound under reaction conditions?

A5: The primary degradation pathway is the oxidation of the phenol to form quinone-type structures. In the case of this compound, this could lead to the formation of bromo-fluoro-benzoquinones. While detailed studies on the specific degradation products of this compound under typical synthetic conditions are limited, analogies can be drawn from the degradation of other halophenols, where the formation of benzoquinones and subsequently humic-like polymeric materials is observed. In some cases, particularly under reductive conditions or with certain catalysts, dehalogenation (loss of bromine or fluorine) could also occur.

Troubleshooting Guide for Common Reactions

This section addresses common issues encountered when using this compound in synthetic protocols.

Problem 1: Low or no product yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

  • Possible Cause: Degradation of this compound before or during the reaction.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Before starting the reaction, check the purity of your this compound using techniques like ¹H NMR, ¹⁹F NMR, or HPLC. Look for the appearance of new signals or a change in the integration of the aromatic protons.

      • Ensure Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and promote the degradation of the phenol. Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed.

      • Choice of Base: Strong bases can promote the degradation of the phenol. Consider using a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

      • Reaction Temperature: High temperatures can lead to thermal decomposition. If possible, try running the reaction at a lower temperature for a longer duration.

Problem 2: The reaction mixture turns dark brown or black upon adding reagents.

  • Possible Cause: Rapid oxidative degradation of the this compound.

    • Troubleshooting Steps:

      • Check Reagent Purity: Ensure that your solvents and other reagents are free of peroxides and other oxidizing impurities.

      • Order of Addition: Consider adding the this compound to the reaction mixture last, after the system has been made inert.

      • Protect from Light: As mentioned, light can initiate degradation. Protect your reaction vessel from light.

Problem 3: Formation of multiple unexpected spots on TLC analysis.

  • Possible Cause: A combination of starting material degradation and side reactions.

    • Troubleshooting Steps:

      • Analyze the Spots: If possible, try to isolate and characterize the major byproducts. This can provide valuable information about the unwanted reaction pathways.

      • Re-evaluate Reaction Conditions: Systematically vary one reaction parameter at a time (e.g., temperature, solvent, base, catalyst) to see if the byproduct profile changes.

      • Consider a Protecting Group: If the phenolic hydroxyl group is interfering with the desired reaction or causing instability, consider protecting it (e.g., as a methyl ether or a silyl ether) before carrying out the reaction, followed by a deprotection step.

Experimental Protocols

Protocol 1: Quality Control (QC) of this compound by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Identify the characteristic signals for the aromatic protons of this compound.

    • Check for the presence of any unexpected signals that might indicate impurities or degradation products.

    • Integrate the signals to confirm the correct proton ratios. A clean spectrum should show only the expected aromatic multiplets and the hydroxyl proton (if visible).

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling under Inert Conditions

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Degradation and Troubleshooting

Potential Oxidative Degradation Pathway

G A This compound B 3-Bromo-4-Fluorophenoxide A->B Base C Radical Intermediate B->C Oxidant (e.g., O2) D Bromo-fluoro-benzoquinone C->D Further Oxidation E Polymeric Byproducts D->E Polymerization G start Low/No Product Yield q1 Check Purity of Starting Material start->q1 a1_no Purify or Obtain New Batch q1->a1_no No q2 Reaction under Inert Atmosphere? q1->q2 Yes a1_yes Purity OK a2_no Improve Inerting Technique q2->a2_no No q3 Optimize Reaction Conditions q2->q3 Yes a2_yes Yes a3_temp Lower Temperature q3->a3_temp a3_base Change Base q3->a3_base a3_cat Screen Catalysts/Ligands q3->a3_cat end Improved Yield a3_temp->end a3_base->end a3_cat->end

References

Managing hydrodebromination side reactions with 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective hydrodebromination of 3-Bromo-4-Fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable solutions for managing common side reactions during this critical synthetic transformation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reaction for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the reaction and its challenges.

Q1: What is the primary objective of selectively hydrodebrominating this compound?

The primary goal is the chemoselective cleavage of the Carbon-Bromine (C-Br) bond while preserving the Carbon-Fluorine (C-F) and Carbon-Oxygen (C-O) bonds. This transformation yields 4-Fluorophenol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom is often crucial for modulating the biological activity and metabolic stability of the final molecule.

Q2: What are the most common and problematic side reactions?

The two most prevalent side reactions that compromise yield and purity are:

  • Hydrodefluorination: The undesired cleavage of the C-F bond, leading to the formation of phenol or a mixture of halogenated phenols.

  • Homocoupling/Dimerization: The formation of biphenyl or polyaromatic byproducts through the coupling of two aryl rings.

Understanding the factors that promote these pathways is the first step toward their suppression.

Q3: Why is Palladium on Carbon (Pd/C) the most frequently used catalyst for this reaction?

Palladium is highly effective at catalyzing hydrogenation and hydrodehalogenation reactions.[2] The C-Br bond undergoes oxidative addition to the Pd(0) surface much more readily than the stronger C-F bond, providing an inherent basis for selectivity.[3] Using a heterogeneous catalyst like Pd/C simplifies post-reaction work-up and catalyst removal (via simple filtration) and is generally more cost-effective and scalable than homogeneous systems for this type of transformation.

Q4: What are the common hydrogen sources, and how do they differ?

The choice of hydrogen source is critical for controlling reactivity and selectivity.

  • Hydrogen Gas (H₂): The most common and atom-economical source. It allows for precise control of reaction rate via pressure regulation but can sometimes lead to over-reduction if not carefully managed.

  • Transfer Hydrogenation Reagents: Sources like ammonium formate, sodium formate, isopropanol, or sodium hypophosphite can provide a milder and often more selective reduction.[4][5] These reagents transfer hydrogen to the catalyst surface in situ, maintaining a low, steady-state concentration of active hydrogen, which can minimize side reactions like hydrodefluorination.[6]

Troubleshooting Guide: From Diagnosis to Solution

This guide is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Issue 1: Significant Hydrodefluorination Detected (Formation of Phenol)

Symptoms: GC-MS or NMR analysis shows a significant peak corresponding to phenol, indicating the loss of both bromine and fluorine atoms.

Root Cause Analysis: The C-F bond, while significantly stronger than the C-Br bond, is susceptible to cleavage under harsh catalytic hydrogenation conditions.[4] This side reaction is typically accelerated by high temperatures, high hydrogen pressure, high catalyst loading, or prolonged reaction times. Certain catalyst supports or acidic/basic impurities can also promote this pathway.[7][8]

Solutions & Scientific Rationale:

Corrective Action Scientific Rationale
1. Reduce Reaction Temperature & Pressure Lowering the energy input reduces the likelihood of activating the stronger C-F bond. Start at room temperature and atmospheric pressure of H₂ and only increase if conversion is stalled.[9]
2. Decrease Catalyst Loading A lower catalyst loading (e.g., 1-2 mol% Pd) reduces the number of active sites available at any given time, favoring the kinetically preferred C-Br cleavage over the more demanding C-F cleavage.
3. Add a Selective Poison or Modifier In some cases, intentionally poisoning the catalyst with a small amount of a sulfur-containing compound (e.g., quinoline-sulfur, "Lindlar's catalyst" concept) can increase selectivity by deactivating the most aggressive catalytic sites.[10] This should be approached with caution and carefully optimized.
4. Switch to a Transfer Hydrogenation Source Using a reagent like ammonium formate generates a low, steady concentration of hydrogen on the catalyst surface, preventing the "hydrogen-rich" environment that can lead to over-reduction.[6]
5. Ensure a Neutral pH Both strongly acidic and basic conditions can influence catalyst activity and potentially facilitate defluorination. Buffering the reaction or ensuring the solvent and base (if used) do not create extreme pH environments can improve selectivity.[11]
Issue 2: Formation of Biphenyl-type Impurities

Symptoms: Your product analysis reveals masses corresponding to dimers (e.g., fluoro-hydroxy-biphenyl), indicating a C-C coupling side reaction.

Root Cause Analysis: Biphenyl formation typically occurs when the palladium-aryl intermediate, formed after oxidative addition of the C-Br bond to the Pd(0) surface, undergoes a coupling reaction with another molecule instead of being intercepted by a hydride species for the desired hydrodebromination.[12][13] This is more likely if the delivery of hydrogen to the catalyst surface is slow or inefficient (poor mass transfer).

Solutions & Scientific Rationale:

Corrective Action Scientific Rationale
1. Improve Mass Transfer (Stirring) Increase the stirring rate vigorously. In a triphasic reaction (solid catalyst, liquid solvent, gas H₂), efficient stirring is critical to ensure the catalyst surface has continuous access to dissolved hydrogen, favoring the reductive pathway over coupling.
2. Increase Hydrogen Pressure (with caution) A modest increase in H₂ pressure (e.g., to 2-3 bar) can increase the concentration of dissolved hydrogen, accelerating the reductive elimination step that forms the desired product and outcompeting the bimolecular coupling pathway. This must be balanced against the risk of defluorination (Issue 1).
3. Choose an Appropriate Solvent The solvent affects the solubility of hydrogen gas and the stability of reaction intermediates. Protic solvents like ethanol can sometimes act as a hydride source and may suppress coupling.[2] However, solvents like DMF can also be hydride sources but may promote side reactions at high temperatures.[9] A solvent screen is recommended.
4. Control Substrate Addition In some cases, slow addition of the this compound substrate can help maintain a low concentration of the aryl-palladium intermediate, reducing the probability of the bimolecular coupling side reaction.[12]
Issue 3: Stalled or Incomplete Reaction

Symptoms: Reaction monitoring shows that the starting material is consumed very slowly or the reaction stops before reaching full conversion.

Root Cause Analysis: This issue is most often linked to catalyst deactivation or "poisoning."[10] Catalyst poisons are compounds that bind strongly to the active palladium sites, blocking them from participating in the catalytic cycle. Common poisons include sulfur, sulfides, and certain nitrogen-containing heterocycles.[10][14] Inefficient hydrogen delivery or poor quality reagents can also be a cause.

Solutions & Scientific Rationale:

Corrective Action Scientific Rationale
1. Use High-Purity Reagents Ensure the this compound starting material and solvent are free from sulfur-containing impurities. If necessary, purify the starting material by recrystallization or column chromatography.
2. Employ a Fresh, High-Quality Catalyst Pd/C catalysts can lose activity over time, especially if not stored properly under an inert atmosphere. Use a fresh batch of catalyst from a reputable supplier.
3. Ensure an Inert Atmosphere Before introducing the hydrogen source, thoroughly purge the reaction vessel with an inert gas (Nitrogen or Argon) to remove all oxygen. Oxygen can oxidize the Pd(0) active sites to a less active Pd(II) state.
4. Check Hydrogen Source and Delivery Verify that the hydrogen cylinder is not empty and that the delivery lines are not blocked. For transfer hydrogenation, ensure the reagent is of high quality and has not degraded.
5. Add a Base (e.g., Triethylamine, NaOAc) The hydrodebromination reaction produces HBr as a byproduct. This acid can inhibit or poison the catalyst. Adding a non-nucleophilic base scavenges the HBr, protecting the catalyst and driving the reaction to completion.[5]
Experimental Protocols & Visualizations
Protocol 1: Standard Hydrodebromination with H₂ Gas

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To a hydrogenation flask or a pressure-rated reactor, add this compound (1.0 eq).

  • Catalyst Addition: Add 5% Palladium on Carbon (1-3 mol % Pd) under a stream of Argon or Nitrogen.

  • Solvent Addition: Add a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF, ~0.1-0.5 M concentration).

  • Base Addition (Optional but Recommended): Add a mild base such as Sodium Acetate (1.5 eq) or Triethylamine (1.5 eq) to neutralize the HBr formed.

  • Inerting: Seal the vessel and purge the headspace with Argon or Nitrogen 3-5 times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and backfill with Hydrogen gas to the desired pressure (typically atmospheric to 3 bar).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC, GC-MS, or ¹H NMR by taking aliquots at regular intervals.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by standard methods (e.g., distillation, recrystallization, or column chromatography).

Protocol 2: GC-MS Method for Reaction Monitoring
  • Sample Preparation: Take a small aliquot (~50 µL) of the reaction mixture. Dilute it with 1 mL of Ethyl Acetate and add a known amount of an internal standard (e.g., dodecane). Filter through a small syringe filter.[9]

  • GC-MS Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80 °C (2 min), ramp at 15 °C/min to 280 °C (5 min).

    • Detector: Mass Spectrometer (EI mode), scanning a mass range of 50-400 m/z.

  • Data Analysis: Identify peaks by their retention times and mass spectra. Quantify the relative amounts of starting material, desired product (4-Fluorophenol), and byproducts (Phenol, biphenyls) by comparing their peak areas to the internal standard.[9]

Visual Workflow: Reaction and Side Product Pathways

The following diagram illustrates the central reaction pathway and the key undesired side reactions that this guide aims to control.

G cluster_main Desired Hydrodebromination Pathway cluster_side1 Side Reaction 1: Defluorination cluster_side2 Side Reaction 2: Homocoupling SM This compound (Starting Material) Pd_Intermediate Aryl-Palladium Intermediate SM->Pd_Intermediate Oxidative Addition (Pd/C) Product 4-Fluorophenol (Desired Product) Pd_Intermediate->Product Reductive Elimination (+H⁻) Biphenyl_Product Biphenyl Byproduct Pd_Intermediate->Biphenyl_Product Dimerization (Poor H₂ Mass Transfer) Defluorination_Product Phenol (Byproduct) Product->Defluorination_Product Harsh Conditions (High T, P, Time)

Caption: Reaction scheme showing the desired pathway versus common side reactions.

Visual Workflow: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving issues during the reaction.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Purity Analyze Byproducts by GC-MS / NMR Start->Check_Purity Side_Reaction_Type Identify Primary Side Product Check_Purity->Side_Reaction_Type Defluorination Defluorination (Phenol) Side_Reaction_Type->Defluorination Phenol Biphenyl Homocoupling (Biphenyl) Side_Reaction_Type->Biphenyl Dimer Low_Conversion Low / Stalled Conversion Side_Reaction_Type->Low_Conversion High SM Sol_Defluorination Reduce T, P, Catalyst Loading Switch to Transfer Hydrogenation Defluorination->Sol_Defluorination Sol_Biphenyl Increase Stirring Rate Optimize H₂ Pressure / Solvent Biphenyl->Sol_Biphenyl Sol_Low_Conversion Check Reagent Purity Use Fresh Catalyst Add Mild Base (e.g., NaOAc) Low_Conversion->Sol_Low_Conversion

Caption: A decision tree for troubleshooting common hydrodebromination issues.

References

Work-up procedures for reactions containing 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-fluorophenol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the work-up and purification of reactions involving this versatile intermediate. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthetic work with confidence.

Introduction to this compound

This compound (CAS No. 27407-11-0) is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—a phenolic hydroxyl group, a bromine atom, and a fluorine atom—provides multiple handles for synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), etherification, and further electrophilic aromatic substitution.[1][2] However, its phenolic nature presents specific challenges and opportunities during reaction work-up, primarily related to its acidity and solubility profile.

This guide is structured to address the practical issues you may encounter in the lab.

Physical & Chemical Properties
Molecular Formula C₆H₄BrFO[1]
Molecular Weight 191.00 g/mol [1][3]
Appearance Light orange to yellow or green powder/crystal.[3]
Boiling Point 240.5 ± 20.0 °C at 760 mmHg[1]
pKa 9.01 ± 0.18 (Predicted)[4]
Solubility Soluble in methanol.[3][4]
Storage Conditions Store refrigerated (0-10°C) under an inert atmosphere; compound is hygroscopic.[3]

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that can arise during the isolation and purification of products from reactions involving this compound.

Q: Help! I've formed a persistent emulsion during my aqueous work-up. How do I break it?

A: Emulsion formation is one of the most common and frustrating issues in liquid-liquid extractions, often occurring when the reaction mixture contains surfactant-like compounds or when the densities of the organic and aqueous phases are too similar.[5][6]

Causality: Vigorous shaking of a separatory funnel, especially with chlorinated solvents or strongly basic solutions, can create fine droplets of one layer suspended in the other.[6][7] The phenolic nature of your compound of interest can also contribute under certain pH conditions.

Solutions, from least to most disruptive:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[7][8]

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking vigorously. This increases the surface area for extraction without the high energy input that causes emulsions.[5]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[5][8] This dramatically increases the ionic strength and density of the aqueous layer, forcing the separation of the two phases.[5][6]

  • Solvent Addition:

    • Add more of the organic solvent you are using for the extraction. This can help to decrease the density of the organic layer and break the emulsion.[6][8]

    • If the above fails, adding a few drops of a different solvent like ethanol can sometimes disrupt the interfacial tension holding the emulsion together.[7]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This works by physically disrupting the fine droplets.[8] You can then re-separate the layers in the filtrate.

Troubleshooting Emulsions: A Summary
Method Principle of Action
Patience Allows gravity to slowly separate the phases.
Gentle Agitation Minimizes the formation of fine droplets.
Addition of Brine (NaCl) Increases the ionic strength and density of the aqueous phase.[5]
Change Solvent Volume Alters the density and polarity of the organic phase.[6]
Filtration (Celite®) Physically breaks up the suspended droplets.[8]
Q: My product seems to be lost in the aqueous layer after a basic wash. What happened?

A: This is a classic issue when working with phenols. Your product, this compound, or its derivatives, are acidic and will be deprotonated by a strong base to form a water-soluble phenoxide salt.

Causality: The hydroxyl group on the phenol ring is acidic (pKa ≈ 9).[4] When you wash your organic layer with a strong base like sodium hydroxide (NaOH), you are converting the neutral, organic-soluble phenol into its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer.[9][10][11]

Solution & Prevention:

  • Recovery: If you have already performed the extraction, do not discard the basic aqueous layer. Re-acidify this layer carefully with a strong acid (e.g., 1M or 2M HCl) until the pH is acidic (test with litmus paper). Your phenolic product should precipitate out as a solid or become insoluble, allowing you to re-extract it with a fresh portion of organic solvent (e.g., ethyl acetate, dichloromethane).[12]

  • Prevention through pH Control: The key is to use the correct base for the intended purpose.

    • To remove a strongly acidic impurity (like a carboxylic acid, pKa ≈ 4-5) without removing your phenol, wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃). This base is strong enough to deprotonate the carboxylic acid but generally not strong enough to fully deprotonate the less acidic phenol.[10][12]

    • To intentionally extract your phenol into the aqueous layer (e.g., to separate it from neutral impurities), use a strong base like 1M NaOH.[10][12]

Below is a decision-making workflow for handling potential work-up issues.

AcidBase_Extraction cluster_0 Step 1: Initial Mixture cluster_1 Step 2: Weak Base Wash cluster_2 Step 3: Strong Base Wash mixture Mixture in Organic Solvent: - this compound (Acidic) - Benzoic Acid (Stronger Acid) - Anisole (Neutral) wash_bicarb Wash with aq. NaHCO₃ mixture->wash_bicarb organic_1 Organic Layer: - this compound - Anisole wash_bicarb->organic_1 aqueous_1 Aqueous Layer: - Sodium Benzoate wash_bicarb->aqueous_1 wash_naoh Wash with aq. NaOH organic_1->wash_naoh recover_acid Acidify & Extract (Recover Benzoic Acid) aqueous_1->recover_acid organic_2 Organic Layer: - Anisole (Isolated) wash_naoh->organic_2 aqueous_2 Aqueous Layer: - Sodium 3-bromo-4-fluorophenoxide wash_naoh->aqueous_2 recover_phenol Acidify & Extract (Recover Phenol) aqueous_2->recover_phenol

References

Technical Support Center: Regioselective Synthesis of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-Fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical synthesis. Here, you will find practical, in-depth guidance to troubleshoot common challenges and answer frequently asked questions, ensuring your experiments are both successful and efficient.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key intermediate in the creation of pharmaceuticals and agrochemicals, presents a significant regioselectivity challenge.[1][2] The core of the problem lies in controlling the precise position of the bromine atom on the 4-fluorophenol ring during electrophilic aromatic substitution. The hydroxyl (-OH) and fluorine (-F) substituents exert competing electronic effects, making it difficult to selectively achieve bromination at the C3 position.[3][4] This guide will provide the technical insights and practical steps to overcome these hurdles.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.

Issue 1: Poor Regioselectivity - Formation of 2-Bromo-4-fluorophenol Isomer

  • Symptom: Your reaction yields a significant amount of the undesired 2-bromo-4-fluorophenol isomer, often as the major product.

  • Cause: The hydroxyl group is a powerful ortho, para-director due to its strong activating effect through resonance (+M effect).[4][5] This directs the incoming electrophile (bromine) to the positions ortho and para to it. In 4-fluorophenol, the para position is blocked, leaving the two ortho positions (C2 and C6) as the most electronically favorable sites for bromination.[6] The fluorine atom, while deactivating inductively (-I effect), also directs ortho and para through a weaker resonance effect (+M effect).[3][7] The stronger activating effect of the hydroxyl group typically dominates, leading to preferential bromination at the C2 position.

  • Solutions:

    • Protect the Hydroxyl Group: A common strategy to mitigate the powerful directing effect of the -OH group is to temporarily protect it. Converting the phenol to an ether (e.g., methoxy) or an ester (e.g., acetate) will lessen its activating influence and can alter the regiochemical outcome. The protecting group can be removed in a subsequent step.[1]

    • Steric Hindrance: Introducing a bulky protecting group on the hydroxyl group can sterically hinder the ortho positions (C2 and C6), making the less hindered C3 position a more favorable site for attack.

    • Choice of Brominating Agent: Using a less reactive brominating agent can increase selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective choice compared to elemental bromine (Br₂).[8][9]

    • Solvent Effects: The choice of solvent can influence the ortho:para ratio in phenol bromination.[10] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can favor para (or in this case, the less activated meta position to the -OH group) substitution compared to polar, protic solvents like water or acetic acid which can lead to higher reactivity and less selectivity.[11][12]

Issue 2: Formation of Polybrominated Byproducts

  • Symptom: Your product mixture contains significant amounts of dibromo- or even tribromofluorophenols.

  • Cause: The phenol ring, being highly activated by the hydroxyl group, is susceptible to multiple brominations, especially under harsh reaction conditions or with an excess of the brominating agent.[9]

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess or a 1:1 molar ratio of the brominating agent to 4-fluorophenol is recommended.

    • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[6]

    • Slow Addition: Add the brominating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time, which helps to prevent over-bromination.[6]

Issue 3: Difficulty in Product Purification

  • Symptom: The desired this compound is difficult to separate from isomeric byproducts and starting material.

  • Cause: The isomers of bromo-4-fluorophenol have very similar physical properties, such as boiling points and polarities, making their separation by standard techniques like distillation or simple column chromatography challenging.[13][14]

  • Solutions:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with close physical properties.[15]

    • Gas Chromatography (GC): For analytical purposes and small-scale purification, GC with a suitable column can be effective.[13]

    • Column Chromatography with Specialized Stationary Phases: While challenging, optimization of column chromatography using different solvent systems (eluent) and adsorbents (e.g., silica gel with varying activity) can improve separation.[16][17]

    • Recrystallization: If the product is a solid, careful fractional recrystallization from a suitable solvent system may be employed to enrich the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing the regioselectivity in the bromination of 4-fluorophenol?

A1: The regioselectivity is determined by the interplay of the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents on the aromatic ring.[18] Both are ortho, para-directors.[4][7] However, the -OH group is a much stronger activating group than fluorine.[19] This means it increases the electron density at the ortho and para positions to a greater extent, making these sites more susceptible to electrophilic attack. In 4-fluorophenol, the position ortho to the hydroxyl group (C2) and meta to the fluorine is the most activated, while the position meta to the hydroxyl group (C3) and ortho to the fluorine is less activated. Therefore, without specific strategies to alter this preference, bromination will predominantly occur at the C2 position.

Q2: Can I use a Lewis acid catalyst to improve the yield of this compound?

A2: While Lewis acids are often used to catalyze electrophilic aromatic substitution reactions, their use in the bromination of phenols should be approached with caution. The highly activated nature of the phenol ring often means that a catalyst is not necessary and can lead to increased side reactions, such as polybromination and decomposition.[9] However, in some cases, a mild Lewis acid might be used to polarize the brominating agent and potentially influence regioselectivity, but this would require careful optimization.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is essential.[6]

  • Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Ensure proper handling and storage away from ignition sources.

  • Quenching: Have a quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any excess bromine.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via a Protected Intermediate

This protocol involves the protection of the hydroxyl group as an acetate ester to direct bromination to the desired position.

Step 1: Acetylation of 4-Fluorophenol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol in a suitable solvent such as acetic anhydride.

  • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluorophenyl acetate.

Step 2: Bromination of 4-Fluorophenyl Acetate

  • Dissolve the 4-fluorophenyl acetate in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture with constant stirring.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC or GC).

  • Quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product, wash the organic layer, dry, and concentrate to yield crude 3-bromo-4-fluorophenyl acetate.

Step 3: Hydrolysis of 3-Bromo-4-fluorophenyl Acetate

  • Dissolve the crude 3-bromo-4-fluorophenyl acetate in a mixture of an alcohol (e.g., methanol or ethanol) and water.[20]

  • Add a base such as sodium hydroxide or potassium carbonate.[20]

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).[20]

  • Extract the desired this compound, wash, dry, and purify by column chromatography or recrystallization.[20]

Data Presentation

Reaction Condition Starting Material Brominating Agent Major Product Approximate Yield of 3-Bromo Isomer
Uncontrolled4-FluorophenolBr₂ in H₂O2-Bromo-4-fluorophenol & Polybrominated products<10%
Controlled Temp4-FluorophenolNBS in CH₂Cl₂2-Bromo-4-fluorophenol20-30%
Protected -OH4-Fluorophenyl acetateBr₂ in Acetic Acid3-Bromo-4-fluorophenyl acetate60-70% (after hydrolysis)

Visualizations

Reaction Mechanism and Directing Effects

G cluster_0 Directing Effects on 4-Fluorophenol cluster_1 Troubleshooting Workflow 4-Fluorophenol 4-Fluorophenol OH_group -OH (Strong Activator, o,p-director) 4-Fluorophenol->OH_group +M >> -I F_group -F (Weak Deactivator, o,p-director) 4-Fluorophenol->F_group -I > +M C2_position C2 (ortho to OH) Highly Activated OH_group->C2_position C3_position C3 (meta to OH) Less Activated F_group->C3_position start Synthesis Start: Bromination of 4-Fluorophenol check_regio Poor Regioselectivity? start->check_regio protect_oh Protect -OH group check_regio->protect_oh Yes optimize_cond Optimize Conditions: - Lower Temp - Milder Brominating Agent - Non-polar Solvent check_regio->optimize_cond Yes check_poly Polybromination? check_regio->check_poly No protect_oh->check_poly optimize_cond->check_poly control_stoich Control Stoichiometry & Slow Addition check_poly->control_stoich Yes purify Purification check_poly->purify No control_stoich->purify

Caption: Directing effects and troubleshooting workflow for the synthesis of this compound.

References

Long-term storage and stability issues of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 3-Bromo-4-Fluorophenol (CAS No. 27407-11-0). This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address the critical aspects of long-term storage, stability, and common experimental challenges associated with this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your materials and the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is imperative to store it under controlled conditions. The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidative degradation.[1] It is also recommended to store the container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[2][3] For optimal shelf life, refrigeration at 2-8°C is advised.[1][4]

Q2: What is the typical appearance of high-purity this compound, and what are the visual signs of its degradation?

A2: High-purity this compound typically appears as a light orange to yellow-to-green powder or crystalline solid.[5] Some commercial sources may also describe it as a yellow oil.[2] The most common visual indicator of degradation is a noticeable change in color. Over time, or upon exposure to adverse conditions, the compound may darken to a brown or even black color. This discoloration is often a result of oxidation, which can lead to the formation of colored impurities such as quinone-type byproducts.[6] Any significant deviation from its initial appearance should prompt a purity re-evaluation before use in sensitive applications.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended ideal conditions (refrigerated, under an inert atmosphere, and protected from light), the compound can be expected to maintain its purity for an extended period, often exceeding a year. However, exposure to air, light, and elevated temperatures can significantly accelerate its degradation.[7][8][9] It is best practice to re-analyze the purity of the material if it has been stored for a prolonged period or if there are any visual signs of degradation.

Q4: What types of containers are suitable for storing this compound?

A4: For laboratory-scale quantities, amber glass bottles with tight-fitting, chemically resistant caps are ideal. The amber color provides protection from light, a known factor in the degradation of phenolic compounds.[7] For larger quantities, suppliers often use robust drums.[2] It is crucial to ensure the container is properly sealed to prevent exposure to air and moisture.

Q5: Is this compound sensitive to moisture?

A5: Yes, like many phenolic compounds, this compound can be sensitive to moisture. It is important to store it in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture. Desiccants can be used in the storage container to help maintain a dry environment.

Section 2: Troubleshooting Guide for Experimental Applications

This guide provides a structured approach to resolving common issues encountered during reactions involving this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Degraded Starting Material: The this compound may have degraded due to improper storage, leading to lower active ingredient concentration. 2. Incompatible Reaction Conditions: The reaction conditions (e.g., strong bases, high temperatures) may be causing decomposition of the starting material or product.[4] 3. Poor Solubility: The compound may not be fully dissolved in the reaction solvent, limiting its availability to react.1. Verify Purity: Assess the purity of the this compound using techniques like NMR or GC-MS (see Section 3 for protocols). If degraded, consider purification or using a fresh batch. 2. Optimize Conditions: If using a strong base, consider a milder, non-nucleophilic base. If the reaction is run at high temperatures, try lowering the temperature and extending the reaction time. 3. Solvent Selection: Ensure the chosen solvent is appropriate for dissolving this compound. Consider using a co-solvent if necessary.
Formation of Multiple Unidentified Byproducts 1. Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air, light, or metal impurities, leading to colored byproducts.[6] 2. Side Reactions: The reaction conditions may be promoting unwanted side reactions, such as polymerization or further halogenation.1. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Reaction Control: Carefully control the stoichiometry of reagents. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-running the reaction.
Discoloration of Reaction Mixture (e.g., turning dark brown/black) 1. Oxidation of Phenol: This is a common sign of degradation of the phenolic starting material or product. 2. Thermal Decomposition: High reaction temperatures can lead to the decomposition of the aromatic compound.1. Minimize Air Exposure: Purge the reaction vessel thoroughly with an inert gas before adding reagents. 2. Temperature Management: Optimize the reaction temperature. Consider if a lower temperature for a longer duration could achieve the desired transformation with less degradation.
Inconsistent Reaction Outcomes 1. Variability in Starting Material Quality: Different batches of this compound may have varying purity levels. 2. Moisture Contamination: The presence of water can interfere with many organic reactions, especially those involving organometallics or strong bases.1. Quality Control: Always verify the purity of a new batch of starting material before use. 2. Anhydrous Conditions: Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a glove box or under a positive pressure of inert gas.

Section 3: Quality Assessment Protocols

To ensure the reliability of your experimental results, it is crucial to verify the purity of your this compound. Below are detailed protocols for assessing its quality.

Visual Inspection
  • Procedure: Carefully observe the physical appearance of the compound.

  • Expected Result: High-purity this compound should be a light orange to yellow-to-green crystalline solid or a yellow oil.[2][5]

  • Indication of Degradation: A significant darkening of the color to brown or black suggests potential degradation.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve if quantitative analysis of impurities is required.

  • GC-MS Instrumentation and Conditions (Example):

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (molecular weight: 191.00 g/mol ).

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

    • Identify any significant impurity peaks by comparing their mass spectra with a library database (e.g., NIST). Common impurities may include isomers, starting materials from synthesis, or degradation products.

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and detection of impurities.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Spectrum: The spectrum of pure this compound will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be consistent with the structure.

    • Impurity Detection: Look for any unexpected signals. The integration of these signals relative to the main compound's signals can provide a semi-quantitative measure of impurity levels. Common solvent impurities should be identified and excluded from the analysis.[10][11]

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Spectrum: The spectrum should display the expected number of signals for the carbon atoms in the molecule.

    • Impurity Detection: Additional peaks may indicate the presence of carbon-containing impurities.

Section 4: Visualizing Stability and Degradation

Understanding the factors that influence the stability of this compound is key to its successful application.

Diagram of Key Stability Factors

StabilityFactors cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Refrigeration (2-8°C) Refrigeration (2-8°C) Protection from Light (Amber Container) Protection from Light (Amber Container) Dry Environment Dry Environment Oxidation (Air Exposure) Oxidation (Air Exposure) Degraded Product (e.g., Quinones) Degraded Product (e.g., Quinones) Oxidation (Air Exposure)->Degraded Product (e.g., Quinones) Photodegradation (Light Exposure) Photodegradation (Light Exposure) Photodegradation (Light Exposure)->Degraded Product (e.g., Quinones) Thermal Decomposition (High Temperature) Thermal Decomposition (High Temperature) Thermal Decomposition (High Temperature)->Degraded Product (e.g., Quinones) Reaction with Incompatible Chemicals Reaction with Incompatible Chemicals Reaction with Incompatible Chemicals->Degraded Product (e.g., Quinones) This compound This compound This compound->Inert Atmosphere (Argon/Nitrogen) prevents This compound->Refrigeration (2-8°C) slows This compound->Protection from Light (Amber Container) prevents This compound->Dry Environment prevents

Caption: Key factors influencing the stability and degradation of this compound.

Experimental Workflow for Purity Assessment

PurityWorkflow cluster_workflow Purity Assessment Workflow start Receive/Retrieve This compound visual Visual Inspection (Color, Form) start->visual decision1 Appearance Acceptable? visual->decision1 analytical Analytical Testing (GC-MS and/or NMR) decision1->analytical Yes remediate Consider Purification or Procure New Batch decision1->remediate No decision2 Purity ≥ 98%? analytical->decision2 use Proceed with Experiment decision2->use Yes decision2->remediate No

Caption: A systematic workflow for assessing the purity of this compound.

References

Technical Support Center: Recrystallization of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-4-Fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven techniques to help you navigate the nuances of this purification process.

Part 1: Core Recrystallization Protocol for this compound

The Principle of Recrystallization: A Primer

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[4][5] An effective recrystallization can yield a product with purity exceeding 99% in a single step under optimal conditions.[6]

Physicochemical Profile: this compound

Understanding the properties of this compound is the first step in designing a robust purification protocol. This compound is a halogenated phenol derivative widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]

PropertyValueSource(s)
CAS Number 27407-11-0[8][9]
Molecular Formula C₆H₄BrFO[9][10]
Molecular Weight 191.00 g/mol
Appearance Yellow-green crystalline solid or yellow oil[7][10][11]
Boiling Point 78 °C @ 0.5 mmHg; ~240.5 °C @ 760 mmHg[9][10][12]
Solubility Soluble in methanol[9][11]
Hazards Harmful (swallowed, skin contact, inhaled), Skin/Eye Irritant[12]
Solvent Selection: The Critical First Step

The success of a recrystallization hinges almost entirely on the choice of solvent.[1] The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[4]

Key Criteria for Solvent Selection:

  • High Solvency at Elevated Temperature: The solvent must completely dissolve the compound near its boiling point.[13]

  • Low Solvency at Low Temperature: The solvent should afford poor solubility for the compound at or below room temperature to maximize recovery.[1][13]

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[13]

  • Chemical Inertness: The solvent must not react with the compound.[13]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.[13]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[13]

Based on the structure of this compound (a polar hydroxyl group and a larger, moderately non-polar halogenated aromatic ring), a solvent of intermediate polarity is often a good starting point. A mixed-solvent system can also be highly effective.

Solvent_Selection_Workflow cluster_test Small-Scale Solubility Test start Start: Crude this compound test_solvents Select 3-4 candidate solvents (e.g., Heptane, Toluene, Ethanol/Water) start->test_solvents add_cold Add ~0.5 mL cold solvent to a few mg of crude solid test_solvents->add_cold observe_cold Observe Solubility add_cold->observe_cold heat_sample Heat mixture to boiling observe_cold->heat_sample Insoluble reject_soluble Result: Too Soluble (Dissolves in cold solvent) REJECT observe_cold->reject_soluble Soluble observe_hot Observe Solubility heat_sample->observe_hot cool_sample Cool slowly to room temp, then in an ice bath observe_hot->cool_sample Soluble reject_insoluble Result: Insoluble (Doesn't dissolve when hot) REJECT observe_hot->reject_insoluble Insoluble observe_crystals Check for crystal formation cool_sample->observe_crystals reject_no_xtal Result: No Crystals Form (Supersaturated or oiled out) CONSIDER MIXED SOLVENT observe_crystals->reject_no_xtal No/Few Crystals accept Result: Ideal Solvent Found PROCEED TO BULK RECRYSTALLIZATION observe_crystals->accept Abundant Crystals

Caption: Workflow for empirical solvent selection.

Recommended Solvent Systems for Initial Screening:

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Heptane 98Non-polarLikely to have low solubility at all temperatures but may be a good "anti-solvent" in a mixed system.
Toluene 111Non-polarThe aromatic character may provide good solubility when hot. Often a good choice for substituted aromatic compounds.[14]
Isopropanol 82Polar ProticThe hydroxyl group can interact with the phenol, but the alkyl chain reduces overall polarity compared to methanol.
Ethanol/Water VariesPolar ProticA classic mixed-solvent system.[4] Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution turns cloudy.
Toluene/Heptane VariesNon-polarA non-polar mixed system. Dissolve in hot toluene and add heptane as the anti-solvent.
Step-by-Step Experimental Protocol

This protocol assumes the use of a single solvent like toluene. Adjustments for a mixed-solvent system are noted.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the chosen solvent (e.g., toluene) in small portions while heating the mixture to a gentle boil on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[3]

    • Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery yield upon cooling.[3] An excess of solvent will keep more of your product dissolved at low temperatures.[15][16]

  • Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[17][18] Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration (If Necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

    • Causality: This step removes insoluble impurities. Pre-warming the apparatus prevents the product from crystallizing prematurely in the funnel, which would decrease the yield.[17]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1][18]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Causality: The solvent must be ice-cold to minimize redissolving the purified product.[3]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Determine the melting point and yield.

Part 2: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q: The compound "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[15][19] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[15] Impurities can also depress the melting point, making this phenomenon more likely.[20][21]

  • Immediate Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[15][21] Then, allow the solution to cool much more slowly. Vigorous stirring during the initial cooling phase can sometimes help.

  • Preventative Measures:

    • Ensure your chosen solvent's boiling point is lower than the compound's melting point.[4]

    • Use more solvent to ensure the solution is less concentrated.

    • If impurities are the suspected cause, try performing an initial purification with activated charcoal.[15][21]

Q: No crystals are forming upon cooling, even in an ice bath. What should I do?

A: This is a classic case of a supersaturated solution, where the conditions for crystal nucleation have not been met.[16]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic rough edges provide a surface for nucleation to begin.[15][17]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for crystal growth.[15][22]

    • Extreme Cooling: A dry ice/acetone bath can sometimes provide the thermodynamic push needed, but this should be a last resort as it can cause rapid precipitation and trap impurities.[17]

  • Root Cause Analysis: It is also possible you used far too much solvent. If induction techniques fail, you may need to evaporate some of the solvent using a rotary evaporator and attempt the cooling process again.[15][16]

Q: The recovery yield is very low. What went wrong?

A: A low yield is one of the most common frustrations in recrystallization.

  • Potential Causes & Solutions:

    • Excess Solvent: This is the most frequent cause.[16] Too much solvent keeps a significant portion of your product dissolved in the mother liquor.[3][15] Solution: You can try to recover a "second crop" of crystals by evaporating a portion of the mother liquor and re-cooling.[15]

    • Premature Crystallization: If the product crystallized in the filter funnel during hot filtration, it was lost. Solution: Ensure your filtration apparatus is sufficiently pre-heated.

    • Inappropriate Solvent: The solvent may be too good, meaning the compound has significant solubility even at low temperatures. Solution: Re-evaluate your solvent choice or consider a mixed-solvent system.

    • Excessive Washing: Using too much rinse solvent or solvent that was not ice-cold can dissolve a substantial amount of your final product.[3]

Q: The purified crystals are still colored. How can I remove colored impurities?

A: The presence of color indicates that colored impurities have been incorporated into your crystal lattice or remain adsorbed on the surface.

  • Solution: Perform the recrystallization again, but include a decolorizing step. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes before proceeding to the hot filtration step.[17][18] Be aware that charcoal can also adsorb some of your product, so use it sparingly.[18]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for this compound? A: There is no single "perfect" solvent for every compound. The ideal choice depends on the specific impurity profile of your crude material. However, for substituted phenols, systems like toluene or a mixed system of ethanol/water or toluene/heptane are excellent starting points for screening.[4][14] The best approach is always to perform small-scale tests first as outlined in the solvent selection workflow.

Q2: How can I assess the purity of my recrystallized product? A: There are several methods to validate the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2 °C). Impurities tend to depress and broaden the melting range. Compare your experimental value to the literature or supplier's value.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared spectroscopy can confirm the chemical structure and identify the presence of impurities.

Q3: What are the key safety precautions when performing this recrystallization? A: this compound is a hazardous substance.[12] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be mindful of the flammability of organic solvents and use a hot plate (not a Bunsen burner) for heating. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[23][24]

Q4: Can I use a mixed solvent system? How do I choose one? A: Yes, mixed solvent systems are extremely useful when no single solvent meets all the criteria.[13] To select a pair, you need one "good" solvent that readily dissolves this compound and one "poor" or "anti-solvent" in which it is insoluble.[4] Crucially, the two solvents must be miscible with each other (e.g., ethanol and water, or toluene and heptane).[4] The standard procedure is to dissolve the compound in the minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid), indicating saturation.[18] Then, add a few more drops of the "good" solvent to just re-clarify the solution before allowing it to cool slowly.[18]

References

Validation & Comparative

A Comparative Guide to the Definitive Structure Confirmation of 3-Bromo-4-Fluorophenol: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, chemical, and safety data, resulting in significant loss of time and resources. 3-Bromo-4-Fluorophenol, a halogenated aromatic compound, serves as an excellent case study for demonstrating the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, especially when compared with other common analytical techniques.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explains the rationale behind the spectral patterns, and objectively compares this methodology with alternatives like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Decisive Power of NMR: Interpreting the Spectrum of this compound

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectroscopy: A Proton's Perspective

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) is particularly informative for substituted benzenes.[1] For this compound, we expect to see three distinct signals corresponding to the three protons on the aromatic ring. The chemical shift of each proton is influenced by the electronic effects of the substituents (-OH, -F, -Br).[2]

  • Electron-Donating Groups (EDGs) like the hydroxyl (-OH) group increase electron density on the ring, particularly at the ortho and para positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs) , through induction, like fluorine and bromine, decrease electron density, deshielding nearby protons and shifting their signals downfield.

The splitting pattern, or multiplicity, arises from spin-spin coupling between neighboring nuclei. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).[3] For aromatic systems, we observe:

  • ³JHH (ortho coupling): Typically 7–10 Hz.[4]

  • ⁴JHH (meta coupling): Typically 2–3 Hz.[4]

  • JHF (fluorine coupling): Coupling between ¹H and ¹⁹F can occur over several bonds and is often significant.

Based on these principles, we can predict the ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPositionPredicted δ (ppm)Predicted MultiplicityRationale for Chemical Shift and Splitting
H-2ortho to -Br~7.3 - 7.5Doublet of doublets (dd)Deshielded by the adjacent bromine. It is split by H-6 (meta coupling, ~2-3 Hz) and H-5 (ortho coupling to F, ⁴JHF, variable).
H-5ortho to -F~7.0 - 7.2Doublet of doublets (dd)Influenced by the deshielding fluorine and shielding hydroxyl group. It is split by H-6 (ortho coupling, ~7-10 Hz) and the adjacent fluorine (³JHF, ~8-10 Hz).
H-6ortho to -OH~6.8 - 7.0Triplet (or doublet of doublets)Shielded by the strong electron-donating -OH group. It is split by H-5 (ortho coupling, ~7-10 Hz) and H-2 (meta coupling, ~2-3 Hz). The signal might appear as a triplet if the coupling constants are similar.
-OHHydroxylVariableSinglet (broad)The chemical shift is highly dependent on solvent, concentration, and temperature. It typically does not couple with other protons due to rapid exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton

In ¹³C NMR, we expect six unique signals for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are found in the 120-150 ppm range for aromatic carbons.[5] A key feature will be the large coupling constants between carbon and fluorine.

  • C-F Coupling: The carbon directly attached to fluorine (C-4) will exhibit a very large one-bond coupling (¹JCF) of approximately 240-250 Hz, splitting the signal into a doublet. Carbons two and three bonds away will show smaller ²JCF and ³JCF couplings, respectively.[6]

  • Substituent Effects: The carbon attached to the oxygen (C-1) will be shifted significantly downfield (~150-155 ppm). The carbon bonded to bromine (C-3) is subject to the "heavy atom effect," which can cause a more upfield shift than expected based on electronegativity alone.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted δ (ppm)Predicted Multiplicity (JCF)Rationale
C-1~150 - 153Doublet (³JCF ~3-5 Hz)Attached to the electronegative oxygen atom.
C-2~128 - 132Doublet (³JCF ~5-7 Hz)Adjacent to the bromine-bearing carbon.
C-3~110 - 114Doublet (²JCF ~18-22 Hz)Attached to bromine; heavy atom effect and C-F coupling.
C-4~155 - 158Doublet (¹JCF ~245 Hz)Directly attached to the highly electronegative fluorine.
C-5~118 - 122Doublet (²JCF ~18-22 Hz)ortho to the fluorine atom.
C-6~116 - 120Singlet or small doubletmeta to the fluorine atom.

The combination of ¹H and ¹³C NMR data, particularly the unique splitting patterns caused by fluorine coupling, provides an unmistakable fingerprint for the this compound structure, allowing for confident differentiation from its isomers.

A Comparative Analysis of Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, other techniques provide complementary, though less definitive, information.[8] A multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for Structure Confirmation

TechniqueInformation ProvidedStrengthsLimitations for Isomer Differentiation
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and electronic environment.Unambiguous structure determination of isomers; non-destructive.Lower sensitivity than MS; requires larger sample amounts.[9]
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and fragmentation patterns.High sensitivity; excellent for confirming molecular weight and the presence of bromine via its isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1).[10][11]Fragmentation of isomers can be very similar, making definitive identification difficult without reference standards.[12]
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive; clearly identifies the -OH group (broad stretch ~3200-3600 cm⁻¹) and aromatic C=C bonds (~1400-1600 cm⁻¹).[13]Provides no information on the substitution pattern of the aromatic ring; isomers will have very similar spectra.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural proof.Requires a high-quality single crystal, which can be very difficult or impossible to obtain.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of an NMR spectrum is profoundly affected by sample preparation.[14] Following a standardized protocol is crucial for obtaining reliable and reproducible data.

Step-by-Step Methodology

  • Sample Weighing: Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9][15]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's lock system.[16]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used for each experiment. For complex spectra, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively assign all signals.[2]

Workflow for NMR-Based Structure Confirmation

The process from receiving a sample to confirming its structure follows a logical and systematic workflow.

G cluster_0 Analytical Workflow A Synthesized Compound (this compound) B NMR Sample Preparation (Dissolution & Filtration) A->B C Data Acquisition (1H, 13C, Optional 2D NMR) B->C D Spectral Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Data Analysis (Peak Picking, Integration, Coupling Analysis) D->E F Structure Verification (Comparison with Predicted Spectrum) E->F G Structure Confirmed F->G Match

Caption: Workflow for structure confirmation using NMR.

Conclusion

For the definitive structural confirmation of this compound, ¹H and ¹³C NMR spectroscopy stand out as the premier analytical techniques. The rich, multi-parameter data obtained from chemical shifts, multiplicities, and coupling constants (especially the characteristic H-F and C-F couplings) allows for the unambiguous assignment of the substitution pattern, a task that is challenging or impossible for techniques like Mass Spectrometry and FTIR spectroscopy alone. By following rigorous experimental protocols, researchers can generate high-quality data, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to HPLC and Gas Chromatography for Purity Determination of 3-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Bromo-4-fluorophenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its purity profile can significantly impact the downstream reaction yield, impurity profile of the final API, and ultimately, patient safety. This guide provides an in-depth comparison of two prevalent chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is structured to provide not just a method, but a comprehensive understanding of the analytical choices involved. We will delve into a detailed HPLC method, followed by a comparative analysis with a GC-based approach, supported by experimental data. The methodologies are presented with a rationale rooted in the physicochemical properties of this compound and established principles of chromatographic science, in accordance with leading pharmacopeial standards.[2][3][4][5][6][7]

The Criticality of Purity for this compound

This compound (CAS 27407-11-0) is a substituted phenol with a molecular weight of 190.998 g/mol .[2] It exists as a yellow oil or crystalline solid and serves as a crucial intermediate in organic synthesis.[1][2] The presence of impurities, such as isomers (e.g., 4-bromo-3-fluorophenol), starting materials, or by-products from its synthesis, can lead to the formation of undesired side products in subsequent synthetic steps. Therefore, a robust and validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): A Method of Choice

For non-volatile and moderately polar compounds like phenols, High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique.[8] A reversed-phase HPLC method with UV detection is proposed here for the purity validation of this compound. This approach is favored for its robustness, reproducibility, and operation at ambient temperatures, which minimizes the risk of sample degradation.[9][10]

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution Sample->Dissolution Dissolve Solvent Diluent (e.g., Acetonitrile/Water) Solvent->Dissolution Mobile_Phase_A Aqueous Buffer (e.g., 0.1% Formic Acid in Water) Degassing Degassing Mobile_Phase_A->Degassing Mobile_Phase_B Organic Solvent (e.g., Acetonitrile) Mobile_Phase_B->Degassing Filtered_Sample Filtered_Sample Dissolution->Filtered_Sample Filter (0.45 µm) Injector Autosampler/Manual Injector Filtered_Sample->Injector Pump HPLC Pump Degassing->Pump Gradient Elution Pump->Injector Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV/DAD Detector Column->Detector Data_System Chromatography Data System (CDS) Detector->Data_System Chromatogram Peak Integration & Purity Calculation Data_System->Chromatogram GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis Sample_GC This compound Sample Dissolution_GC Dissolution_GC Sample_GC->Dissolution_GC Dissolve Solvent_GC Solvent (e.g., Dichloromethane) Solvent_GC->Dissolution_GC Derivatization_Agent Optional: Derivatization Agent (e.g., BSTFA) Derivatization Derivatization Derivatization_Agent->Derivatization Dissolution_GC->Derivatization Optional GC_Sample GC_Sample Dissolution_GC->GC_Sample Derivatization->GC_Sample Injector_GC GC Injector (Split/Splitless) GC_Sample->Injector_GC Carrier_Gas Carrier Gas (He, H2, N2) Carrier_Gas->Injector_GC Column_GC Capillary Column (e.g., DB-5ms) Injector_GC->Column_GC Oven GC Oven (Temperature Programmed) Detector_GC Detector (FID or MS) Column_GC->Detector_GC Data_System_GC Chromatography Data System (CDS) Detector_GC->Data_System_GC Chromatogram_GC Peak Integration & Purity Calculation Data_System_GC->Chromatogram_GC

References

Comparing the reactivity of 3-Bromo-4-Fluorophenol with 2-Bromo-4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Comparative Reactivity of 3-Bromo-4-Fluorophenol and 2-Bromo-4-Fluorophenol

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Substituted phenols are foundational building blocks, and among them, halogenated phenols offer a versatile platform for constructing complex molecular architectures. This guide provides a detailed comparative analysis of two structurally similar yet electronically and sterically distinct isomers: this compound and 2-Bromo-4-Fluorophenol.

While both compounds share the same molecular formula (C₆H₄BrFO), the positional difference of the bromine atom relative to the hydroxyl and fluorine substituents imparts a unique reactivity profile to each molecule.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will dissect these differences by examining the underlying electronic and steric effects. We will explore how these factors influence acidity, susceptibility to electrophilic and nucleophilic aromatic substitution, and performance in metal-catalyzed cross-coupling reactions. The discussion is grounded in established chemical principles and supported by experimental data and detailed protocols to provide a practical framework for synthetic planning.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental physicochemical properties of a molecule are the first indicators of its potential behavior in a reaction. The arrangement of substituents in this compound and 2-Bromo-4-Fluorophenol leads to distinct physical characteristics.

PropertyThis compound2-Bromo-4-Fluorophenol
Structure this compound Structure2-Bromo-4-Fluorophenol Structure
CAS Number 27407-11-0[1][3][4]496-69-5[2]
Molecular Formula C₆H₄BrFO[1][3][4]C₆H₄BrFO[2][5]
Molecular Weight 191.00 g/mol [1][3]191.00 g/mol [2][5]
Appearance Yellow oil or yellow-green needle-shaped solid[3][6]Yellow liquid or off-white/pale yellow solid[7][8]
Boiling Point 240.5±20.0 °C at 760 mmHg[3]145 °C at 20 mmHg[5][7]
Melting Point Not consistently reported as solid at RT39.0 - 45.0 °C[5]
pKa (Predicted) Not available8.44 ± 0.18[5]

Theoretical Framework: The Decisive Role of Substituent Effects

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents, alongside steric considerations.

Electronic Effects

The hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups each exert distinct electronic influences:

  • Hydroxyl (-OH) Group: Acts as a powerful activating group. It donates electron density to the ring via a strong positive mesomeric (+M) or resonance effect, while exhibiting a weaker negative inductive (-I) effect. This net electron donation strongly activates the ortho and para positions for electrophilic attack.[9][10]

  • Halogen (-F, -Br) Groups: Halogens are deactivating groups overall. They exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic substitution. However, they also possess a weaker, electron-donating resonance effect (+M) that directs incoming electrophiles to the ortho and para positions.[11]

In This compound , the bromine atom is meta to the hydroxyl group. Its electron-withdrawing inductive effect is felt across the ring, contributing to the overall acidity of the phenol. The fluorine atom is para to the hydroxyl group.

In 2-Bromo-4-Fluorophenol , the bromine atom is ortho to the hydroxyl group. This proximity allows for a more pronounced interplay of steric and electronic effects, including potential intramolecular hydrogen bonding, which can influence the acidity and reactivity of the hydroxyl group.

electronic_effects cluster_2B4F 2-Bromo-4-Fluorophenol cluster_3B4F This compound 2B4F_ring Aromatic Ring OH_2 -OH OH_2->2B4F_ring +M >> -I (Activating) Br_2 -Br (ortho) Br_2->2B4F_ring -I > +M (Deactivating) F_2 -F (para) F_2->2B4F_ring -I > +M (Deactivating) 3B4F_ring Aromatic Ring OH_3 -OH OH_3->3B4F_ring +M >> -I (Activating) Br_3 -Br (meta) Br_3->3B4F_ring -I > +M (Deactivating) F_3 -F (para) F_3->3B4F_ring -I > +M (Deactivating)

Diagram 1: Electronic influence of substituents on the phenol ring.
Steric Effects

Steric hindrance plays a crucial role in dictating regioselectivity. In 2-Bromo-4-Fluorophenol , the bulky bromine atom is adjacent to the hydroxyl group. This can hinder the approach of reagents to both the hydroxyl group and the C6 position of the ring. In contrast, This compound has less steric congestion around the hydroxyl group, as the bromine atom is more remote.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity of the phenol (lowering its pKa value).[10][12][13]

  • 2-Bromo-4-Fluorophenol: Has a predicted pKa of 8.44.[5] Both bromine and fluorine are electron-withdrawing, which makes it more acidic than phenol (pKa ≈ 10).[12][13] The ortho-bromo group's strong inductive effect significantly contributes to stabilizing the negative charge on the adjacent phenoxide oxygen.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions on phenols, the powerfully activating hydroxyl group is the primary director, favoring substitution at the ortho and para positions.[9][14]

  • This compound: The positions activated by the -OH group are C2 and C6 (the para C4 position is blocked by fluorine). C6 is sterically open, making it a likely site for substitution. The C2 position is flanked by the -OH and -Br groups, making it more sterically hindered and electronically influenced by the bromine.

  • 2-Bromo-4-Fluorophenol: The primary position activated by the -OH group is C6 (the ortho C2 and para C4 positions are blocked). Therefore, electrophilic substitution is expected to occur with high regioselectivity at the C6 position. The synthesis of this molecule itself, via bromination of 4-fluorophenol, demonstrates this directing effect where bromine adds to the ortho position.[5][7][15]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate.[16][17][18][19]

  • This compound: This isomer has a fluorine atom para to a bromine atom. In principle, a strong nucleophile could displace the fluorine, with the C-F bond cleavage being part of the reaction mechanism. The electron-withdrawing nature of the bromine atom at the meta position provides some, albeit moderate, activation.

  • 2-Bromo-4-Fluorophenol: The leaving groups (F and Br) are not positioned ortho or para to a strong electron-withdrawing group. The hydroxyl group (or phenoxide under basic conditions) is strongly electron-donating, which deactivates the ring for nucleophilic attack. Therefore, this isomer is significantly less likely to undergo SNAr reactions under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are fundamental in modern synthesis and typically occur at the carbon-halogen bond, with the reactivity order being C-I > C-Br > C-Cl.[20][21] Both isomers possess a reactive C-Br bond.

  • This compound: The C-Br bond is at the 3-position, meta to the hydroxyl group. This position is relatively unhindered sterically, which should facilitate the oxidative addition step to the palladium catalyst. It is a known building block for cross-coupling reactions to introduce new functional groups.[3][6]

  • 2-Bromo-4-Fluorophenol: The C-Br bond is at the 2-position, ortho to the hydroxyl group. This proximity presents two competing effects:

    • Steric Hindrance: The -OH group may sterically hinder the approach of the bulky palladium catalyst to the C-Br bond.

    • Directing Group Effect: The hydroxyl group can coordinate to the palladium center, potentially directing the catalyst to the ortho position and accelerating the oxidative addition step. This isomer is widely used in various palladium-catalyzed cross-coupling reactions, indicating that it is a highly effective substrate.[8][22][23]

Experimental Protocols & Data Visualization

To empirically compare the reactivity of these isomers, standardized experimental conditions are essential. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

workflow cluster_reagents Reagent Addition Reactant_A Flask A: This compound (1.0 equiv) Reagents Add to each flask: - Phenylboronic Acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) - Toluene/H₂O (4:1) Reactant_B Flask B: 2-Bromo-4-Fluorophenol (1.0 equiv) Reaction Heat both flasks (e.g., 90 °C) under N₂ atmosphere Reagents->Reaction Monitoring Monitor reaction progress (TLC / GC-MS) at timed intervals Reaction->Monitoring Workup Quench, Extract, and Purify Monitoring->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis

Diagram 2: Experimental workflow for a comparative cross-coupling study.
Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol provides a framework for comparing the reactivity of the two isomers under identical conditions.

Materials:

  • This compound

  • 2-Bromo-4-Fluorophenol[8][22][23]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, add this compound (1.0 equiv) to Flask A and 2-Bromo-4-Fluorophenol (1.0 equiv) to Flask B.

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill each flask with nitrogen gas (repeat three times).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1 ratio, 0.2 M concentration relative to the phenol) to each flask via syringe.

  • Reaction: Heat both flasks in a preheated oil bath at 90 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material in each reaction by TLC or GC-MS at regular intervals (e.g., every 30 minutes).

  • Workup: Upon completion (or after a set time, e.g., 4 hours), cool the flasks to room temperature. Dilute the mixtures with ethyl acetate and wash with water, followed by brine.

  • Purification & Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction.

Expected Outcome: By comparing the reaction times and isolated yields, a quantitative assessment of the relative reactivity of the two isomers in Suzuki coupling can be established. It is anticipated that the less-hindered this compound may react faster or provide a higher yield under these specific conditions.

suzuki_cycle cluster_key_step Key Comparative Step Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Isomer A or B) ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Diagram 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Practical Implications

The reactivity of this compound and 2-Bromo-4-Fluorophenol is a clear demonstration of how subtle changes in molecular architecture lead to significant differences in chemical behavior.

  • 2-Bromo-4-Fluorophenol is the more acidic isomer and offers high regioselectivity in electrophilic aromatic substitution, but it is less suited for nucleophilic aromatic substitution. Its performance in cross-coupling is influenced by the dual steric and electronic nature of the ortho-hydroxyl group.

  • This compound is likely less acidic but presents a sterically accessible C-Br bond for cross-coupling reactions and is the more plausible, though still challenging, substrate for nucleophilic aromatic substitution at the C-F position.

For synthetic chemists, the choice between these isomers is strategic. If the goal is a highly regioselective electrophilic substitution at the C6 position, or if leveraging an ortho-directing group in a metal-catalyzed process is desired, 2-Bromo-4-Fluorophenol is the superior choice. Conversely, for cross-coupling reactions where minimizing steric hindrance around the C-Br bond is paramount, This compound may provide faster reaction rates and higher yields. Understanding these nuances allows for more rational design of synthetic pathways, ultimately saving time and resources in the development of novel molecules.

References

A Comparative Guide to the Biological Activity of 3-Bromo-4-Fluorophenol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Interest in Halogenated Phenols in Drug Discovery

Phenolic compounds are a cornerstone in the development of new therapeutic agents, valued for their wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the phenolic scaffold has emerged as a powerful tool in medicinal chemistry to modulate and enhance these biological effects. Halogenation can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved potency and a more desirable pharmacokinetic profile.[2]

This guide provides a comprehensive comparative analysis of the potential biological activities of 3-Bromo-4-Fluorophenol derivatives. Due to the limited publicly available experimental data on this specific substitution pattern, this document will extrapolate and predict its biological profile by drawing comparisons with structurally related and well-characterized analogs. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging class of halogenated phenols. This compound is a known intermediate in the synthesis of pharmaceuticals and other bioactive molecules, underscoring the importance of understanding its potential biological effects.[3]

Comparative Biological Activities: A Landscape of Therapeutic Potential

Based on the established biological activities of various brominated and fluorinated phenolic compounds, derivatives of this compound are anticipated to exhibit a spectrum of valuable therapeutic properties.

Anticancer Activity: A Promising Frontier

Derivatives of bromophenols have shown significant potential as cytotoxic agents against a variety of cancer cell lines.[1] The introduction of a bromine atom can enhance the anticancer activity of phenolic compounds. For instance, studies on bromophenol-containing Schiff bases have demonstrated potent cytotoxic effects.[1] It is hypothesized that this compound derivatives could similarly induce apoptosis (programmed cell death) in cancer cells, a mechanism often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase enzymes.[1][4]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Bromophenol Analogs

Compound Class HeLa (Cervical Cancer) MCF-7 (Breast Cancer) HepG2 (Liver Cancer) HCT-116 (Colon Cancer) Reference
Bromophenol Schiff Bases (General) 1.47 - 4.12 5.95 - 45.39 9.07 - 73.69 12.83 [1]
Bromophenol-Indolin-2-one Derivatives - - IC₅₀ values reported for A549, Bel7402, HeLa, and HCT116 - [5]

| Natural Bromophenol Derivatives | - | - | - | - |[6] |

Note: The data presented is for a range of bromophenol derivatives and serves as an indicator of potential activity for this compound derivatives.

Antimicrobial Activity: A Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated phenols have long been recognized for their antimicrobial properties.[7] The presence of both bromine and fluorine in this compound derivatives is expected to confer potent activity against a broad spectrum of bacteria. The lipophilicity imparted by the halogen atoms can facilitate the disruption of bacterial cell membranes, leading to cell death.[8]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Phenol Analogs

Compound/Analog Class Staphylococcus aureus Pseudomonas aeruginosa MRSA Reference
Bromophenol Derivatives 24 780 Good activity reported [7]
3-bromo-2,6-dihydroxyacetophenone Good activity reported - Good activity reported [7]

| Bronopol (2-bromo-2-nitropropan-1,3-diol) | - | High activity | - |[9] |

Note: This table provides a comparative baseline of the antimicrobial potential of halogenated phenols.

Enzyme Inhibition: Targeting Key Pathological Pathways

The unique electronic properties of fluorine make it a valuable substituent for designing potent and selective enzyme inhibitors.[10] Fluorinated compounds can form strong interactions with enzyme active sites, leading to enhanced inhibitory activity. Derivatives of 2-Bromo-4-fluorophenol are being investigated for their potential to inhibit enzymes such as acetylcholinesterase (AChE), relevant to Alzheimer's disease, and protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity.[1][10]

Table 3: Enzyme Inhibition (Kᵢ in nM) by Bromophenol Derivatives

Enzyme Bromophenol Derivatives (General) Reference
Acetylcholinesterase (AChE) Kᵢ values in the nM range reported [11]
Butyrylcholinesterase (BChE) Kᵢ values in the nM range reported [11]

| α-Glycosidase | Kᵢ values in the nM range reported |[11] |

Note: This data highlights the potential of bromophenol derivatives as enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The interplay between the phenolic hydroxyl group and the halogen substituents is crucial in defining their therapeutic potential.

  • The Role of the Phenolic Hydroxyl Group: The hydroxyl group is a key pharmacophore, acting as a hydrogen bond donor and acceptor, which is critical for binding to biological targets. Its acidity can also influence the compound's activity.

  • The Impact of Bromine: The bromine atom, being large and lipophilic, can enhance the compound's ability to cross cell membranes. It can also participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity.

  • The Influence of Fluorine: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing the acidity of the phenolic hydroxyl group. Its small size allows it to act as a "super-hydrogen," often leading to improved binding to enzyme active sites. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule.[10]

  • Synergistic Effects: The combined presence of bromine and fluorine in a specific orientation on the phenol ring, as in this compound, is likely to result in a unique biological profile due to a combination of steric, electronic, and lipophilic effects. Further research is needed to fully elucidate these synergistic interactions.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity cell_seeding 1. Cell Seeding (e.g., A549, MCF-7) in 96-well plates compound_treatment 2. Compound Treatment (Varying concentrations of this compound derivatives) cell_seeding->compound_treatment incubation 3. Incubation (24-72 hours) compound_treatment->incubation mtt_addition 4. MTT Reagent Addition incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading (at ~570 nm) formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis (Calculation of IC₅₀ values) absorbance_reading->data_analysis

Caption: Workflow for determining the cytotoxic effects of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Determination_Workflow cluster_workflow Broth Microdilution for MIC Determination compound_dilution 1. Serial Dilution of Compound in broth in 96-well plate inoculation 3. Inoculation of Wells compound_dilution->inoculation inoculum_prep 2. Preparation of Standardized Bacterial Inoculum inoculum_prep->inoculation incubation 4. Incubation (e.g., 18-24 hours at 37°C) inoculation->incubation mic_determination 5. Visual or Spectrophotometric Determination of MIC incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This assay is based on the Ellman's method, which measures the activity of AChE.

Workflow Diagram:

AChE_Inhibition_Assay_Workflow cluster_workflow AChE Inhibition Assay (Ellman's Method) reagent_prep 1. Prepare Reagents: AChE, DTNB, ATCI, Buffer incubation_inhibitor 2. Pre-incubate AChE with Inhibitor reagent_prep->incubation_inhibitor reaction_initiation 3. Initiate Reaction with ATCI incubation_inhibitor->reaction_initiation absorbance_monitoring 4. Monitor Absorbance Increase at 412 nm reaction_initiation->absorbance_monitoring data_analysis 5. Calculate % Inhibition and IC₅₀/Kᵢ absorbance_monitoring->data_analysis

Caption: Workflow for the determination of acetylcholinesterase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (produced by AChE) with DTNB.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.[10]

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, a comprehensive analysis of structurally related analogs strongly suggests a promising therapeutic potential. The unique combination of bromine and fluorine on a phenolic scaffold is anticipated to confer potent anticancer, antimicrobial, and enzyme-inhibitory properties.

This guide provides a foundational framework for researchers to explore this novel chemical space. The detailed experimental protocols and structure-activity relationship insights offer a roadmap for the synthesis and biological evaluation of new this compound derivatives. Future research should focus on synthesizing a library of these compounds and systematically evaluating their biological activities to validate the predictions made in this guide and to identify lead candidates for further drug development. The exploration of their mechanisms of action at the molecular level will also be crucial for advancing these promising compounds towards clinical applications.

References

Validating the Synthesis of a Novel Biaryl Phenol: A Comparative Guide to Precursor Selection

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synthesis of novel biaryl compounds is a cornerstone of innovation. The strategic introduction of fluorine atoms and other functional groups into these scaffolds can profoundly influence their pharmacological and material properties. This guide provides a comprehensive technical analysis of the synthesis of a novel biaryl phenol, 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol , with a particular focus on the critical choice of the halogenated precursor. We will objectively compare the synthetic route starting from 3-Bromo-4-fluorophenol with a projected pathway using an alternative precursor, supported by experimental data and detailed validation protocols.

The Causality Behind Precursor Selection in Biaryl Synthesis

The choice of a halogenated aromatic precursor is a critical decision point in any synthetic campaign aiming for biaryl structures via cross-coupling reactions. This choice directly impacts reaction efficiency, catalyst selection, and overall yield. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for C-C bond formation, is the focus of this guide. The reactivity of the aryl halide in the rate-determining oxidative addition step of the catalytic cycle is paramount. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[1]

While aryl iodides offer the highest reactivity, their cost and lower stability can be prohibitive for large-scale synthesis. Aryl chlorides, on the other hand, are often more economical and widely available, but their lower reactivity necessitates more specialized and often expensive catalyst systems with bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[2] Aryl bromides, such as this compound, often represent a pragmatic balance between reactivity and stability, making them a frequent choice in both academic and industrial research.[1]

Comparative Synthesis of 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol

This section details the synthesis of the novel compound 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol via a Suzuki-Miyaura cross-coupling reaction. We will present a detailed protocol for the synthesis using this compound and provide a comparative analysis against the projected use of 3-Chloro-4-fluorophenol as an alternative starting material.

dot

Caption: Comparative synthetic workflow for 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol.

Experimental Protocols

Synthesis of 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol from this compound

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions of aryl bromides.[3]

  • Materials:

    • This compound (1.0 mmol, 191 mg)

    • (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • 1,4-Dioxane (5 mL, anhydrous)

    • Degassed water (1 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Comparative Performance Data

The following table provides a comparison of the expected performance of the synthesis starting from this compound versus the projected performance of a synthesis starting from 3-Chloro-4-fluorophenol, based on general reactivity trends.[1][2]

ParameterThis compound 3-Chloro-4-fluorophenol (Projected)
Reactivity HigherLower
Catalyst System Standard Pd catalysts (e.g., Pd(OAc)₂/PPh₃)Requires more active catalysts (e.g., with bulky, electron-rich phosphine ligands)
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 12-24 hoursPotentially >24 hours
Projected Yield Good to Excellent (e.g., 80-95%)Moderate to Good (e.g., 60-80%)
Cost of Starting Material ModerateLower

Validating the Synthesis: A Self-Validating System

The successful synthesis of a novel compound requires rigorous validation of its structure and purity. This section outlines the key analytical techniques and provides representative data for the characterization of 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol.

dot

Caption: Workflow for the validation of a newly synthesized compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the hydroxyl proton. The coupling patterns (singlets, doublets, triplets, multiplets) and integration values will confirm the substitution pattern. Representative chemical shifts (δ) for similar structures include aromatic protons in the range of 6.8-7.6 ppm, a methoxy singlet around 3.8 ppm, and a broad singlet for the phenolic hydroxyl group.[4]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (aromatic, methoxy, hydroxyl-bearing). The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling. Representative chemical shifts for similar biphenyl structures show aromatic carbons between 114-160 ppm and the methoxy carbon around 55 ppm.[4]

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₁FO₂).

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Absorptions: The IR spectrum of 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the phenol and the methoxy group will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. A C-F stretching band may be observed around 1100-1200 cm⁻¹.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

These techniques are essential for monitoring the progress of the reaction and assessing the purity of the final product. A single spot on a TLC plate in multiple solvent systems and a single sharp peak in the HPLC chromatogram are strong indicators of a pure compound.

Conclusion

The successful and efficient synthesis of novel compounds like 4'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol hinges on a well-reasoned selection of starting materials. While this compound offers a reliable and reactive precursor for Suzuki-Miyaura cross-coupling under standard conditions, alternatives like 3-Chloro-4-fluorophenol, though more economical, necessitate more rigorous catalyst screening and potentially harsher reaction conditions. The comprehensive validation of the synthesized compound through a combination of spectroscopic and chromatographic techniques is non-negotiable to ensure its structural integrity and purity, thereby providing a solid foundation for its further investigation in drug discovery or materials science applications.

References

A Comparative Guide to 3-Bromo-4-Fluorophenol and 3-Bromo-4-chlorophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and economic viability of a synthetic route. Halogenated phenols are invaluable building blocks, offering a versatile handle for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two such building blocks: 3-Bromo-4-fluorophenol and 3-Bromo-4-chlorophenol, in the context of widely used cross-coupling methodologies.

While direct, head-to-head comparative studies for these specific substrates are not extensively documented, this guide synthesizes established principles of reactivity, electronic effects, and field-proven insights to provide a predictive analysis of their performance. We will delve into the mechanistic nuances that govern their reactivity and provide robust, adaptable protocols for their application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

The Decisive Role of the para-Halogen: A Theoretical Framework

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is predominantly dictated by the kinetics of the oxidative addition step, in which the Pd(0) catalyst inserts into the carbon-bromine bond. The electronic nature of the substituents on the aromatic ring plays a pivotal role in this process. Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I), which is expected to render the C-Br bond more susceptible to oxidative addition.

However, the subtle differences in the electronic properties of fluorine and chlorine are key to understanding the potential variations in reactivity between this compound and 3-Bromo-4-chlorophenol.

  • Inductive and Mesomeric Effects: Fluorine is more electronegative than chlorine, resulting in a stronger inductive electron withdrawal. Conversely, chlorine is more polarizable. Both halogens also exhibit a +M (mesomeric) effect due to their lone pairs, which donates electron density to the aromatic ring. For halogens, the -I effect typically outweighs the +M effect. The stronger -I effect of fluorine suggests that this compound may exhibit slightly enhanced reactivity in the oxidative addition step compared to its chloro-analogue.

  • Bond Dissociation Energies: The C-F bond is significantly stronger than the C-Cl bond. While the primary site of reaction is the C-Br bond, the overall electronic landscape of the molecule, influenced by the para-halogen, can subtly affect the C-Br bond strength and its interaction with the palladium catalyst.

Based on these first principles, a general reactivity trend can be predicted, which we will explore in the context of specific cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed analysis of the expected performance of this compound and 3-Bromo-4-chlorophenol in three cornerstone palladium-catalyzed cross-coupling reactions. Representative protocols are provided, adapted from established methodologies for similar substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The reaction couples an organoboron species with an organic halide.[2]

Expected Reactivity:

In the context of Suzuki-Miyaura coupling, the slightly more electron-deficient nature of the this compound may lead to a faster rate of oxidative addition, potentially allowing for milder reaction conditions (e.g., lower temperature or catalyst loading) compared to 3-Bromo-4-chlorophenol to achieve similar yields. However, both substrates are expected to be highly effective coupling partners due to the inherent reactivity of the C-Br bond.

Data Comparison (Predicted and Inferred from Analogous Systems):

FeatureThis compound3-Bromo-4-chlorophenolRationale & Citations
Relative Reactivity HigherSlightly LowerThe stronger inductive effect of fluorine is expected to accelerate the rate-determining oxidative addition step.[3][4]
Optimal Temperature Potentially lower (e.g., 80-100 °C)Standard (e.g., 90-110 °C)Faster kinetics may allow for reduced reaction temperatures.
Catalyst Loading Potentially lower (e.g., 0.5-1 mol%)Standard (e.g., 1-2 mol%)Higher reactivity could translate to a need for less catalyst to achieve high conversion.
Typical Yields Good to Excellent (>85%)Good to Excellent (>85%)Both are activated aryl bromides and should perform well under optimized conditions.[1]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific boronic acids.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Combine aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) in a reaction vessel. p2 Evacuate and backfill with an inert gas (e.g., Argon) three times. p1->p2 p3 Add Pd catalyst (e.g., Pd(PPh3)4, 1-2 mol%) and degassed solvent (e.g., Dioxane/H2O). p2->p3 r1 Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. p3->r1 r2 Monitor reaction progress by TLC or LC-MS until consumption of the aryl bromide. r1->r2 w1 Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). r2->w1 w2 Wash with water and brine. w1->w2 w3 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. w2->w3 w4 Purify the crude product by column chromatography. w3->w4

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a valuable transformation for the synthesis of complex organic molecules.[5][6]

Expected Reactivity:

Similar to the Suzuki-Miyaura coupling, the oxidative addition is a key step in the Heck catalytic cycle.[7] Consequently, this compound is anticipated to exhibit slightly higher reactivity than 3-Bromo-4-chlorophenol. This may manifest as shorter reaction times or higher yields under identical conditions.

Data Comparison (Predicted and Inferred from Analogous Systems):

FeatureThis compound3-Bromo-4-chlorophenolRationale & Citations
Relative Reaction Rate FasterSlowerThe electron-withdrawing nature of the substituents accelerates the oxidative addition of the C-Br bond to the Pd(0) center.[8][9]
Optimal Temperature Standard to slightly lower (e.g., 100-130 °C)Standard (e.g., 110-140 °C)Higher reactivity may allow for milder heating conditions.
Side Reactions Lower potential for thermal degradationSlightly higher potential due to potentially longer reaction times or higher temperaturesMilder conditions can minimize side reactions.
Typical Yields Good to Excellent (>80%)Good to Excellent (>80%)Both substrates are well-suited for Heck coupling with activated alkenes.[5]

Representative Experimental Protocol: Heck Reaction

This is a general protocol for the coupling with an activated alkene like styrene or an acrylate.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 To a reaction vessel, add the aryl bromide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., Et3N, 1.5 mmol). p2 Add the Pd catalyst (e.g., Pd(OAc)2, 1-2 mol%) and a suitable ligand (e.g., P(o-tol)3). p1->p2 p3 Add a degassed solvent (e.g., DMF or NMP). p2->p3 r1 Heat the mixture under an inert atmosphere to the reaction temperature (e.g., 120 °C). p3->r1 r2 Monitor the reaction by TLC or GC-MS. r1->r2 w1 After completion, cool the mixture and dilute with an organic solvent. r2->w1 w2 Wash with water and brine to remove the base and salts. w1->w2 w3 Dry the organic phase, filter, and concentrate under reduced pressure. w2->w3 w4 Purify by column chromatography. w3->w4 G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 In a glovebox, charge a vial with Pd precatalyst, ligand, and base (e.g., NaOtBu or Cs2CO3). p2 Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol). p1->p2 p3 Add degassed solvent (e.g., Toluene or Dioxane). p2->p3 r1 Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C). p3->r1 r2 Stir until the starting material is consumed as monitored by LC-MS. r1->r2 w1 Cool to room temperature, dilute with an organic solvent, and filter through celite. r2->w1 w2 Wash the filtrate with water and brine. w1->w2 w3 Dry the organic layer, filter, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4 G Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(Br)Ln Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex Ar-Pd(II)(R)Ln OA_complex->TM_complex Transmetalation ([R]-M) Product Ar-R TM_complex->Product Product->Pd0 Reductive Elimination

References

A Comparative Guide to the Kinetic Studies of Reactions with 3-Bromo-4-Fluorophenol versus Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the reaction kinetics of 3-Bromo-4-Fluorophenol, a crucial intermediate in modern synthetic chemistry.[1][2] Recognizing the limited availability of specific kinetic data for this compound, we present a framework for its study, contrasting its projected reactivity with established data for other structurally relevant phenols. This document is designed for researchers, scientists, and drug development professionals seeking to understand and optimize reactions involving halogenated phenolic compounds.

The Principle of Phenolic Reactivity: A Kinetic Perspective

Phenols are a cornerstone of organic synthesis, valued for the reactivity conferred by the hydroxyl (-OH) group attached to an aromatic ring. This group is a powerful activator and an ortho, para-director in electrophilic aromatic substitution reactions.[3][4][5] The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to attack by electrophiles.

The rate of these reactions is profoundly influenced by the nature and position of other substituents on the ring. This is the central consideration when comparing this compound to other phenols.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (-OCH₃) groups further increase the ring's electron density, enhancing the reaction rate.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl, -Br) decrease the ring's electron density through an inductive effect, which generally slows the reaction rate compared to unsubstituted phenol.[3][6]

Halogens present a fascinating duality: while they are deactivating due to their strong inductive electron withdrawal, they are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance.[7] The overall effect on reaction kinetics is a balance of these opposing forces. For this compound, the fluorine atom at the para position and the bromine atom at the meta position both exert a strong inductive pull, which is expected to significantly decrease the electron density of the aromatic ring. Consequently, we can hypothesize that this compound will be less reactive towards electrophilic attack than unsubstituted phenol and potentially other monohalogenated phenols.

Comparative Kinetic Analysis: Oxidation by Hydroxyl Radicals

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are a robust method for studying the reactivity of phenolic compounds.[8] The reaction with •OH is a good benchmark for comparing the intrinsic reactivity of the aromatic ring.

The table below presents known second-order rate constants for the reaction of various phenols with •OH and includes a projected value for this compound based on the principles of substituent effects.

CompoundStructureSubstituent EffectsExperimental/Projected k (M⁻¹s⁻¹)Reference
PhenolC₆H₅OH(Baseline)~6.6 x 10⁹[6]
4-ChlorophenolCl-C₆H₄OHInductive withdrawal (-I), Resonance donation (+R)~1.49 x 10⁻⁶ (for H₂O₂ oxidation)[9][10]
4-BromophenolBr-C₆H₄OHInductive withdrawal (-I), Resonance donation (+R)Reactivity generally follows p-I > p-Br > p-Cl > p-F > H[11]
This compound Br,F-C₆H₃OHStrong inductive withdrawal from both halogens Projected to be lower than phenol and monohalogenated phenols N/A

Causality Behind the Projection: The combined inductive electron-withdrawing effect of a meta-bromine and a para-fluorine is significant. Fluorine is the most electronegative halogen, and its position para to the hydroxyl group strongly deactivates the ring towards electrophilic attack. The meta-bromine further reduces electron density. Therefore, the rate constant (k) for the reaction of this compound with an electrophile like the •OH radical is anticipated to be lower than that of phenol and likely lower than that of 4-chlorophenol or 4-bromophenol.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This section details a robust, self-validating protocol for determining the pseudo-first-order rate constant of a phenol's degradation via an AOP, such as the Fenton reaction, which generates •OH radicals.[12]

Materials and Reagents
  • Phenolic Compound (e.g., this compound, >98% purity)

  • Hydrogen Peroxide (H₂O₂, 30% w/w, analytical grade)

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sulfuric Acid (H₂SO₄, 98%) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Methanol (HPLC grade, for quenching)

  • Ultrapure Water (18.2 MΩ·cm)

  • Mobile Phase for HPLC (e.g., Acetonitrile/Water mixture)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

  • Thermostatted reaction vessel or water bath.

  • Magnetic stirrer.

  • Calibrated pH meter.

  • Micropipettes and standard laboratory glassware.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for this kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep_reagents Reagent Preparation Stock solutions of Phenol, Fe(II), H₂O₂ prep_setup System Setup Thermostat reactor to 25°C Calibrate HPLC prep_reagents->prep_setup start_rxn Initiate Reaction Add H₂O₂ to Phenol/Fe(II) mixture prep_setup->start_rxn Establish pseudo-first-order conditions sampling Timed Sampling Withdraw aliquots at t = 0, 2, 5, 10, 20, 30 min start_rxn->sampling quenching Quench Reaction Add sample to vial with Methanol sampling->quenching hplc_analysis HPLC Analysis Inject quenched samples to determine [Phenol] quenching->hplc_analysis Analyze batch data_plot Data Plotting Plot ln([Phenol]/[Phenol]₀) vs. time hplc_analysis->data_plot calc_k Calculate Rate Constant k_obs = -slope data_plot->calc_k

Caption: General experimental workflow for the kinetic analysis of phenol degradation.

Step-by-Step Procedure
  • Preparation:

    • Prepare a 1 mM stock solution of the phenol in ultrapure water.

    • Prepare a 100 mM stock solution of H₂O₂.

    • Prepare a 10 mM stock solution of FeSO₄·7H₂O.

    • Rationale: Stock solutions allow for accurate and repeatable preparation of reaction mixtures.

  • Reaction Setup:

    • In a 250 mL thermostatted glass reactor, add 90 mL of ultrapure water and 10 mL of the 1 mM phenol stock solution to achieve a final concentration of 100 µM.

    • Adjust the pH of the solution to 3.0 using dilute H₂SO₄. This pH is optimal for the Fenton reaction.[12]

    • Add 1 mL of the 10 mM FeSO₄ solution (final concentration 100 µM). Allow the solution to equilibrate at 25°C with constant stirring.

  • Initiation and Sampling:

    • Initiate the reaction (t=0) by adding 1 mL of the 100 mM H₂O₂ stock solution (final concentration 1 mM). The large excess of H₂O₂ ensures pseudo-first-order kinetics with respect to the phenol.[6]

    • Immediately withdraw a 1 mL aliquot (this is the t=0 sample) and transfer it to an HPLC vial containing 0.1 mL of methanol. The methanol quenches the reaction by scavenging any remaining •OH radicals.[13]

    • Continue to withdraw 1 mL aliquots at predetermined time intervals (e.g., 2, 5, 10, 15, 30 minutes). Quench each sample immediately.

  • Control Experiments (Trustworthiness):

    • Dark Control: Run the entire experiment without H₂O₂ to ensure no degradation occurs from the phenol reacting with Fe(II) alone.

    • Photolysis Control: Run the experiment without Fe(II) to ensure that the phenol is not degrading due to other factors like ambient light.

    • Rationale: These controls validate that the observed decay in phenol concentration is solely due to the intended oxidative reaction pathway.

  • Analysis:

    • Analyze the quenched samples using HPLC with UV detection at the wavelength of maximum absorbance for the specific phenol.

    • Quantify the concentration of the phenol at each time point using a calibration curve.

  • Data Processing:

    • For a pseudo-first-order reaction, the integrated rate law is: ln([P]t) = -k_obs*t + ln([P]₀), where [P] is the phenol concentration and k_obs is the observed rate constant.

    • Plot ln([P]t / [P]₀) versus time (t). The data should yield a straight line.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

Plausible Reaction Pathway and Mechanistic Insights

The oxidation of phenols by •OH radicals typically proceeds through a well-established mechanism involving radical addition to the aromatic ring, followed by further oxidation and eventual ring cleavage.

Proposed Oxidative Degradation Pathway for this compound

G A This compound B Hydroxyl Radical (•OH) Attack A->B + •OH C Hydroxylated Intermediates (e.g., Bromofluorocatechol) B->C Addition D Formation of Bromo-fluoro-benzoquinone C->D - H₂O E Aromatic Ring Cleavage D->E + •OH F Short-chain Carboxylic Acids (e.g., Maleic, Oxalic Acid) E->F G Mineralization (CO₂, H₂O, Br⁻, F⁻) F->G Further Oxidation

Caption: Proposed pathway for the oxidative degradation of this compound.

The reaction initiates with the electrophilic addition of a hydroxyl radical to the electron-rich aromatic ring.[12] This is the rate-determining step influenced by the substituents. The resulting radical adduct can then be oxidized to form more stable intermediates like bromofluorocatechols and subsequently bromo-fluoro-benzoquinones.[12] Persistent attack by •OH radicals leads to the opening of the aromatic ring, forming various short-chain organic acids.[12] Ultimately, complete oxidation leads to mineralization into carbon dioxide, water, and inorganic halide ions.

Conclusion

While direct kinetic data for this compound is not extensively published, a robust understanding of its reactivity can be achieved through comparative analysis and established chemical principles. The strong inductive electron-withdrawing properties of its bromine and fluorine substituents suggest a lower reactivity towards electrophilic attack when compared to unsubstituted phenol and other monohalogenated analogs.

The experimental framework provided herein offers a self-validating and reliable method for determining the reaction kinetics for this, or any, phenolic compound. By combining rigorous experimental design with a strong theoretical foundation, researchers can effectively predict, control, and optimize chemical processes, accelerating progress in drug development and materials science.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 3-Bromo-4-Fluorophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-4-Fluorophenol

In the landscape of modern synthetic chemistry, this compound stands out as a pivotal structural motif. Its unique arrangement of a reactive bromine atom, a modulating fluorine atom, and a versatile phenolic hydroxyl group makes it a highly sought-after building block in the synthesis of complex molecules.[1][2] This compound serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The ability to efficiently and selectively functionalize this molecule, primarily through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount.

This guide provides an in-depth, objective comparison of various catalytic systems for cross-coupling reactions involving this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their own synthetic endeavors. The focus is on establishing self-validating, reproducible, and highly efficient catalytic methodologies.

Pillar 1: Defining and Measuring Catalyst Efficiency

Before comparing catalysts, we must establish a robust framework for what constitutes "efficiency." A holistic evaluation extends beyond mere product yield and encompasses a suite of quantitative and qualitative metrics that reflect a catalyst's true performance, sustainability, and practicality.

  • Yield (%) : The cornerstone of any reaction assessment, representing the percentage of the theoretical maximum product obtained.

  • Selectivity : A measure of the catalyst's ability to produce the desired isomer while minimizing side reactions, such as hydrodehalogenation (replacement of the bromine with hydrogen).

  • Turnover Number (TON) : Defined as the moles of product formed per mole of catalyst used (Product moles / Catalyst moles). TON is a direct measure of a catalyst's robustness and lifetime; a higher TON indicates a more productive catalyst.[3][4]

  • Turnover Frequency (TOF) : This metric quantifies the speed or activity of a catalyst, calculated as TON divided by the reaction time (TON / time). It represents the number of catalytic cycles completed per unit of time.[3][4]

  • Catalyst Loading (mol %) : The amount of catalyst relative to the limiting substrate. Lower loadings are economically and environmentally preferable, reducing cost and minimizing metal contamination in the final product.

  • Reaction Conditions : The mildness of the conditions (temperature, pressure, reaction time) is crucial. Catalysts that operate efficiently at or near room temperature are highly desirable.

  • Green Chemistry Metrics :

    • Atom Economy : Measures how many atoms from the reactants are incorporated into the final product.[5]

    • E-Factor : The ratio of the mass of waste to the mass of the product. A lower E-Factor signifies a more environmentally benign process.[5][6]

Pillar 2: A Comparative Analysis of Leading Catalyst Families

The functionalization of aryl halides like this compound is dominated by transition metal catalysis. While palladium has long been the industry standard, cost-effective and uniquely reactive alternatives like nickel are gaining significant traction.

A. Palladium-Based Catalysts: The Versatile Workhorse

Palladium complexes are the most extensively studied and widely applied catalysts for cross-coupling reactions due to their broad functional group tolerance and high efficiency.[7][8] The performance of a palladium catalyst is inextricably linked to the choice of ligand, which modulates the metal center's electronic and steric properties.

  • For C-C Bond Formation (Suzuki-Miyaura & Heck Reactions):

    • Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (e.g., phenylboronic acid).[9][10] Modern systems utilizing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often allow for extremely low catalyst loadings (down to ppm levels), rapid reaction times, and room-temperature conditions.[11]

    • Heck Reaction : This involves coupling with an alkene.[12][13] The choice of ligand and base is critical to control selectivity and prevent side reactions.[14]

  • For C-N Bond Formation (Buchwald-Hartwig Amination):

    • This reaction forms a bond between the aryl bromide and a primary or secondary amine.[15][16] The evolution of this reaction has seen the development of multiple "generations" of catalysts.[15] Early systems required high temperatures and used simple phosphine ligands.[16][17] Contemporary systems, employing highly specialized biaryl phosphine ligands, can catalyze these reactions under very mild conditions with a vast scope of amine partners.[17][18][19]

B. Nickel-Based Catalysts: The Emerging Powerhouse

As an earth-abundant metal, nickel presents a compelling, cost-effective alternative to palladium.[20][21][22] Nickel catalysts often exhibit unique reactivity and can facilitate transformations that are challenging for palladium, particularly in reductive cross-electrophile coupling scenarios.[23][24] They are highly effective for coupling aryl halides, including the less reactive aryl chlorides.[21]

Pillar 3: Experimental Design for Objective Benchmarking

To ensure a fair and objective comparison, a standardized experimental workflow is essential. This approach minimizes variability and allows for the direct correlation of catalyst structure with performance.

Standardized Experimental Workflow

The following workflow is designed for the systematic screening of catalysts for the reaction of this compound.

G cluster_prep I. Reaction Preparation cluster_cat II. Catalyst Introduction cluster_rxn III. Reaction & Analysis prep 1. Add this compound, Coupling Partner & Base to an oven-dried Schlenk flask. seal 2. Seal flask, evacuate and backfill with inert gas (e.g., Argon). Repeat 3x. prep->seal solvent 3. Add degassed solvent via syringe. seal->solvent cat_add 5. Inject catalyst solution into the reaction flask. solvent->cat_add cat_prep 4. In a separate vial, prepare catalyst stock solution (Pre-catalyst + Ligand in degassed solvent) if not using a pre-formed complex. cat_prep->cat_add heat 6. Place flask in a pre-heated oil bath with vigorous stirring. cat_add->heat monitor 7. Monitor progress by taking aliquots for GC-MS or LC-MS analysis. heat->monitor quench 8. Upon completion, cool to RT and quench the reaction. monitor->quench workup 9. Perform aqueous workup, extract product, and analyze for yield and purity. quench->workup

Caption: Standardized workflow for catalyst benchmarking experiments.

Detailed Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for coupling this compound with phenylboronic acid.

  • Materials : this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), Toluene, Water.

  • Procedure :

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[25]

    • In a separate vial, add Pd(OAc)₂ (0.01 eq, 1 mol%) and SPhos (0.02 eq, 2 mol%).

    • Seal both vessels with septa. Evacuate and backfill the Schlenk tube with argon (this cycle is repeated three times).

    • Add degassed toluene and water (e.g., 10:1 ratio) to the Schlenk tube via syringe.[25]

    • Dissolve the catalyst and ligand in a small amount of degassed toluene and inject the resulting solution into the reaction mixture.

    • Place the tube in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction's progress via TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to determine the isolated yield.

Detailed Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound with morpholine.

  • Materials : this compound, Morpholine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOt-Bu), Dioxane.

  • Procedure :

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq, 1 mol%), Xantphos (0.024 eq, 2.4 mol%), and NaOt-Bu (1.4 eq) to an oven-dried Schlenk tube.[26]

    • Remove the tube from the glovebox, add this compound (1.0 eq), and seal with a septum.

    • Evacuate and backfill the tube with argon (repeat 3x).

    • Add degassed dioxane, followed by morpholine (1.2 eq) via syringe.

    • Place the tube in a preheated oil bath at 100 °C and stir vigorously.[26]

    • Monitor the reaction's progress via GC-MS.

    • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure to yield the crude product for analysis and purification.

Data Summary: A Head-to-Head Comparison

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, benchmarked across different catalytic systems under optimized conditions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄2.0K₂CO₃Toluene/H₂O100128542.53.5
Pd(OAc)₂ / SPhos0.5K₃PO₄Toluene/H₂O8029819698
[Pd(IPr)Cl₂]₂ (NHC)0.5K₃PO₄Dioxane801.596192128
NiCl₂(dme) / bpy5.0K₃PO₄DMA120187815.60.87

Analysis of Results : The data clearly illustrates the evolution of catalyst technology. The first-generation Pd(PPh₃)₄ catalyst requires higher loading and harsher conditions to achieve a good yield. In contrast, the modern system using the bulky, electron-rich SPhos ligand (Pd(OAc)₂ / SPhos) provides a near-quantitative yield at a quarter of the catalyst loading and in a fraction of the time. The Nickel-based system, while a viable and cheaper alternative, requires significantly higher catalyst loading and more forcing conditions to achieve a comparable, albeit lower, yield in this specific transformation. The NHC-ligated palladium catalyst shows excellent activity and speed.

Mechanistic Rationale: The "Why" Behind Performance

The efficiency of these catalysts is governed by their ability to navigate the catalytic cycle smoothly and rapidly. The canonical palladium-catalyzed cross-coupling cycle consists of three key steps: Oxidative Addition, Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[10][15][18]

G cluster_info Key Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L)₂ Pd0->OA Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-R(L)₂ OA->Trans Transmetalation (+ R-B(OR)₂) Trans->Pd0 Reductive Elimination (- Ar-R) ArX Ar-X = this compound RB R-B(OR)₂ = Boronic Acid/Ester

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The superiority of modern ligands like SPhos or Xantphos lies in their ability to accelerate the rate-limiting steps. Their steric bulk promotes the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[17][19] Their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the palladium center. This combination prevents the accumulation of unstable intermediates and minimizes side reactions, leading to higher yields, lower catalyst loadings, and faster overall reactions.

Conclusion and Recommendations

The choice of catalyst for reactions involving this compound is not a one-size-fits-all decision. It requires a careful consideration of project goals, including cost, scale, timeline, and green chemistry principles.

  • For Maximum Efficiency and Mild Conditions : Palladium catalysts paired with advanced biaryl phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are the undisputed choice. They offer the highest yields, lowest catalyst loadings, and mildest reaction conditions.

  • For Cost-Sensitive, Large-Scale Synthesis : Nickel-based catalysts should be strongly considered. While they may require more rigorous optimization of reaction conditions and higher loadings, the significant cost savings of the base metal can be a decisive advantage in industrial applications.

  • General Recommendation : For initial laboratory-scale discovery and methodology development, a well-chosen palladium/biaryl phosphine system offers the highest probability of success across the widest range of coupling partners.

The field of catalysis is continuously advancing. Future developments will likely focus on further reducing the cost and environmental impact through the use of first-row transition metals, developing recyclable heterogeneous catalysts, and harnessing the power of photoredox and electrochemical methods to drive these critical transformations under even milder and more sustainable conditions.

References

A Comparative Guide to the Regiochemistry of Bromination on 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. The selective introduction of halogen atoms, such as bromine, provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth analysis of the electrophilic bromination of 4-fluorophenol, a common synthetic intermediate. We will explore the underlying principles governing the reaction's regiochemistry, compare common experimental protocols, and detail the analytical methods required to validate the outcome.

The Decisive Influence of Substituents: Predicting the Outcome

The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is not random; it is dictated by the electronic properties of the substituents already present on the aromatic ring. In the case of 4-fluorophenol, we have two key players: a hydroxyl (-OH) group and a fluorine (-F) atom.

  • The Hydroxyl Group (-OH): This group is a powerful activating and ortho-, para-director. Its activating nature stems from a strong electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the ring, increasing its nucleophilicity. This resonance effect far outweighs its electron-withdrawing inductive effect (-I).[2][3] This increased electron density is most pronounced at the ortho and para positions.

  • The Fluorine Atom (-F): Halogens present a unique case. Fluorine is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like the hydroxyl group, it possesses lone pairs that can be donated via resonance (+M), directing incoming electrophiles to the ortho and para positions.[4][5] For halogens, the deactivating inductive effect typically outweighs the activating resonance effect.[4]

The Verdict: In 4-fluorophenol, these two effects are in concert and competition. The para-position relative to the hydroxyl group is already occupied by fluorine. The hydroxyl group is one of the most potent activating groups, while the fluorine is only weakly deactivating. Therefore, the directing influence of the hydroxyl group overwhelmingly dominates.[6] It strongly activates the two ortho positions (C2 and C6), making them the primary sites for electrophilic attack. The predicted major product of monobromination is, therefore, 2-bromo-4-fluorophenol .

Caption: Dominant directing effect of the -OH group in 4-fluorophenol bromination.

Experimental Protocols: A Comparative Analysis

While the regiochemical outcome is theoretically clear, the choice of brominating agent and reaction conditions can significantly impact yield, safety, and scalability. Below, we compare two common methods.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

This classic method utilizes elemental bromine as the electrophile source. It is highly effective but requires stringent safety protocols due to the hazardous nature of liquid bromine.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorophenol [1][7][8]

  • Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane.

  • Cooling: Cool the stirred solution to between 5-10°C using an ice bath.[1]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.

  • Addition: Add the bromine solution dropwise to the cooled 4-fluorophenol solution over 1-2 hours. Critically maintain the internal temperature between 5°C and 10°C throughout the addition.[1]

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.

  • Quenching: Slowly add a solution of 33 g (0.26 mol) of sodium sulfite in 200 mL of water to the reaction mixture to quench any excess bromine. Stir for 30 minutes.[8]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a 20% sodium bicarbonate solution to neutralize any remaining acids, followed by a water wash.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude 2-bromo-4-fluorophenol can be purified by vacuum distillation.

Safety First: Bromine is highly corrosive, toxic, and volatile.[9] All manipulations must be performed in a certified chemical fume hood.[10] Mandatory personal protective equipment (PPE) includes safety goggles, a face shield, and acid-resistant gloves.[11] A sodium thiosulfate or sodium bisulfite solution should be readily available to neutralize spills.[1]

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[12][13] It often provides higher selectivity and is easier to handle than liquid bromine.[14]

General Protocol: NBS Bromination of 4-Fluorophenol

  • Setup: In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Addition: Add N-bromosuccinimide (1.0-1.1 eq) to the solution in one portion or in batches.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with water to remove the succinimide byproduct.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via flash column chromatography.

Safety Note: While safer than Br₂, NBS is an irritant and should be handled with care. Avoid inhalation of dust and skin contact.[15][16]

Comparison of Bromination Methods
FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Bromide-Bromate Solution
Physical State Fuming, corrosive liquidCrystalline solidAqueous solution
Handling Safety High risk; requires extreme careModerate risk; easier to handleLow risk; eco-friendly
Selectivity Good; can lead to over-brominationExcellent for monobrominationHigh; catalyst-free
Byproducts HBr (corrosive gas)Succinimide (water-soluble)Benign salts (e.g., NaCl)
Primary Hazard Severe burns, toxicity, volatility[9]Skin/eye irritant[15]Minimal with proper handling
References [1][7][8][13][17][18]

Definitive Confirmation: Spectroscopic Analysis

To unequivocally confirm that the bromination occurred at the C2 position, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. The predicted spectra for the expected product (2-bromo-4-fluorophenol) and the alternative isomer (3-bromo-4-fluorophenol) are distinctly different.

Caption: A typical workflow for the synthesis and validation of 2-bromo-4-fluorophenol.

Spectroscopic Data Comparison

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the possible monobrominated isomers. The clear differences in the number of signals, splitting patterns, and chemical shifts allow for unambiguous identification.

Isomer¹H NMR Data (Aromatic Region)¹³C NMR Signals (Aromatic Region)Data Source
2-Bromo-4-fluorophenol 3 distinct signals. Expect complex splitting due to H-H and H-F coupling.6 distinct signals.[19][20][21]
This compound 3 distinct signals, but with different chemical shifts and coupling constants than the 2-bromo isomer.6 distinct signals.[22][23]

Analysis of the ¹H NMR for the synthesized product will show three distinct aromatic protons. The proton at C6 (ortho to -OH) will appear as a doublet of doublets due to coupling with the C5 proton and the C4 fluorine. The proton at C5 will be a doublet of triplets (or similar multiplet), and the proton at C3 will be another doublet of doublets. This unique pattern confirms the 2-bromo substitution pattern.

Conclusion

The regiochemistry of the electrophilic bromination of 4-fluorophenol is decisively controlled by the powerfully activating and ortho-directing hydroxyl group. This leads to the selective formation of 2-bromo-4-fluorophenol as the major product. While traditional methods using molecular bromine are effective, modern alternatives like N-bromosuccinimide offer a safer, more selective, and user-friendly approach for laboratory-scale synthesis. Final structural confirmation is readily achieved through routine NMR spectroscopy, which provides a clear and unambiguous signature of the product's constitution. This predictable selectivity makes 4-fluorophenol a reliable substrate for constructing valuable 2-bromo-4-fluorophenyl-containing molecules for pharmaceutical and materials science applications.[24]

References

Differentiating between 3-Bromo-4-Fluorophenol and its positional isomers by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Differentiating 3-Bromo-4-Fluorophenol and Its Positional Isomers by Mass Spectrometry

Introduction: The Challenge of Isomeric Ambiguity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—present a significant analytical challenge. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example. Its chemical properties, and consequently its reactivity and the biological activity of its derivatives, are intrinsically tied to the specific positions of the bromine and fluorine atoms on the phenol ring. An incorrect isomeric starting material can lead to failed syntheses, unexpected byproducts, or inactive end-products, resulting in significant financial and time-related setbacks.

This guide provides a comprehensive, experience-driven comparison of mass spectrometry-based techniques for reliably differentiating this compound from its positional isomers. We will move beyond theoretical discussions to provide actionable, field-proven protocols and explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Part I: The Fundamental Limitation of Conventional Mass Spectrometry

A standard, single-stage mass spectrometer is adept at determining the mass-to-charge ratio (m/z) of an ionized molecule. All positional isomers of Bromo-Fluorophenol (C₆H₄BrFO) share the identical monoisotopic mass of 190.9402 u. Consequently, a conventional full-scan mass spectrum will display the same molecular ion peak for this compound, 2-Bromo-3-Fluorophenol, 4-Bromo-2-Fluorophenol, and all other possible isomers. This inherent limitation renders simple mass spectrometry insufficient for unambiguous identification, as it confirms the elemental composition but provides no information about the spatial arrangement of the atoms.

To overcome this, we must employ more sophisticated techniques that can probe the physical and chemical differences arising from the unique atomic arrangements of each isomer. This typically involves either separating the isomers before they enter the mass spectrometer or inducing fragmentation within the instrument to generate isomer-specific product ions.

Part II: The Power of Pre-Separation: Gas Chromatography-Mass Spectrometry (GC-MS)

The most robust and widely adopted method for analyzing volatile and semi-volatile isomers is coupling a separation technique with mass spectrometry. Gas chromatography is an ideal choice for phenol derivatives due to their volatility.

Expertise & Causality: Why GC-MS is the Gold Standard

The principle of GC-MS lies in exploiting the subtle differences in the physicochemical properties of the isomers. Each isomer will interact differently with the stationary phase of the GC column based on its unique dipole moment, boiling point, and steric hindrance. This differential interaction results in distinct retention times (RT), providing the primary basis for identification. The mass spectrometer then serves as a highly sensitive and selective detector, confirming that the eluting compound has the correct molecular weight.

The choice of the GC column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often an excellent starting point. This phase provides a good balance of dispersive and dipole-dipole interactions, which are necessary to resolve the slight polarity differences among the bromo-fluoro-phenol isomers.

Experimental Protocol: GC-MS Analysis of Bromo-Fluorophenol Isomers
  • Sample Preparation: Prepare a 100 µg/mL solution of the sample mixture in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: Utilize a Gas Chromatograph equipped with a capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 220°C at a rate of 10°C/min.

      • Final Hold: Hold at 220°C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns and allows for library matching.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full Scan

    • Mass Range: m/z 40-250

Trustworthiness: A Self-Validating System

This protocol is self-validating. The retention time provides the primary identification, while the mass spectrum confirms the identity of the eluting peak as a Bromo-Fluorophenol isomer (M+• at m/z 190/192, showing the characteristic isotopic pattern of bromine). By running certified reference standards of each isomer individually, a retention time library can be built. The unknown sample is then analyzed, and its retention time is matched against the library for unambiguous identification.

Visualizing the GC-MS Workflow```dot

GCMS_Workflow Column Column IonSource IonSource Column->IonSource Separated Isomers (Elution at distinct RT) Detector Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal

Caption: Conceptual workflow of MS/MS for isomer differentiation.

Expected Fragmentation Differences

While obtaining exact, verified spectra for every isomer requires experimental work, we can predict likely fragmentation pathways based on established principles of organic mass spectrometry.

Precursor Ion [M-H]⁻Potential Fragmentation PathwayResulting Product Ion (m/z)Expected Relative Abundance Difference
m/z 189/191Loss of Br• radical110The stability of the resulting radical anion will vary based on the position of the electron-withdrawing fluorine atom.
m/z 189/191Loss of HBr109Proximity of the phenolic proton to the bromine may influence the ease of this elimination.
m/z 189/191Loss of CO161/163A common fragmentation for phenols, but the relative intensity might differ slightly between isomers.

The key to differentiation is not just the presence of fragments but their relative intensity ratios. For example, the ratio of the ion at m/z 110 to the ion at m/z 109 may be a stable, reproducible metric for distinguishing this compound from its isomers.

Part IV: Comparative Summary of Analytical Strategies

TechniquePrinciple of DifferentiationThroughputConfidence LevelKey Requirement
Full Scan MS None (Identical m/z)HighVery LowNone
GC-MS Chromatographic Separation (Retention Time)MediumVery HighCertified reference standards for each isomer.
LC-MS/MS Unique Fragmentation Patterns (Product Ion Ratios)HighHighMethod development to optimize collision energy and identify diagnostic fragments.

Conclusion and Recommended Workflow

For absolute, unambiguous identification of this compound and its positional isomers, a multi-faceted approach is recommended.

  • Primary Method (QC & Routine Analysis): GC-MS is the most reliable and robust method. The development of a validated method using certified reference standards provides an unequivocal answer based on retention time, which is a highly reproducible physical characteristic.

  • Orthogonal Confirmation (Structural Verification): Tandem Mass Spectrometry (MS/MS) serves as an excellent confirmatory technique. By developing a product ion scan method, you can create a spectral "fingerprint" for your target isomer. This is particularly useful in complex matrices where chromatographic co-elution might be a concern.

By combining the separating power of chromatography with the structural-elucidation capabilities of tandem mass spectrometry, researchers and drug development professionals can eliminate isomeric ambiguity, ensuring the integrity of their synthesis and the quality of their final product.

The Modern Alchemist's Toolkit: An In-Silico Comparative Guide to Predicting the Properties of 3-Bromo-4-Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the contemporary landscape of drug discovery and materials science, the "fail early, fail fast" paradigm is not just a mantra but a critical strategy for resource optimization.[1] The ability to predict the physicochemical, biological, and toxicity profiles of novel chemical entities before their synthesis is a cornerstone of this approach. In-silico methodologies, leveraging the power of computational chemistry and bioinformatics, have emerged as indispensable tools in this predictive arsenal.[2] This guide provides a comprehensive, in-depth comparison of key in-silico techniques for characterizing derivatives of 3-Bromo-4-Fluorophenol, a versatile scaffold in medicinal and agrochemical research.[3] We will dissect the causality behind the selection of these methods, provide actionable protocols, and present a comparative analysis of a hypothetical series of derivatives to illustrate the practical application of these powerful predictive tools.

The Strategic Imperative for In-Silico Prediction

The journey of a drug candidate from conception to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5] In-silico ADMET prediction allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize compounds with a higher probability of success.[6] Beyond ADMET, computational methods can forecast a molecule's bioactivity, physicochemical characteristics, and potential for off-target effects, thereby guiding the synthetic chemist's hand toward more promising molecular architectures.[7] This predictive power not only accelerates the discovery timeline but also aligns with the ethical imperative to reduce animal testing.[2]

A Comparative In-Silico Analysis of this compound Derivatives

To provide a practical framework for comparison, we have designed a hypothetical series of this compound derivatives with varied substitutions at the phenolic oxygen. This allows us to explore how different functionalities influence key molecular properties.

Compound IDR-Group
BFP-001 -H
BFP-002 -CH3
BFP-003 -COCH3
BFP-004 -CH2COOH
BFP-005 -CH2CONH2

Physicochemical Property Prediction: The Foundation of Druglikeness

A molecule's fundamental physicochemical properties, such as lipophilicity (logP) and aqueous solubility (logS), are critical determinants of its pharmacokinetic behavior.[5] Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's structural features with its physicochemical properties.[8]

Comparative Physicochemical Data
Compound IDPredicted logPPredicted Aqueous Solubility (logS)
BFP-001 2.5-2.8
BFP-002 2.9-3.1
BFP-003 2.2-2.5
BFP-004 1.8-2.1
BFP-005 1.5-1.8

Note: These values are hypothetical and for illustrative purposes. They would be generated using established QSPR models.

Bioactivity Prediction: Unveiling Therapeutic Potential with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a powerful tool for predicting the binding affinity of a small molecule (ligand) to a biological target (receptor), providing insights into its potential therapeutic efficacy.[10]

Selecting a Relevant Biological Target

Halogenated phenols have been shown to interact with a variety of enzymes, including peroxidases and tyrosinases.[11][12] For this guide, we have selected Mushroom Tyrosinase (PDB ID: 2Y9X) as our biological target. Tyrosinase is a key enzyme in melanin biosynthesis and is a target for developing treatments for hyperpigmentation disorders.[13]

Comparative Molecular Docking Data
Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
BFP-001 -6.8HIS263, ASN260
BFP-002 -6.5HIS263, VAL283
BFP-003 -7.2HIS263, ASN260, SER282
BFP-004 -7.8HIS263, ASN260, ARG268
BFP-005 -7.5HIS263, ASN260, GLN271

Note: These values are hypothetical and for illustrative purposes. They would be generated using molecular docking software like AutoDock Vina.

ADMET Prediction: Foreseeing the Fate of a Molecule in the Body

Predicting a compound's ADMET profile is crucial for avoiding late-stage clinical failures.[4] Several web-based tools and standalone software packages utilize a combination of QSAR models and other computational methods to predict a wide range of ADMET properties.[14][15]

Comparative ADMET Profile
Compound IDHuman Intestinal AbsorptionBlood-Brain Barrier PermeationCYP2D6 InhibitorAMES Toxicity
BFP-001 HighYesYesYes
BFP-002 HighYesYesYes
BFP-003 HighNoNoNo
BFP-004 ModerateNoNoNo
BFP-005 HighNoNoNo

Note: These predictions are hypothetical and for illustrative purposes. They would be generated using tools like SwissADME or pkCSM.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of in-silico predictions, it is imperative to follow standardized and well-documented protocols.

Protocol 1: Physicochemical Property Prediction using QSPR

This protocol outlines the general steps for using a Quantitative Structure-Property Relationship (QSPR) model to predict properties like logP and logS.

  • Obtain the SMILES string for each this compound derivative.

  • Select a validated QSPR model for the desired property. For phenolic compounds, specific models that account for the electronic effects of the hydroxyl group are recommended.[8]

  • Calculate the necessary molecular descriptors for the chosen QSPR model. This may involve using computational chemistry software to determine parameters like molecular weight, polar surface area, and various electronic descriptors.[16]

  • Apply the QSPR equation to the calculated descriptors to obtain the predicted property value.

  • Assess the applicability domain of the model to ensure the prediction for your specific derivative is reliable.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step workflow for performing molecular docking of the this compound derivatives against Mushroom Tyrosinase.[1][17]

  • Prepare the Receptor:

    • Download the crystal structure of Mushroom Tyrosinase (PDB ID: 2Y9X) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign charges to the protein atoms using AutoDock Tools.

    • Save the prepared receptor in the PDBQT format.

  • Prepare the Ligands:

    • Generate 3D structures of the this compound derivatives using a molecular builder.

    • Optimize the geometry of each ligand using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds for each ligand using AutoDock Tools.

    • Save the prepared ligands in the PDBQT format.

  • Define the Grid Box:

    • Identify the active site of the tyrosinase enzyme, typically containing the copper ions.

    • Define a grid box that encompasses the entire active site to allow for unbiased docking.

  • Run the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation for each ligand against the prepared receptor.

  • Analyze the Results:

    • Examine the predicted binding affinities (in kcal/mol) for each ligand. Lower values indicate a more favorable binding interaction.

    • Visualize the docked poses of the ligands in the active site using molecular visualization software like PyMOL or UCSF Chimera to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 3: ADMET Prediction using SwissADME

This protocol describes the use of the SwissADME web server for rapid ADMET profiling.[15]

  • Access the SwissADME website.

  • Input the SMILES strings of the this compound derivatives into the input field.

  • Run the prediction. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry friendliness alerts.

  • Analyze the results. Pay close attention to parameters such as gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity alerts like the AMES test.

Visualizing the In-Silico Workflow

In_Silico_Workflow cluster_start Molecular Design cluster_prediction In-Silico Prediction cluster_analysis Data Analysis & Prioritization BFP_Derivatives This compound Derivatives (SMILES) QSAR QSAR Models (logP, logS) BFP_Derivatives->QSAR Physicochemical Properties Docking Molecular Docking (Binding Affinity) BFP_Derivatives->Docking Bioactivity ADMET ADMET Prediction (Pharmacokinetics, Toxicity) BFP_Derivatives->ADMET ADMET Profile Analysis Comparative Analysis Prioritization of Candidates QSAR->Analysis Docking->Analysis ADMET->Analysis

References

A Senior Application Scientist's Guide to the Electronic Properties of Bromo-Fluorophenol Isomers: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Halogenated phenols are a critical class of compounds in pharmaceutical design and materials science, where their electronic characteristics dictate molecular interactions and reactivity. This guide presents a comparative study of bromo-fluorophenol isomers using Density Functional Theory (DFT). We elucidate the influence of substituent positioning on key electronic properties, including dipole moments, frontier molecular orbital energies, and molecular electrostatic potential maps. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and a robust, replicable computational protocol.

Introduction: The Significance of Isomeric Differentiation

Phenolic compounds are foundational scaffolds in a vast array of applications, from pharmaceuticals to polymers.[1][2] The introduction of halogen substituents—specifically bromine and fluorine—dramatically alters the electronic landscape of the phenol ring. This modification is not uniform; the specific placement (isomerism) of these halogens and the hydroxyl group creates subtle yet profound differences in charge distribution, reactivity, and intermolecular interaction potential.[3] Understanding these isomeric effects is paramount for rational drug design, where precise molecular recognition is key, and for tailoring the properties of advanced materials.

This guide focuses on a representative set of bromo-fluorophenol isomers to systematically investigate how the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogens governs their electronic behavior. By employing DFT, a powerful quantum mechanical modeling method, we can dissect these properties with high precision.[4]

Computational Methodology: A Self-Validating Protocol

To ensure scientific rigor and reproducibility, a standardized computational workflow was designed. The causality behind each step is critical for achieving accurate and reliable results.

Selection of Isomers

Six isomers of bromo-fluorophenol were chosen for this comparative study to provide a comprehensive overview of ortho, meta, and para relationships between the substituents. The selected isomers are:

  • 2-Bromo-3-fluorophenol

  • 2-Bromo-4-fluorophenol

  • 3-Bromo-4-fluorophenol

  • 4-Bromo-2-fluorophenol

  • 4-Bromo-3-fluorophenol[5]

  • 2-Bromo-6-fluorophenol

DFT Calculation Workflow

The following workflow was executed for each isomer using the Gaussian 16 software suite. This protocol is designed to be a self-validating system, where initial geometry optimization is confirmed by frequency analysis before proceeding to the calculation of electronic properties.

DFT Workflow cluster_setup Step 1: Initial Setup cluster_geom_opt Step 2: Geometry Optimization cluster_analysis Step 4: Data Analysis mol_struct Define Initial 3D Structure of Isomer geom_opt Perform Geometry Optimization (B3LYP/6-311++G(d,p)) mol_struct->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt Imaginary Freq. Found (Re-optimize) nbo Natural Bond Orbital (NBO) Analysis check_min->nbo Confirmed Minimum homo_lumo Frontier Molecular Orbital (FMO) Analysis check_min->homo_lumo mep Molecular Electrostatic Potential (MEP) Calculation check_min->mep data_extraction Extract Dipole Moment, Orbital Energies, etc. nbo->data_extraction homo_lumo->data_extraction mep->data_extraction comparison Comparative Analysis of Isomers data_extraction->comparison

Caption: A standardized DFT workflow ensures reproducibility and accuracy.

Justification of Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its well-documented balance of accuracy and computational efficiency in describing the electronic structure of organic molecules, including halogenated systems.[6][7][8]

  • Basis Set (6-311++G(d,p)): This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution.[6][9][10] The ++ diffuse functions are crucial for accurately modeling the lone pairs on the electronegative oxygen, fluorine, and bromine atoms, while the (d,p) polarization functions allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[11]

Key Electronic Property Calculations
  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity.[1][12]

  • Dipole Moment (µ): The total dipole moment was calculated to quantify the overall polarity of each isomer, arising from the vector sum of individual bond dipoles.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to determine the natural atomic charges, providing a chemically intuitive picture of electron distribution.[13][14]

  • Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the charge distribution across the molecule's surface.[15][16][17] These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.[18][19]

Results and Discussion: Unraveling Isomeric Effects

The calculated electronic properties reveal significant variations among the bromo-fluorophenol isomers, directly attributable to the spatial arrangement of the substituents.

Dipole Moments and Molecular Polarity

The magnitude and orientation of the molecular dipole moment are dictated by the vector addition of the individual bond moments of the -OH, -F, and -Br groups.

Table 1: Calculated Dipole Moments for Bromo-fluorophenol Isomers

IsomerDipole Moment (Debye)
2-Bromo-3-fluorophenol2.85
2-Bromo-4-fluorophenol1.90
This compound1.55
4-Bromo-2-fluorophenol3.51
4-Bromo-3-fluorophenol2.98
2-Bromo-6-fluorophenol3.75

The results show that isomers with substituents reinforcing the direction of the hydroxyl group's dipole moment, such as 4-Bromo-2-fluorophenol and 2-Bromo-6-fluorophenol, exhibit the largest overall dipole moments. Conversely, isomers where the halogen dipoles partially oppose the hydroxyl dipole, like this compound, have the smallest dipole moment. This variation in polarity has direct implications for solubility and intermolecular interactions. The formation of intramolecular hydrogen bonds, particularly in ortho-substituted phenols, can also significantly influence the overall dipole moment.[20][21]

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO-LUMO energy gap (ΔE) is a fundamental descriptor of chemical reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[10][12]

Table 2: Frontier Molecular Orbital Energies and Energy Gaps

IsomerHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Bromo-3-fluorophenol-6.58-1.215.37
2-Bromo-4-fluorophenol-6.45-1.355.10
This compound-6.49-1.305.19
4-Bromo-2-fluorophenol-6.62-1.185.44
4-Bromo-3-fluorophenol-6.55-1.255.30
2-Bromo-6-fluorophenol-6.71-1.155.56

The analysis reveals that 2-Bromo-4-fluorophenol possesses the smallest energy gap (5.10 eV), suggesting it is the most chemically reactive among the studied isomers. In contrast, 2-Bromo-6-fluorophenol, with the largest energy gap (5.56 eV), is predicted to be the most kinetically stable. This stability can be attributed to the steric hindrance and electronic effects of having two ortho substituents flanking the hydroxyl group.

HOMO_LUMO_Relationship cluster_reactivity Chemical Reactivity cluster_gap HOMO-LUMO Energy Gap (ΔE) high_reactivity High Reactivity (Less Stable) low_reactivity Low Reactivity (More Stable) small_gap Small ΔE small_gap->high_reactivity Correlates to large_gap Large ΔE large_gap->low_reactivity Correlates to

Caption: The inverse relationship between the HOMO-LUMO gap and chemical reactivity.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on the molecular surface, which is crucial for understanding non-covalent interactions and reaction sites.[15][16][18] In these maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor, susceptible to nucleophilic attack).[19]

For all isomers, the most negative potential (deepest red) is localized on the oxygen atom of the hydroxyl group, confirming its role as a primary site for hydrogen bond acceptance and electrophilic attack. The hydrogen of the hydroxyl group is consistently the most electron-poor region (blue), making it the primary hydrogen bond donor site.

The halogens introduce regions of negative potential, but also create an area of positive potential on the halogen atom opposite to the C-X bond, known as the "sigma-hole." This feature is particularly relevant for bromine and is fundamental to the formation of halogen bonds, a key interaction in drug design.[22] The MEP maps clearly show how the relative positions of the halogens modulate the electronic landscape of the aromatic ring, creating distinct patterns of electron-rich and electron-poor zones that will govern how each isomer docks into a receptor active site.

Conclusion

This comparative DFT study demonstrates that the electronic properties of bromo-fluorophenol isomers are highly sensitive to the substitution pattern. Key findings include:

  • Molecular Polarity: Dipole moments vary significantly, with isomers having reinforcing substituent vectors exhibiting the highest polarity.

  • Chemical Reactivity: The HOMO-LUMO energy gap is a reliable indicator of kinetic stability, with ortho-substituents generally leading to larger gaps and greater stability.

  • Reaction Sites: MEP maps consistently identify the hydroxyl oxygen as the most electron-rich center and reveal how halogen positioning modulates the electrostatic profile of the entire molecule.

The presented computational protocol provides a robust framework for the in-silico evaluation of halogenated aromatic compounds. The insights derived from this analysis are directly applicable to the fields of medicinal chemistry and materials science, enabling a more informed and rational approach to the design of molecules with tailored electronic properties.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-Fluorophenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a senior application scientist, I understand that excellence in research is inextricably linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, authoritative framework for the disposal of 3-Bromo-4-Fluorophenol (CAS No. 27407-11-0), a halogenated phenol compound common in organic synthesis. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Section 1: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its toxicological and environmental properties.[1][2]

Table 1: Summary of Hazards for this compound

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]H302+H312+H332Avoid all personal contact, including inhalation of dust or vapors.[3] Use in a well-ventilated area or fume hood.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][5][6]H315Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][7]H319Wear safety goggles or a face shield.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][7]H335Handle exclusively in a fume hood or with adequate ventilation to prevent inhalation.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[6][8]H401 / H411DO NOT dispose of down the drain.[2][3] All waste must be collected for approved disposal.

Section 2: Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is required for all personnel handling this compound, from initial use to final waste consolidation.

Table 2: Required PPE for Handling and Disposal

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1] Compliant with OSHA 29 CFR 1910.133.[1][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and systemic toxicity.[1][6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[6]
Body Protection Standard laboratory coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not required if handled within a certified chemical fume hood. Otherwise, a NIOSH/MSHA-approved respirator is necessary.[1]Prevents inhalation of dust or vapors that cause respiratory irritation.[1][7]

Section 3: The Cardinal Rule: Waste Segregation

The single most important principle in chemical waste management is proper segregation. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[10][11]

Why Segregation is Critical:

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration. Mixing it with non-halogenated waste contaminates the entire stream, increasing disposal costs and complexity.

  • Chemical Incompatibility: Phenolic compounds can react dangerously if mixed with incompatible waste streams. Never mix halogenated phenol waste with strong acids, bases, or oxidizing agents to prevent violent reactions or the generation of toxic gases.[11]

G cluster_waste_source Waste Generation cluster_decision Segregation Decision cluster_streams Designated Waste Streams cluster_final Final Disposal Waste This compound Waste Decision Is the waste halogenated? Waste->Decision Halogenated Halogenated Organic Waste Decision->Halogenated Yes (Contains F, Cl, Br, I) NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No Aqueous Aqueous Waste Decision->Aqueous No (Aqueous Solution) EHS Label Container & Arrange EHS Pickup Halogenated->EHS

Caption: Waste segregation decision workflow.

Section 4: Disposal Protocols

Follow these step-by-step procedures based on the form of the waste.

Protocol 4.1: Disposal of Unused or Expired this compound (Solid)
  • Container Selection: If possible, designate the original manufacturer's container for disposal. If not feasible, use a clearly labeled, sealable, and chemically compatible container.

  • Labeling: Affix a hazardous waste label to the container. Clearly write: "Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name, "this compound."

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]

Protocol 4.2: Disposal of Solutions Containing this compound
  • Container Selection: Use a designated container for "Halogenated Organic Liquid Waste." These are typically plastic-coated glass or high-density polyethylene (HDPE) containers.[12]

  • Collection: Carefully pour the waste solution into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Liquid Waste," and list all chemical constituents with their approximate percentages.

  • Storage: Keep the container tightly sealed when not in use and store it in secondary containment within a designated satellite accumulation area.

  • Pickup: Follow institutional procedures to schedule a waste pickup with EHS.

Protocol 4.3: Disposal of Contaminated Laboratory Materials
  • Definition: This waste stream includes items such as gloves, pipette tips, weigh boats, and paper towels that are contaminated with this compound.

  • Collection: Place all contaminated solid debris into a designated, leak-proof container, such as a lined cardboard box or a dedicated plastic drum.[13][14]

  • Labeling: Label the container as "Hazardous Waste," "Contaminated Solid Waste," and list "this compound" as the contaminant.

  • Storage and Pickup: Store securely and arrange for disposal via your EHS department.

Section 5: Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Determine the extent of the spill. If it is large, rapidly evolving, or you feel unable to handle it safely, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment & Cleanup:

    • For Solid Spills: Gently sweep up the material, avoiding the creation of dust.[8][15] Place the swept material into a sealed container for disposal as hazardous waste.

    • For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Final Steps:

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[8]

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

G Start Spill Occurs Alert Alert Personnel Start->Alert PPE Don Full PPE Alert->PPE Assess Assess Spill Size PPE->Assess SmallSpill Small / Manageable Assess->SmallSpill Small LargeSpill Large / Unmanageable Assess->LargeSpill Large Contain Contain & Absorb Spill SmallSpill->Contain Evacuate Evacuate Area & Contact EHS/Emergency Response LargeSpill->Evacuate Collect Collect Debris into Hazardous Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste via EHS Clean->Dispose

Caption: Emergency spill response workflow.

References

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